PA Janelia Fluor? 646, SE
Description
Properties
Molecular Formula |
C34H31N5O5Si |
|---|---|
Molecular Weight |
617.74 |
Synonyms |
2,5-Dioxo-1-pyrrolidinyl 3,7-di-1-azetidinyl-2/'-diazo-5,5-dimethyl-2/',3/'-dihydro-5H-3/'-oxospiro[dibenzo[b,e]siline-10,1/'-indene]-6/'-carboxylate |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Live-Cell Imaging with Photoactivatable Janelia Fluor® 646 SE: Permeability, Strategy, and Protocol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Photoactivatable Janelia Fluor® 646, Succinimidyl Ester (PA JF 646 SE) is a sophisticated chemical probe designed for advanced live-cell imaging applications, most notably single-molecule localization microscopy (SMLM). A common and critical question among researchers is whether this reagent is cell-permeable and practical for imaging intracellular targets. The definitive answer is yes; PA JF 646 SE is suitable for live-cell imaging[1]. Its utility, however, is not monolithic and is critically dependent on the chosen labeling strategy. The inherent cell permeability is driven by the Si-rhodamine core of the Janelia Fluor® 646 dye, which favors a lipophilic state conducive to crossing the plasma membrane[2][3].
This guide provides a comprehensive analysis of PA JF 646 SE, moving beyond a simple binary answer of permeability. We will deconstruct the molecule to its core components, evaluate the distinct strategic pathways for its use in live cells—non-specific amine labeling versus targeted enzymatic tagging—and provide detailed, field-tested protocols. This document serves as an authoritative resource for designing, executing, and troubleshooting live-cell experiments with this powerful photoactivatable fluorophore.
The Molecular Toolkit: Deconstructing PA Janelia Fluor® 646 SE
To effectively deploy PA JF 646 SE, one must first understand the function of its three key components: the fluorophore core, the reactive ester, and the photoactivatable group.
The Janelia Fluor® 646 Core: A Foundation of Permeability and Brightness
The Janelia Fluor® (JF) series of dyes represents a significant advancement over classic fluorophores, offering superior brightness and photostability[2][4][5]. The JF 646 variant is a silicon-rhodamine (Si-rhodamine) dye, which places its spectral properties in the far-red region of the spectrum (Excitation/Emission maxima ~646 nm/664 nm)[3][6]. This is highly advantageous for live-cell imaging as it minimizes cellular autofluorescence and allows for deeper tissue penetration[6].
A key chemical feature governing its performance is the equilibrium between its colorless, lipophilic lactone form and its fluorescent, zwitterionic form[3]. In aqueous environments like cell culture media, the JF 646 core predominantly exists in the lactone state. This uncharged, lipid-soluble structure readily diffuses across the cell membrane. Once inside the less polar environment of the cell or upon binding to a target, the equilibrium shifts toward the fluorescent zwitterionic form, contributing to its fluorogenic properties[2][3].
The Succinimidyl Ester (SE) Group: The Reactive Handle
The Succinimidyl Ester (SE), also known as an N-hydroxysuccinimide (NHS) ester, is a highly efficient amine-reactive functional group[1][7]. It readily forms stable, covalent amide bonds with primary amines, such as the side chain of lysine residues found abundantly in proteins[8][9].
For live-cell applications, this reactivity is a double-edged sword. While it enables the covalent attachment of the dye to intracellular proteins, the SE group is indiscriminate. It can react with any accessible primary amine, including proteins on the cell surface or in the serum of the culture medium, which can lead to background signal if not properly managed through washing steps[10].
The Photoactivatable (PA) Moiety: Temporal Control of Fluorescence
The "PA" designation signifies that the fluorophore is chemically "caged," rendering it non-fluorescent in its initial state[1]. This state is maintained until the cage is broken by light of a specific wavelength, typically in the UV or violet range (~405 nm)[1][11]. Upon photoactivation, the cage is irreversibly cleaved, releasing the vibrant JF 646 fluorophore.
This temporal control is the cornerstone of advanced imaging techniques like Photoactivated Localization Microscopy (PALM) and single-particle tracking (sptPALM)[1][12]. By using a low-power 405 nm laser, researchers can stochastically activate a sparse subset of individual molecules in the field of view, image them until they photobleach, and repeat the process. The precise location of each activated molecule is recorded, allowing for the reconstruction of a super-resolution image that bypasses the diffraction limit of light[13].
The Core Question: Cell Permeability and Labeling Strategy
PA JF 646 SE is indeed cell-permeable. However, a successful experiment hinges on selecting a labeling strategy that aligns with the biological question. The choice is primarily between a simple but non-specific approach and a more complex but highly targeted one.
Strategy 1: Non-Specific Intracellular Labeling
In this strategy, the cell-permeable PA JF 646 SE dye diffuses into the cell and covalently attaches to the most accessible intracellular proteins.
-
Mechanism: The dye crosses the plasma membrane and reacts with primary amines in the cytoplasm and other organelles.
-
Pros: This method is straightforward and does not require any genetic modification of the cells.
-
Cons: The labeling is entirely non-specific, resulting in a generalized staining of the cell's interior. This can create a high fluorescent background and makes it impossible to study a specific protein of interest. It is best suited for applications like cell tracking or identifying cell boundaries in a photoactivatable manner.
Experimental Protocols and Considerations
Proper handling and execution are paramount for successful live-cell imaging experiments.
General Handling and Storage
-
Stock Solution: Succinimidyl esters are susceptible to hydrolysis in the presence of water.[7][14] Prepare a concentrated stock solution (e.g., 1-10 mM) in anhydrous dimethyl sulfoxide (DMSO).
-
Storage: Aliquot the stock solution into single-use volumes and store desiccated at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute the DMSO stock into an aqueous buffer or serum-free medium immediately before use. Do not store the dye in aqueous solutions.[7]
Protocol: Non-Specific Labeling with PA JF 646 SE
This protocol provides a general framework. Optimal dye concentration and incubation times must be determined empirically for each cell type and experimental condition.
-
Cell Preparation: Plate cells on imaging-quality glass-bottom dishes or slides to be 60-80% confluent at the time of labeling.
-
Reagent Preparation: Prepare a 1-10 µM working solution of PA JF 646 SE in a serum-free culture medium or a buffered saline solution (e.g., PBS).
-
Cell Labeling: Wash cells once with warm PBS. Remove the PBS and add the labeling solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Remove the labeling solution and wash the cells thoroughly 3-4 times with warm, complete culture medium (containing serum). The serum proteins will help quench any unreacted dye.
-
Recovery: Incubate the cells for an additional 15-30 minutes in fresh, complete medium to allow for the diffusion of any unbound intracellular dye.
-
Imaging: Replace the medium with a live-cell imaging solution (e.g., phenol red-free medium). Proceed to the microscope for photoactivation and imaging.
Protocol: Targeted Labeling with JF 646-HaloTag® Ligand (Best-Practice Example)
This protocol is adapted from established methods for HaloTag® ligands.[15]
-
Cell Preparation: Use cells genetically engineered to express your protein of interest fused to the HaloTag® protein. Plate as described above.
-
Reagent Preparation: Prepare a working solution of 100-500 nM JF 646-HaloTag® Ligand in warm, complete culture medium.
-
Cell Labeling: Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate for 15-30 minutes at 37°C. For some ligands, a no-wash protocol is possible, but washing generally improves the signal-to-noise ratio.[15][16]
-
Washing: Remove the labeling medium and wash twice with fresh, warm culture medium.
-
Imaging: Replace with live-cell imaging solution and proceed to the microscope.
Photoactivation and Imaging Parameters
-
Activation: Use a 405 nm laser at a very low power setting to stochastically activate single molecules.
-
Excitation: Use a ~640-650 nm laser to excite the activated JF 646 molecules.
-
Emission: Collect the emitted fluorescence using a bandpass filter centered around 660-700 nm.
Data and Troubleshooting
Summary of Properties
| Property | Value | Source(s) |
| Photoactivation Wavelength | ~405 nm | [1] |
| Excitation Maximum (post-activation) | ~649-651 nm | [1] |
| Emission Maximum (post-activation) | ~663-665 nm | [1] |
| Quantum Yield (Φ) | 0.54 | [6][17] |
| Extinction Coefficient (ε) | 152,000 M⁻¹cm⁻¹ | [6][17] |
| Reactive Group | Succinimidyl (NHS) Ester | [1] |
| Reactivity Target | Primary Amines | [7][8] |
| Cell Permeability | Yes | [1][2][3] |
Troubleshooting Common Issues
-
No/Weak Signal:
-
Cause: Hydrolysis of the SE ester in the stock solution.
-
Solution: Use fresh, anhydrous DMSO to prepare the stock. Aliquot and store properly.
-
Cause: Dye concentration is too low or incubation is too short.
-
Solution: Perform a titration to determine the optimal concentration and time for your cell type.
-
Cause: Insufficient 405 nm laser power for activation.
-
Solution: Gradually increase the activation laser power.
-
-
High Background:
-
Cause: Incomplete washing of the dye.
-
Solution: Increase the number and duration of washing steps. Include a final wash with complete medium containing serum.
-
Cause: Reaction with serum proteins in the medium during labeling (non-specific strategy).
-
Solution: Perform labeling in serum-free medium.
-
-
Cell Toxicity:
-
Cause: Dye concentration is too high or incubation is too long.
-
Solution: Reduce the dye concentration and/or incubation time. Confirm cell health via brightfield microscopy.
-
Cause: Phototoxicity from the activation or excitation lasers.
-
Solution: Use the lowest possible laser powers that provide an adequate signal.
-
Conclusion
PA Janelia Fluor® 646 SE is a potent and cell-permeable probe for advanced live-cell imaging. Its successful application is not merely a matter of its ability to cross the cell membrane, but a function of a well-designed experimental strategy. The non-specific labeling approach offers simplicity for applications like cell tracking, but the true power of the Janelia Fluor® dye family is realized through targeted strategies using self-labeling tags like HaloTag®. This targeted approach provides the specificity required to dissect complex molecular processes in real-time and at super-resolution. By understanding the chemistry of the dye, selecting the appropriate labeling strategy, and adhering to rigorous protocols, researchers can fully leverage the capabilities of this exceptional chemical tool.
References
-
BODIPYs, P. (2023). Photoactivatable BODIPYs for Live-Cell PALM. MDPI. Available at: [Link]
-
Hell, S. W., et al. (2021). Photoactivatable Fluorescent Dyes with Hydrophilic Caging Groups and Their Use in Multicolor Nanoscopy. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Carboxyfluorescein succinimidyl ester. Available at: [Link]
-
Kolb, H. C., et al. (2021). A general design of caging-group free photoactivatable fluorophores for live-cell nanoscopy. bioRxiv. Available at: [Link]
-
Biocompare. (n.d.). CFSE Dyes. Available at: [Link]
-
Lavis, L. D., et al. (2020). Live-Cell Imaging at the Nanoscale with Bioconjugatable and Photoactivatable Fluorophores. Bioconjugate Chemistry. Available at: [Link]
-
Bio-Techne. (n.d.). Protocol for Taxol Janelia Fluor® 646. Available at: [Link]
-
Bio-Techne. (n.d.). Protocol for Taxol Janelia Fluor® 646 (Catalog # 6266). Available at: [Link]
-
Lavis, L. D., et al. (n.d.). Synthesis of Janelia Fluor HaloTag and SNAP-Tag Ligands and Their Use in Cellular Imaging Experiments. JoVE. Available at: [Link]
-
Grimm, J. B., et al. (2017). A general method to fine-tune fluorophores for live-cell and in vivo imaging. Nature Methods. Available at: [Link]
-
Lavis, L. D., et al. (2022). Multifunctional fluorophores for live-cell imaging and affinity capture of proteins. bioRxiv. Available at: [Link]
-
Janelia Research Campus. (n.d.). The Janelia Fluor® Dyes: Bright and Cell-Permeable Small-Molecule Fluorophores. Available at: [Link]
-
Grimm, J. B., et al. (2017). A general method to fine-tune fluorophores for live-cell and in vivo imaging. bioRxiv. Available at: [Link]
-
Beveridge, R., et al. (n.d.). Use of succinimidyl esters of fluorescent dyes to stain cell surfaces... ResearchGate. Available at: [Link]
-
Grimm, J. B., et al. (2017). A general method to fine-tune fluorophores for live-cell and in vivo imaging. Nature Methods. Available at: [Link]
-
Grimm, J. B., et al. (2015). A general method to improve fluorophores for live-cell and single-molecule microscopy. Nature Methods. Available at: [Link]
-
Grimm, J. B., et al. (2017). Synthesis of Janelia Fluor HaloTag and SNAP-Tag Ligands and Their Use in Cellular Imaging Experiments. Methods in Molecular Biology. Available at: [Link]
Sources
- 1. PA Janelia Fluor 646, SE | Photoactivatable Janelia Fluor Dye | Tocris Bioscience [tocris.com]
- 2. A general method to fine-tune fluorophores for live-cell and in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 4. The Janelia Fluor® Dyes: Bright and Cell-Permeable Small-Molecule Fluorophores | Janelia Research Campus [janelia.org]
- 5. A general method to improve fluorophores for live-cell and single-molecule microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy Janelia Fluor 646, SE | 1811539-59-9 [smolecule.com]
- 7. biotium.com [biotium.com]
- 8. Carboxyfluorescein succinimidyl ester - Wikipedia [en.wikipedia.org]
- 9. biocompare.com [biocompare.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. biorxiv.org [biorxiv.org]
- 14. biotium.com [biotium.com]
- 15. Cell Imaging [worldwide.promega.com]
- 16. Protocol for Taxol Janelia Fluor® 646 [bio-techne.com]
- 17. Janelia Fluor® 646, Azide | Click-Reactive Janelia Fluor Dyes: Tocris Bioscience [rndsystems.com]
Technical Deep Dive: Photoactivatable (PA) vs. Standard Janelia Fluor 646
Executive Summary
The distinction between Standard Janelia Fluor 646 (JF646) and Photoactivatable Janelia Fluor 646 (PA-JF646) is not merely one of spectral properties, but of temporal control . While both share the same ultra-bright, photostable silicon-rhodamine core, their functional states differ fundamentally.
-
Standard JF646 is a fluorogenic label.[1] It exists in a dynamic equilibrium between a colorless lactone and a fluorescent zwitterion. It is "always on" once bound to its target (e.g., HaloTag), making it ideal for bulk imaging, STED, and confocal microscopy.
-
PA-JF646 is a caged label.[2][3] It is chemically locked in a non-fluorescent state by a diazoketone moiety. It remains dark until irreversibly activated by UV/violet light (365–405 nm). This "on-demand" activation is the prerequisite for single-particle tracking (sptPALM) and super-resolution localization microscopy (PALM) in dense samples.
This guide details the physicochemical mechanisms, experimental protocols, and decision frameworks required to deploy these tools effectively.
Part 1: The Chemistry of Control
The Silicon-Rhodamine Core
Both dyes are built upon the Janelia Fluor scaffold, where the oxygen atom in the xanthene ring of a standard rhodamine is replaced by a dimethylsilicon group (Si-rhodamine). This substitution red-shifts the excitation/emission maxima (~646/664 nm) and significantly improves photostability and brightness (Quantum Yield
The Divergence: Fluorogenicity vs. Photoactivation
The critical difference lies in how the dye transitions from "dark" to "bright."
Standard JF646: The Lactone-Zwitterion Equilibrium
Standard JF646 relies on an environment-sensitive equilibrium. In non-polar solvents (or free in solution), it adopts a closed, colorless lactone form. Upon binding to a polar protein surface (like HaloTag or SNAP-tag), the equilibrium shifts toward the open, fluorescent zwitterion form.
-
Mechanism: Spontaneous equilibrium shift upon binding.
-
Result: High contrast (fluorogenic) without washing, but all bound dyes are fluorescent simultaneously.
PA-JF646: The Diazoketone Cage
PA-JF646 is synthesized by treating the core fluorophore with oxalyl chloride and diazomethane to create a spirocyclic diazoketone ring.[3] This modification breaks the conjugation of the fluorophore, rendering it non-fluorescent (colorless) regardless of the environment.
-
Mechanism: Photo-induced Wolff rearrangement. Irradiation with ~405 nm light triggers the release of nitrogen (
) and the formation of a ketene intermediate, which hydrolyzes to restore the fluorescent zwitterionic form. -
Result: The user controls exactly when and how many molecules become fluorescent.
Mechanistic Visualization
The following diagram illustrates the structural transitions that define these two dyes.
Figure 1: Mechanistic comparison of Standard JF646 (equilibrium-based fluorescence) vs. PA-JF646 (photolysis-based activation).
Part 2: Functional Comparison
The choice between these dyes dictates the type of data you can acquire.
| Feature | Standard JF646 | PA-JF646 |
| Primary State | Always On (upon binding) | Dark (until activated) |
| Activation Trigger | Binding to Halo/SNAP-tag | 405 nm Light Pulse |
| Reversibility | Reversible (blinking possible in dSTORM buffer) | Irreversible (once activated, it stays on until bleached) |
| Labeling Density | High (saturating) | Sparse (controlled by UV power) |
| Primary Application | Confocal, STED, SIM, Multi-color Imaging | sptPALM, PALM, Counting molecules |
| Quantum Yield | 0.54 | 0.54 (post-activation) |
| Extinction Coeff. | 152,000 | 152,000 |
| Cell Permeability | Excellent | Excellent |
Part 3: Experimental Workflows
Protocol: Live-Cell Single-Particle Tracking (sptPALM) with PA-JF646
This protocol is designed to track individual protein dynamics in high-density environments (e.g., nucleosomes, transcription factors).
Materials
-
Dye: PA-JF646-HaloTag Ligand (Stock: 1 mM in DMSO).
-
Cells: Expressing HaloTag-fusion protein of interest.
-
Media: Phenol-red free imaging medium (e.g., FluoroBrite DMEM).
Step-by-Step Methodology
-
Labeling (The "Pulse"):
-
Dilute PA-JF646 to 10–100 nM in culture medium.
-
Note: Unlike standard JF646 where you might label to saturation, for PA-JF646, higher concentrations ensure a reservoir of dark molecules for long-term tracking.
-
Incubate cells for 15–60 minutes at 37°C.
-
-
Washing:
-
Wash cells 3x with warm PBS or imaging medium.
-
Incubate in fresh imaging medium for 15 minutes to allow unbound dye to diffuse out (critical for reducing background).
-
-
Acquisition Setup (HILO/TIRF):
-
Excitation: 640 nm laser (High power: ~1–2 kW/cm² for single-molecule detection).
-
Activation: 405 nm laser (Very low power: Start at 0.1–1% of max).[4]
-
Camera: EMCCD or sCMOS (Exposure: 10–30 ms).
-
-
Imaging Sequence:
-
Begin 640 nm excitation to bleach any pre-activated or background molecules.
-
Stroboscopic Activation: Pulse 405 nm light every 100–1000 frames (or use continuous ultra-low power) to maintain a density of ~0.5–1 molecule per
. -
Goal: You want to see individual spots appearing and disappearing (bleaching), not a continuous cloud of fluorescence.
-
Workflow Visualization
Figure 2: Workflow for Single-Particle Tracking using PA-JF646.
Part 4: Decision Matrix
Use this logic flow to determine which dye fits your experimental needs.
Figure 3: Selection logic for Janelia Fluor 646 variants.
Critical Troubleshooting Tips
-
"I see no signal with PA-JF646": This is expected before activation. Ensure your 405 nm laser is actually hitting the sample. If signal is still low after UV, your labeling concentration may be too low, or the dye has hydrolyzed (check expiration/storage).
-
"Background is too high": You likely used too much PA-JF646 or didn't wash enough. Unlike standard JF646, you cannot rely on the "fluorogenic" effect to hide unbound dye perfectly because the activated free dye is also fluorescent.
-
"Tracks are too short": Increase exposure time or decrease 640 nm laser power. If tracks are overlapping, decrease 405 nm activation power.
References
-
Grimm, J. B., et al. (2015). "A general method to improve fluorophores for live-cell and single-molecule microscopy."[3][5][6] Nature Methods, 12(3), 244–250. Link
- Foundational paper establishing the Janelia Fluor (JF) scaffold and the lactone-zwitterion equilibrium.
-
Grimm, J. B., et al. (2016). "Bright photoactivatable fluorophores for single-molecule imaging."[2][3][5][7][8][9] Nature Methods, 13(12), 985–988. Link
- The definitive reference for PA-JF646, detailing the diazoketone caging strategy and sptPALM applic
-
Lavis, L. D. (2017).[10] "Teaching Old Dyes New Tricks: Biological Probes Based on Fluorogenic and Photoactivatable Rhodamines." Accounts of Chemical Research, 50(4), 866–875. Link
- Review of the chemical mechanisms distinguishing fluorogenic and photoactiv
-
Hansen, A. S., et al. (2017). "CTCF and Cohesin Regulate Chromatin Loop Stability with Distinct Dynamics." eLife, 6, e25776. Link
- Key application paper demonstrating the use of PA-JF646 for tracking chrom
Sources
- 1. Janelia Fluor® 646, NHS ester | Amine-Reactive Janelia Fluor Dyes: Tocris Bioscience [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Bright photoactivatable fluorophores for single-molecule imaging | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PA Janelia Fluor 646, SE | Photoactivatable Janelia Fluor Dye | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantifying Transcription Factor Binding Dynamics at the Single-molecule Level in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: PA Janelia Fluor 646 SE – Photophysics and Bioconjugation
Executive Summary
PA Janelia Fluor 646 SE (PA-JF646 SE) is a photoactivatable, far-red fluorescent probe designed for single-molecule localization microscopy (SMLM), specifically sptPALM (single-particle tracking Photoactivated Localization Microscopy).[1][2] Unlike constitutively fluorescent dyes, PA-JF646 exists in a non-fluorescent (caged) state until activated by low-dose UV/violet light (
This guide details the photophysical properties, the diazoketone-based activation mechanism, and the precise bioconjugation protocols required to utilize the Succinimidyl Ester (SE) functional group for labeling proteins and antibodies.
Part 1: Photophysical Characterization
The utility of PA-JF646 relies on the high contrast between its "Dark" (caged) and "Bright" (activated) states. The values below represent the properties of the activated fluorophore, which is photophysically distinct from the caged precursor.
Key Photophysical Parameters (Activated State)
| Parameter | Value | Condition / Notes |
| Extinction Coefficient ( | 152,000 M | Measured in TFE + 0.1% TFA |
| Quantum Yield ( | 0.54 | High efficiency for a far-red dye |
| Excitation Max ( | 646 nm | Ideal for 633 nm / 640 nm laser lines |
| Emission Max ( | 664 nm | Far-red window, reduced autofluorescence |
| Brightness ( | ~82,000 M | Superior to many standard red dyes |
| Activation Wavelength | 365 – 405 nm | UV/Violet light required for uncaging |
The "Dark" vs. "Bright" State
-
Pre-Activation (Caged): The dye contains a diazoketone moiety that disrupts the conjugated
-electron system of the silicon-rhodamine core. In this state, the extinction coefficient at 646 nm is negligible. -
Post-Activation (Bright): Irradiation with UV light triggers a Wolff rearrangement (or similar photochemical cascade), restoring the planar, conjugated xanthene-like system. This restores the ability to absorb 646 nm photons and fluoresce.
Technical Insight: The quantum yield of 0.54 is exceptionally high for a cell-permeable far-red dye. This brightness allows for shorter exposure times (10–50 ms) in single-molecule tracking, improving temporal resolution.
Part 2: Chemical Mechanism & Activation
Understanding the activation mechanism is crucial for optimizing imaging protocols. PA-JF646 does not use a simple protecting group removal; it undergoes a structural rearrangement.
Activation Pathway
The core scaffold is a Silicon-Rhodamine (SiR) derivative. The "PA" functionality is achieved via a diazoketone ring.[3]
-
Resting State: The diazoketone locks the dye in a colorless, non-fluorescent spirocyclic form.[3]
-
Excitation: 405 nm light triggers the release of nitrogen (
). -
Rearrangement: The resulting carbene intermediate rearranges (typically forming an indanone or similar derivative) to re-establish the fluorescent zwitterionic core.
Visualization of the Mechanism
Figure 1: The photochemical activation pathway of PA-JF646.[4] UV irradiation cleaves the diazoketone, restoring the fluorescent chromophore.
Part 3: Bioconjugation Protocol (SE Chemistry)
The SE (Succinimidyl Ester) moiety, also known as NHS-ester, targets primary amines (
Reagents & Preparation
-
PA-JF646 SE Stock: Dissolve 100
g in anhydrous DMSO or DMF to roughly 10 mM. Store at -20°C, desiccated. -
Protein Buffer: PBS (pH 7.4) or Sodium Bicarbonate (pH 8.3). Avoid Tris or Glycine buffers (they contain competing amines).
-
Purification Column: PD-10 desalting column or Zeba Spin column (7K MWCO).
Step-by-Step Labeling Workflow
-
Calculate Stoichiometry:
-
Target a Dye-to-Protein (D/P) ratio of 3:1 to 5:1 for optimal labeling without quenching or precipitation.
-
Calculation:
-
-
Reaction:
-
Add the calculated volume of PA-JF646 SE stock to the protein solution dropwise while gently vortexing.
-
Incubate for 1 hour at Room Temperature (RT) in the dark, or 4 hours at 4°C.
-
-
Quenching (Optional but Recommended):
-
Add 1/10th volume of 1M Tris (pH 8.0) to stop the reaction. Incubate for 10 mins.
-
-
Purification (Critical):
-
Remove unreacted free dye using a desalting column (e.g., Sephadex G-25).
-
Note: Free dye will contribute to high background in PALM if not removed, even if it is "dark" (it may spontaneously uncage).
-
-
Degree of Labeling (DOL) Determination:
-
Since the dye is caged, you cannot measure DOL by absorbance at 646 nm directly.
-
Method: Take a small aliquot, expose it to 405 nm light (LED or UV lamp) for 1-2 minutes to fully activate.
-
Measure
(Protein) and (Dye).[5] -
Correction Factor (
): 0.19.[3][6][7][8]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
Conjugation Logic Diagram
Figure 2: Bioconjugation workflow for labeling proteins with PA-JF646 SE, including the critical QC step.
Part 4: Application in Super-Resolution Microscopy[4][6][8][9]
sptPALM (Live Cell)
PA-JF646 is the gold standard for two-color sptPALM when paired with PA-JF549.
-
Protocol:
-
Label HaloTag/SNAP-tag fusion proteins with PA-JF646 ligand (or use antibody conjugate).
-
Activation: Use a 405 nm laser at very low power (~0.1–1 W/cm
). Pulse the laser (e.g., 100 s per frame) to maintain a sparse density of fluorophores. -
Excitation: Image continuously with a 640 nm laser (~1 kW/cm
). -
Localization: Fit Gaussian PSFs to the blinking spots.
-
Photon Budget & Precision
The high extinction coefficient (
-
Photons per molecule: ~800–1200 (depending on integration time).
-
Localization Precision (
): Typically 10–20 nm.
References
-
Grimm, J. B., et al. (2016).[9] "Bright photoactivatable fluorophores for single-molecule imaging."[10][11] Nature Methods, 13(12), 985–988. [Link]
-
Grimm, J. B., et al. (2015). "A general method to improve fluorophores for live-cell and single-molecule microscopy."[5][10] Nature Methods, 12(3), 244–250. [Link]
-
Janelia Research Campus. "Janelia Fluor Dyes - Open Science." [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bright photoactivatable fluorophores for single-molecule imaging | bioRxiv [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. WO2017201531A1 - Photoactive fluorophores and methods of in vivo labeling - Google Patents [patents.google.com]
- 5. biorxiv.org [biorxiv.org]
- 6. bio-techne.com [bio-techne.com]
- 7. Janelia Fluor 646, Maleimide | Sulfhydryl-Reactive Janelia Fluor Dye | Tocris Bioscience [tocris.com]
- 8. Buy Janelia Fluor 646, SE | 1811539-59-9 [smolecule.com]
- 9. Bright photoactivatable fluorophores for single-molecule imaging | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Mechanism of Photoactivation for PA Janelia Fluor 646: A Technical Guide
Executive Summary
PA Janelia Fluor 646 (PA-JF646) represents a paradigm shift in single-molecule localization microscopy (SMLM). Unlike traditional photoactivatable proteins (e.g., mEos) that often suffer from low photon budgets and slow maturation, PA-JF646 is a synthetic, silicon-rhodamine-based fluorophore designed for high-density tracking and super-resolution imaging.
This guide details the diazoketone-mediated photoactivation mechanism that transitions the molecule from a dark, spirocyclic state to a bright, zwitterionic state. It provides validated protocols for live-cell labeling and imaging, designed to maximize signal-to-noise ratios (SNR) and localization precision.
Part 1: Chemical Basis of Photoactivation
The core innovation of PA-JF646 lies in its "caged" chemical structure, which utilizes a diazoketone moiety to enforce a non-fluorescent state until photonically triggered.[1]
The Caging Mechanism (The "Dark" State)
Standard Janelia Fluor 646 (JF646) exists in an equilibrium between a non-fluorescent lactone (closed) and a fluorescent zwitterion (open). PA-JF646 modifies this scaffold by replacing the lactone with a spirocyclic diazoketone group.
-
State: In the absence of UV/violet light, the molecule is locked in a colorless, non-fluorescent spirocyclic form.
-
Electronic Consequence: The spiro-ring breaks the conjugation of the polymethine bridge essential for fluorescence, rendering the molecule "dark" with near-zero extinction in the visible red spectrum.
The Photoactivation Cascade (The "Bright" State)
Upon irradiation with near-UV light (typically 365–405 nm ), the molecule undergoes an irreversible photochemical transformation:
-
Photolysis: Absorption of a UV photon triggers the expulsion of nitrogen gas (
) from the diazoketone group. -
Wolff Rearrangement: The resulting carbene intermediate undergoes a Wolff rearrangement (or similar ring-contraction pathway depending on solvent/nucleophiles), leading to the formation of a fluorescent product.
-
Final Species: The dominant photoproduct is often an indanone derivative or a stable zwitterionic species that is "locked" in the open, highly fluorescent conformation. Unlike photoswitching dyes (e.g., Cy5) that can blink on/off, this activation is generally irreversible, making it ideal for counting experiments (PALM).
Mechanistic Pathway Diagram
Figure 1: The irreversible transition from the dark spiro-diazoketone state to the fluorescent zwitterion.
Part 2: Photophysical Properties[1][2][3]
PA-JF646 retains the superior brightness of the parent JF646 dye once activated.[2] Its silicon-rhodamine core provides a significant bathochromic shift (red-shift) compared to standard rhodamines, reducing phototoxicity and autofluorescence.
Table 1: Quantitative Specifications
| Property | Value | Notes |
| Excitation Max ( | 646 nm | Post-activation |
| Emission Max ( | 664 nm | Post-activation |
| Activation Wavelength | 365 – 405 nm | 405 nm is standard on most confocal/TIRF systems |
| Quantum Yield ( | 0.54 | High efficiency for SMLM |
| Extinction Coefficient ( | 152,000 | High absorptivity leads to bright single molecules |
| Cell Permeability | High | Crosses membranes without electroporation |
| Localization Error ( | ~10–20 nm | Dependent on photon count (typically >500 photons/frame) |
Part 3: Experimental Protocols
Labeling Strategy: HaloTag & SNAP-tag
PA-JF646 is most commonly supplied as a ligand for HaloTag or SNAP-tag .[3] This covalent labeling ensures 1:1 stoichiometry, critical for quantitative counting.
Protocol: Live-Cell Labeling
-
Preparation: Dilute PA-JF646-HaloTag ligand stock (typically in DMSO) into warm complete culture medium.
-
Target Concentration:50 – 100 nM . (Higher concentrations increase density but may require longer bleaching/activation phases).
-
-
Incubation: Incubate cells for 15 – 60 minutes at 37°C / 5% CO₂.
-
Washing (Critical Step):
-
Remove media containing the dye.
-
Wash 3x with warm PBS or imaging media (e.g., FluoroBrite DMEM).
-
Why: Although the dye is "dark," unactivated free dye can contribute to background haze if accidentally activated by stray light or during long acquisitions. Washing ensures only bound protein is tracked.
-
-
Chase (Optional): Incubate in dye-free media for 15 mins to allow unbound dye to efflux.
Imaging Workflow (sptPALM / PALM)
The goal is to sparsely activate subsets of fluorophores to localize them individually.
Microscope Setup:
-
Main Excitation: 640 nm laser (High power density: ~1–5 kW/cm² for SMLM).
-
Activation: 405 nm laser (Very low power: Start at ~0.1% - 1% of max).
-
Camera: EMCCD or sCMOS (Exposure: 10–30 ms).
Acquisition Sequence:
-
Pre-bleach: Blast with 640 nm light for 5–10 seconds to bleach any pre-activated or background fluorescence.
-
Ramped Activation:
-
Start acquisition with 640 nm laser ON.
-
Pulse 405 nm laser.
-
Logic: As the pool of latent PA-JF646 decreases, gradually increase 405 nm intensity to maintain a constant density of active emitters.
-
-
Localization: Collect 10,000 – 50,000 frames.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for optimal single-molecule tracking.
Part 4: Troubleshooting & Optimization
High Background
-
Cause: Incomplete washing or non-specific binding.
-
Solution: Extend the "chase" period. Ensure the HaloTag protein is not overexpressed (which causes aggregation). Use 100 nM blocking with non-fluorescent HaloTag ligand if nuclear background is high.
Low Activation Efficiency
-
Cause: 405 nm laser power too low or dye degradation.
-
Solution: PA-JF646 is robust, but the diazoketone can degrade if stored improperly. Store stock at -20°C in anhydrous DMSO. Ensure the 405 nm laser is actually reaching the sample (check TIRF angle).
Rapid Photobleaching
-
Cause: Oxygen radicals.
-
Solution: While Si-rhodamines are photostable, SMLM requires high laser power. Use a radical scavenger system (e.g., GODCAT or OxyFluor ) if imaging fixed cells. For live cells, ensure minimal media autofluorescence (use phenol-red free media).
References
-
Grimm, J. B., et al. (2016). "Bright photoactivatable fluorophores for single-molecule imaging." Nature Methods.[4][5][6] Describes the synthesis and application of PA-JF549 and PA-JF646. [Link]
-
Grimm, J. B., et al. (2015). "A general method to improve fluorophores for live-cell and single-molecule microscopy." Nature Methods.[4][5][6] Establishes the azetidine-substitution strategy for Janelia Fluor dyes. [Link]
-
Lavis, L. D. (2017). "Teaching Old Dyes New Tricks: Biological Probes Built from Fluoresceins and Rhodamines." Annual Review of Biochemistry. Review of the chemical logic behind caging and fine-tuning rhodamines. [Link]
Sources
- 1. Optimized Properties and Synthesis of Photoactivatable Diazoketorhodamines Facilitate and Enhance High-Throughput Single-Molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2017201531A1 - Photoactive fluorophores and methods of in vivo labeling - Google Patents [patents.google.com]
- 3. Bright photoactivatable fluorophores for single-molecule imaging | bioRxiv [biorxiv.org]
- 4. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 5. A general method to improve fluorophores for live-cell and single-molecule microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
Technical Guide: Storage & Stability of PA Janelia Fluor™ 646 Succinimidyl Ester
Executive Summary
PA Janelia Fluor™ 646 Succinimidyl Ester (PA-JF646-SE) is a high-performance, photoactivatable fluorophore designed for single-molecule localization microscopy (SMLM), specifically PALM and sptPALM.[1] Its utility relies on two chemically distinct functionalities: the succinimidyl ester (SE) for covalent conjugation to primary amines, and the diazoketone caging group that renders the molecule non-fluorescent until activated by UV/violet light (365–405 nm).
This dual-functionality creates a compound stability challenge . The SE moiety is moisture-sensitive (hydrolysis), while the caging group is highly photosensitive. Improper storage leads to two distinct failure modes: labeling failure (hydrolysis) or high background/loss of photoactivation (premature photolysis).
This guide defines the "Gold Standard" protocols for handling, storage, and quality control to maintain the integrity of PA-JF646-SE.
Part 1: The Chemical Basis of Instability
To preserve PA-JF646-SE, one must understand the mechanisms of its degradation. It is not merely "unstable"; it is reactive toward specific environmental triggers.
Hydrolysis of the Succinimidyl Ester
The N-hydroxysuccinimide (NHS) ester is designed to react with nucleophiles (primary amines on lysine residues). However, water is also a nucleophile. In the presence of moisture, the SE group hydrolyzes into a carboxylic acid.
-
Consequence: The dye loses its ability to conjugate to the target protein. It becomes a "dead" fluorophore that may still photoactivate but will wash away during imaging steps.
-
Kinetics: Hydrolysis is pH- and temperature-dependent. In aqueous solution at pH 8.0, the half-life can be as short as 10–20 minutes . In "wet" DMSO, hydrolysis occurs over days to weeks at -20°C.
Photolysis of the Diazoketone (Pre-activation)
PA-JF646 utilizes a diazoketone moiety to "cage" the fluorophore. UV light triggers a Wolff rearrangement, expelling nitrogen gas and allowing the molecule to adopt its fluorescent zwitterionic form.
-
Consequence: Exposure to ambient light (specifically the UV/blue component) during handling prematurely activates the dye. This results in high initial fluorescence background, defeating the purpose of a photoactivatable probe.
-
Sensitivity: Even brief exposure to room lights or scattered microscope light can activate a significant fraction of the dye population.
Degradation Pathways Diagram
The following diagram illustrates the critical failure points during storage and handling.
Caption: Figure 1. Dual degradation pathways of PA-JF646-SE. Red arrows indicate moisture damage; Yellow arrows indicate light damage.
Part 2: Storage & Handling Protocol[2][3][4]
Phase 1: Arrival & Initial Handling
Critical Rule: Do not open the vial immediately upon removal from the shipping box if it is cold.
-
Equilibration: Allow the sealed foil bag to warm to room temperature (minimum 30–60 minutes). Opening a cold vial introduces condensation, which instantly initiates hydrolysis.
-
Environment: Perform all handling in a dimly lit room or under yellow safe-light. Avoid direct exposure to fluorescent ceiling lights.
Phase 2: Solubilization (The "Anhydrous" Requirement)
Standard DMSO is hygroscopic and often contains significant water content if the bottle has been opened previously.
-
Reagent: Use Anhydrous DMSO (or DMF) packed under inert gas (e.g., Sure/Seal™ bottles).[2]
-
Pro-Tip: If you do not have fresh anhydrous DMSO, treat standard DMSO with activated 3Å or 4Å molecular sieves for 24 hours prior to use.
-
-
Concentration: Prepare a stock solution of 1–10 mM . Higher concentrations are generally more stable than dilute solutions.
Phase 3: Aliquoting & Long-Term Storage
Avoid freeze-thaw cycles.[3] Each cycle introduces moisture condensation and thermal stress.
Protocol:
-
Dissolve the dye in anhydrous DMSO. Vortex briefly (5–10 seconds).
-
Immediately dispense into single-use aliquots (e.g., 2–5 µL) in light-protective tubes (amber or black microcentrifuge tubes).
-
Inert Gas Overlay (Optional but Recommended): Gently blow dry Nitrogen or Argon into the headspace of each tube before closing.
-
Desiccation: Place aliquots in a light-tight box containing active desiccant (silica gel or Drierite™).
-
Temperature: Store at -80°C .
-
-20°C is acceptable for < 3 months.
-
-80°C is required for > 6 months.
-
Phase 4: Usage
-
Thaw one aliquot in the dark at room temperature.
-
Use immediately.
-
Discard any unused portion of the thawed aliquot. Do not refreeze.
Part 3: Quality Control & Troubleshooting
How do you know if your dye has degraded? Visual inspection is insufficient because the hydrolyzed dye looks identical to the active dye (both are often pale blue/colorless solids or solutions).
QC Assay: The "Labeling Check"
Before committing to expensive cell culture experiments, validate the dye's reactivity.
-
Test Substrate: Use a cheap protein with known amines (e.g., BSA) or a specific HaloTag/SNAP-tag protein if available.
-
Reaction: Incubate 1 µM protein with 5–10 µM PA-JF646-SE for 1 hour at pH 8.0.
-
Activation: Expose the reaction to UV light (365 nm) for 1 minute.
-
Readout: Run on SDS-PAGE. Image the gel in the Cy5/Far-Red channel.
-
Strong Band: Dye is active and reactive.
-
No Band / Weak Band: Dye has hydrolyzed (SE failure).
-
High Background in Control (No UV): Dye has pre-activated (Light protection failure).
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Labeling Efficiency | Hydrolysis of SE group | Use fresh anhydrous DMSO; ensure pH 8.0–8.3 during labeling; check buffer for primary amines (Tris is forbidden). |
| High Fluorescence Before Activation | Pre-activation (Photolysis) | Work in dark/yellow light; use amber tubes; check shipping conditions (was it exposed to heat/light?). |
| Precipitation in Buffer | Low Solubility | Dilute dye into buffer slowly while vortexing; ensure < 2% final DMSO concentration; do not store dilute aqueous solutions. |
| No Photoactivation | Bleaching / Aggregation | Ensure activation laser power is sufficient (405 nm); check if dye aggregated (centrifuge stock). |
Part 4: Experimental Workflow Visualization
The following diagram outlines the correct decision-making process for handling PA-JF646-SE to ensure maximum stability.
Caption: Figure 2. The "Fortress" Storage Protocol for PA-JF646-SE.
References
-
Grimm, J. B., et al. (2016). "Bright photoactivatable fluorophores for single-molecule imaging."[4][5][6][7] Nature Methods, 13(12), 985-988.[4]
-
Source:
-
-
Tocris Bioscience.
-
Source:
-
-
Thermo Fisher Scientific. "Handling and Storage of Succinimidyl Esters." Technical Support Guidelines.
-
Source:
-
-
Lavis, L. D.[4][5] (Janelia Research Campus). "Janelia Fluor Dyes: Licensing and Chemistry."[8][9][10][11]
-
Source:
-
-
Hermanson, G. T. (2013).Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for NHS ester chemistry half-lives and hydrolysis mechanisms).
-
Source:
-
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. forum.microlist.org [forum.microlist.org]
- 4. Bright photoactivatable fluorophores for single-molecule imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Bright photoactivatable fluorophores for single-molecule imaging. | Janelia Research Campus [janelia.org]
- 8. PA Janelia Fluor 646, SE | Photoactivatable Janelia Fluor Dye | Tocris Bioscience [tocris.com]
- 9. rndsystems.com [rndsystems.com]
- 10. rndsystems.com [rndsystems.com]
- 11. Janelia Fluor® 646, NHS ester | Amine-Reactive Janelia Fluor Dyes: Tocris Bioscience [rndsystems.com]
Technical Guide: PA Janelia Fluor 646 Post-Activation Data & Application
This guide provides a rigorous technical analysis of Photoactivatable Janelia Fluor 646 (PA-JF646) , focusing on its post-activation spectral properties, photophysical mechanisms, and experimental deployment in single-molecule localization microscopy (SMLM).
Executive Technical Summary
PA-JF646 is a fluorogenic, photoactivatable probe derived from the bright, far-red Janelia Fluor 646 (JF646) scaffold.[1] It is engineered for Single-Particle Tracking (SPT) and Photoactivated Localization Microscopy (PALM) .[2]
In its native state, PA-JF646 is a non-fluorescent spirocyclic diazoketone. Upon irradiation with UV/violet light (365–405 nm), it undergoes a Wolff rearrangement, irreversibly converting into the fluorescent zwitterionic species. Once activated, its spectral signature is identical to the parent JF646 dye, exhibiting high extinction coefficients and quantum yields that surpass traditional fluorescent proteins (e.g., mEos3.2) and many organic dyes.
Photophysical Properties (Spectra Viewer Data)
The "Spectra Viewer" data for PA-JF646 refers specifically to the post-activation species. The pre-activation species is optically silent in the far-red channel.
Core Spectral Parameters
The following data represents the dye after successful photoconversion.
| Parameter | Value | Unit | Notes |
| Excitation Max ( | 646 | nm | Optimal excitation with 633 nm, 640 nm, or 647 nm lasers. |
| Emission Max ( | 664 | nm | Detection window: 650–750 nm. |
| Activation | 365 – 405 | nm | 405 nm diode laser is standard for microscopy. |
| Extinction Coeff.[3] ( | 152,000 | Measured in TFE + 0.1% TFA. High absorptivity. | |
| Quantum Yield ( | 0.54 | - | High brightness relative to far-red competitors. |
| Correction Factor ( | 0.19 | - | For protein conjugation concentration correction. |
| 0.0012 | - | Lactone-Zwitterion equilibrium constant.[4] |
Spectral Compatibility
-
Excitation: Highly compatible with the standard Cy5/Alexa Fluor 647 filter sets.
-
Multiplexing: Spectrally distinct from PA-JF549 (
571 nm), allowing robust two-color SPT/PALM.
Mechanism of Action: Photochemical Uncaging
The transition from "dark" to "bright" is governed by the photolysis of a diazoketone caging group. This irreversible reaction ensures high contrast-to-noise ratios, as the background from unactivated molecules is negligible.
Photoconversion Pathway
The diagram below illustrates the irreversible transformation from the caged diazoketone to the fluorescent zwitterion.
Figure 1: The photochemical activation pathway. The 405 nm photon triggers nitrogen release, collapsing the non-fluorescent spiro-ring into the conjugated, fluorescent system.
Experimental Workflow & Protocol
To ensure scientific integrity and reproducibility, the following protocol includes self-validating checkpoints.
Validated Labeling Protocol (Live Cell HaloTag/SNAP-tag)
-
Preparation:
-
Reconstitute PA-JF646 ligand (Halo or SNAP) in anhydrous DMSO to 1 mM stock. Store at -20°C.
-
Dilute to 100 nM working concentration in warm culture medium immediately before use.
-
-
Labeling:
-
Incubate cells for 15–60 minutes at 37°C / 5% CO
. -
Note: Lower concentrations (10–50 nM) are preferable for sparse single-molecule tracking to avoid overlapping trajectories.
-
-
Washing (Critical Step):
-
Remove medium.[5] Wash 3x with warm PBS or imaging medium (e.g., FluoroBrite).
-
Incubate in fresh medium for 15 minutes to allow unbound dye to diffuse out.
-
Replace medium again before imaging.
-
-
Imaging (PALM/SPT):
-
Readout: Continuous excitation at 640 nm (High power: ~1–2 kW/cm
for STORM; lower for tracking). -
Activation: Pulsed or low-continuous 405 nm. Start at 0% power and gradually increase to maintain a constant density of active emitters.
-
Data Acquisition Logic
The following workflow ensures optimal signal-to-noise and prevents premature photobleaching.
Figure 2: The PALM/SPT acquisition loop. The "Pre-Bleaching" step is a self-validating control to ensure all detected signals originate from photoactivation events, not background impurities.
Benchmarking & Performance
PA-JF646 is widely considered the gold standard for far-red live-cell SMLM.
Comparison vs. mEos3.2 (Fluorescent Protein)
| Feature | PA-JF646 | mEos3.2 | Advantage |
| Photon Budget | High (~800+ photons/frame) | Moderate (~114 photons/frame) | PA-JF646 : Higher localization precision ( |
| Duty Cycle | Low | Low | Comparable. |
| Labeling Density | Tunable (via concentration) | Fixed (expression level) | PA-JF646 : Allows optimization for tracking vs. structure. |
| Color Channel | Far-Red (646/664) | Red (573/584) | PA-JF646 : Frees up GFP/RFP channels for other markers. |
Multiplexing Strategy
For two-color super-resolution, PA-JF646 is ideally paired with PA-JF549 .
-
PA-JF549: Ex 549 nm / Em 571 nm.[1]
-
Protocol: Both can be activated simultaneously with 405 nm but read out sequentially or simultaneously using a dual-view splitter (e.g., OptoSplit).
References
-
Grimm, J. B., et al. (2016).[5] "Bright photoactivatable fluorophores for single-molecule imaging."[1][5][7][8] Nature Methods, 13(12), 985-988. [Link]
- Primary source for synthesis, spectral data, and PALM applic
- Tocris Bioscience. "PA Janelia Fluor® 646, NHS ester Product Information.
- Lavis, L. D. (2017). "Chemistry of Janelia Fluor Dyes." Janelia Research Campus Tools. Detailed chemical mechanisms and properties.
-
Legant, W. R., et al. (2016).[2] "High-density three-dimensional localization microscopy across large volumes." Nature Methods, 13, 359–365.
- Validation of JF dyes in advanced microscopy setups.
Sources
- 1. Bright photoactivatable fluorophores for single-molecule imaging | bioRxiv [biorxiv.org]
- 2. WO2017201531A1 - Photoactive fluorophores and methods of in vivo labeling - Google Patents [patents.google.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Janelia Fluor 646, Tetrazine | JF 646 | Janelia Fluor Dyes | Tocris Bioscience [tocris.com]
- 5. Bright photoactivatable fluorophores for single-molecule imaging | Springer Nature Experiments [experiments.springernature.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Protocol for Labeling Antibodies with PA Janelia Fluor® 646 SE
Abstract & Introduction
This guide details the protocol for conjugating PA Janelia Fluor® 646 SE (PA-JF646-NHS) to primary antibodies. PA-JF646 is a photoactivatable (caged) derivative of the bright, far-red fluorophore Janelia Fluor 646.[1] In its native state, the dye is non-fluorescent. Upon irradiation with UV/violet light (365–405 nm), the caging group is cleaved, restoring fluorescence (
This "turn-on" capability makes PA-JF646 ideal for Single-Particle Tracking (SPT) and Stochastic Optical Reconstruction Microscopy (STORM/PALM) , as it allows for the controlled activation of sparse subsets of fluorophores, a prerequisite for sub-diffraction localization.
Key Chemical Mechanism
The "SE" designation refers to a Succinimidyl Ester (also known as NHS ester).[2][3] This functional group reacts specifically with primary amines (
Figure 1: Reaction and Activation Logic. The NHS-ester targets lysine residues.[3] Fluorescence is only achieved after specific photoactivation.
Pre-Conjugation Checklist (Critical)
Failure to prepare the antibody correctly is the most common cause of conjugation failure.
| Parameter | Requirement | Reason |
| Purity | >90% IgG, Carrier-Free | BSA or Gelatin will compete for the dye, ruining the labeling ratio. |
| Buffer | PBS or Bicarbonate | NO Tris, Glycine, or Azide. Primary amines in Tris/Glycine react with the NHS ester. |
| pH | 8.0 – 8.5 | Optimal for NHS ester reactivity.[4] Below pH 7.5, hydrolysis outcompetes conjugation. |
| Concentration | 1.0 – 5.0 mg/mL | High concentration drives reaction kinetics. <1 mg/mL yields poor efficiency.[5] |
Materials Required
-
Dye: PA Janelia Fluor® 646, SE (Store at -20°C, desiccated).
-
Antibody: 100 µg – 1 mg of carrier-free IgG.
-
Solvent: Anhydrous DMSO or DMF (High quality, amine-free).
-
Reaction Buffer: 1M Sodium Bicarbonate (
), pH 8.3. -
Purification: Zeba™ Spin Desalting Columns (7K MWCO) or PD-10 columns.
-
QC Reagents: UV light source (e.g., 405 nm LED or UV transilluminator) for DOL testing.
Experimental Protocol
Step 1: Antibody Preparation
-
If the antibody is in Tris or Glycine, perform a buffer exchange into PBS using a spin desalting column.
-
Adjust the pH by adding 1M Sodium Bicarbonate (pH 8.3) to the antibody solution at a volume ratio of 1:10 (e.g., 10 µL bicarbonate into 100 µL antibody).
-
Target Final pH: ~8.2–8.4.
-
Step 2: Dye Preparation
-
Remove PA-JF646 SE from the freezer and let it warm to Room Temperature (RT) before opening (prevents condensation and hydrolysis).
-
Dissolve the dye in anhydrous DMSO to a concentration of 10 mM .
-
Note: NHS esters hydrolyze moisture rapidly. Use immediately.
-
Step 3: Conjugation Reaction[5]
-
Calculate the volume of dye needed for a 15:1 Molar Excess (Dye:Protein).
-
Formula:
-
Example: For 100 µg IgG (150 kDa) and 10 mM dye:
-
-
Add the calculated dye volume to the antibody solution while gently vortexing.
-
Incubate for 60 minutes at Room Temperature in the dark.
Step 4: Purification (Removal of Free Dye)
Crucial: Unconjugated dye will increase background in SMLM.
-
Equilibrate a Zeba Spin Column (7K MWCO) with PBS.
-
Apply the reaction mixture to the center of the resin bed.[6]
-
Centrifuge (e.g., 1500
g for 2 mins) to collect the purified conjugate. -
Optional: For ultra-high purity (required for single-molecule tracking), perform a second pass through a fresh column.
Quality Control: Determining Degree of Labeling (DOL)
The Challenge: PA-JF646 is non-fluorescent and has low absorbance at 646 nm in its caged state. Standard spectrophotometry will fail unless the dye is activated.
The Solution: You must "uncage" a small aliquot to measure the concentration of the dye.
DOL Measurement Protocol
-
Take a small aliquot (e.g., 2 µL) of the purified conjugate.
-
Dilute it 1:10 or 1:20 in PBS.
-
Activation: Irradiate this diluted sample with 365–405 nm light (LED or UV lamp) for 1–2 minutes until the blue color appears/stabilizes.
-
Measure Absorbance at 280 nm (
) and 646 nm ( ) using a Nanodrop or spectrophotometer.
Calculation
Use the following constants for PA-JF646 (Activated):
-
Extinction Coeff Dye (
): 152,000 [2] -
Correction Factor (
): 0.19 [2] -
Extinction Coeff IgG (
): 203,000
-
Target DOL: 2.0 – 4.0 dyes per antibody.
-
< 1.5: Weak signal. Increase molar excess to 20x next time.
-
4.0: Risk of quenching or precipitation. Decrease molar excess to 10x.
-
Workflow Visualization
Figure 2: Step-by-step conjugation workflow emphasizing the unique activation step required for Quality Control.
Storage and Handling
-
Conjugate Storage: Store at 4°C (protected from light) for up to 1 month. For long-term, add BSA (1 mg/mL) and Glycerol (50%), aliquot, and store at -20°C.
-
Avoid: Repeated freeze-thaw cycles, which denature the antibody.
References
-
Grimm, J. B., et al. (2015). "A general method to improve fluorophores for live-cell and single-molecule microscopy."[1][7][8] Nature Methods, 12(3), 244–250. Link
-
Grimm, J. B., et al. (2016).[8][9] "Bright photoactivatable fluorophores for single-molecule imaging."[1][7][8][9][10] Nature Methods, 13(12), 985–988.[8] Link
-
Legant, W. R., et al. (2016). "High-density three-dimensional localization microscopy across large volumes." Nature Methods, 13(4), 359–365. Link
-
Tocris Bioscience. "Janelia Fluor® 646, SE Product Information." Link
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Buy Janelia Fluor 646, SE | 1811539-59-9 [smolecule.com]
- 3. resources.tocris.com [resources.tocris.com]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. cdn.hellobio.com [cdn.hellobio.com]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Bright photoactivatable fluorophores for single-molecule imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bright photoactivatable fluorophores for single-molecule imaging | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
How to perform live-cell sptPALM with PA Janelia Fluor 646
Application Note: High-Fidelity Live-Cell sptPALM using Photoactivatable Janelia Fluor 646 (PA-JF646)
Executive Summary
Single-particle tracking Photoactivated Localization Microscopy (sptPALM) bridges the gap between static super-resolution imaging and dynamic live-cell microscopy. While traditional fluorescent proteins (e.g., Eos, Maple) suffer from low photon budgets and high phototoxicity, PA-Janelia Fluor 646 (PA-JF646) represents a paradigm shift.
This guide details the protocol for utilizing PA-JF646 with the HaloTag system. Unlike stochastic blinking dyes, PA-JF646 is a "caged" fluorophore that remains dark until irreversibly activated by UV light (405 nm). This allows researchers to decouple labeling density from tracking density, enabling high-density labeling (saturation) while imaging single molecules stochastically via controlled activation.
Key Advantages of PA-JF646:
-
Far-Red Emission (~664 nm): Minimizes phototoxicity and cellular autofluorescence.
-
High Photon Budget: Significantly brighter than mEos3.2, allowing for longer track lengths and higher localization precision.
-
Fluorogenic Activation: The photoactivation efficiency increases substantially upon binding to the HaloTag, virtually eliminating background from unbound dye.
Mechanism of Action
The success of this protocol relies on the specific chemistry of the HaloTag-Ligand interaction and the diazoketone caging mechanism of the dye.
Experimental Protocol
Reagents and Equipment
-
Dye: PA-Janelia Fluor 646 HaloTag Ligand (Promega or Tocris).
-
Construct: Protein of Interest (POI) fused to HaloTag (N- or C-terminus depending on POI function).
-
Medium: Phenol-red free DMEM/F12 (essential to reduce background fluorescence).
-
Microscope: TIRF or HILO (Highly Inclined and Laminated Optical sheet) setup equipped with:
-
Lasers: 405 nm (Activation) and 640 nm (Excitation).
-
Camera: EMCCD (e.g., Andor iXon) or sCMOS (e.g., Hamamatsu Orca Fusion).
-
Sample Preparation (The "Crux")
Expert Insight: Unlike standard SPT where you must titrate dye concentration to achieve sparse labeling, with PA-JF646 you should aim for saturation labeling . You control the density of visible spots optically, not chemically.
Step-by-Step:
-
Transfection: Transfect cells with the HaloTag-POI construct 12–24 hours prior to imaging. Low-to-moderate expression levels are preferred to avoid overexpression artifacts.
-
Dye Preparation: Dissolve lyophilized PA-JF646 in DMSO to create a 1 mM stock. Store at -20°C in aliquots (avoid freeze-thaw).
-
Labeling:
-
Dilute stock to 10–100 nM in culture medium.
-
Note: 100 nM ensures saturation of HaloTag sites.
-
Incubate cells for 15–60 minutes at 37°C.
-
-
Washing:
-
Remove medium.
-
Wash 3x with warm, phenol-red free imaging medium.
-
Incubate for 15 minutes in fresh medium (allows unbound dye to diffuse out).
-
Replace with final imaging medium.
-
Image Acquisition
Optical Configuration:
| Parameter | Setting | Rationale |
|---|---|---|
| Objective | 60x or 100x, NA 1.49 (TIRF) | High NA is critical for photon collection and TIRF/HILO sectioning. |
| Excitation (640 nm) | 1–2 kW/cm² (High Power) | High power is needed to localize single molecules with high precision and bleach them fast enough to prevent track overlap. |
| Activation (405 nm) | 0.1–5 W/cm² (Very Low) | CRITICAL: Use the lowest possible power. You want to activate 1 molecule per μm² at a time. |
| Exposure Time | 10–30 ms | Balance between capturing fast diffusion and collecting enough photons. |
Acquisition Workflow:
-
Focus: Find cells using brightfield or a generic membrane marker (do not use 640 nm yet to avoid premature bleaching).
-
Bleach Pre-existing Signal: Pulse 640 nm laser at high power for 1-2 seconds to bleach any spontaneously activated dye molecules.
-
Ramp Sequence:
-
Start acquisition with only 640 nm laser (continuous).
-
Slowly pulse or ramp up 405 nm laser intensity.
-
Goal: Maintain a constant density of ~0.5–1 particles/μm² throughout the movie. As the pool of caged dye depletes, 405 nm power must increase.
-
Data Analysis & Logic
The raw data consists of a "movie" of blinking spots. The analysis pipeline converts these into trajectories.
Localization & Linking
Use algorithms like TrackMate , u-track , or SLIMfast .
-
Detection: Fit spots to a 2D Gaussian function.
-
QC Check: Discard spots with width (sigma) > diffraction limit or low SNR.
-
-
Linking: Connect spots between frames to form tracks.
-
Parameter:Max Step Distance . If a molecule moves 5 μm in 10ms, it's likely a linking error (jumping between two different molecules). Set this based on expected diffusion (usually <1 μm/frame).
-
Mean Squared Displacement (MSD)
Calculate the diffusion coefficient (
Troubleshooting Logic
References
-
Grimm, J. B., et al. (2015). "A general method to improve fluorophores for live-cell and single-molecule microscopy."[1][2][3][4][5] Nature Methods, 12(3), 244–250. Link
-
Grimm, J. B., et al. (2016).[2][5] "Bright photoactivatable fluorophores for single-molecule imaging."[1][2][3][4][5] Nature Methods, 13(12), 985–988.[2][5] Link
- Core Reference: This paper introduces PA-JF646 and details the diazoketone caging str
-
Lavis, L. D. (2017). "Chemistry is dead. Long live chemistry!" Biochemistry, 56(39), 5165–5170. Link
-
Manley, S., et al. (2008).[6] "High-density mapping of single-molecule trajectories with photoactivated localization microscopy." Nature Methods, 5(2), 155–157. Link
- Methodology: Establishes the foundational sptPALM workflow adapted here for PA-JF646.
Sources
- 1. Bright photoactivatable fluorophores for single-molecule imaging | bioRxiv [biorxiv.org]
- 2. Bright photoactivatable fluorophores for single-molecule imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bright photoactivatable fluorophores for single-molecule imaging. | Janelia Research Campus [janelia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Bright photoactivatable fluorophores for single-molecule imaging | Scilit [scilit.com]
- 6. Single-Particle Tracking Photoactivated Localization Microscopy for Mapping Single-Molecule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Conjugating PA-JF646-NHS to HaloTag or SNAP-tag ligands
Application Note: High-Efficiency Synthesis of PA-JF646 Conjugates for HaloTag® and SNAP-tag® Systems
Abstract & Introduction
Single-molecule localization microscopy (SMLM) techniques, such as PALM and sptPALM, require fluorophores that can be toggled between "dark" and "bright" states. PA-JF646 (Photoactivatable Janelia Fluor® 646) is a premier far-red dye for these applications, characterized by its high cell permeability, brightness, and compatibility with live-cell imaging.
Unlike standard fluorophores, PA-JF646 utilizes a diazoketone caging strategy .[1] It remains non-fluorescent until activated by low-intensity UV/violet light (365–405 nm), which triggers a Wolff rearrangement to form the fluorescent zwitterionic species.
This guide details the protocol for conjugating PA-JF646-NHS ester to HaloTag® (chloroalkane) and SNAP-tag® (benzylguanine) amine ligands. This "open-source" conjugation approach allows researchers to generate high-purity custom ligands often unavailable commercially or to reduce costs compared to pre-conjugated standards.
Scientific Basis & Chemistry
The Conjugation Mechanism
The synthesis relies on nucleophilic acyl substitution. The N-hydroxysuccinimide (NHS) ester of the dye reacts with the primary amine (
-
Reaction:
-
Critical Requirement: The PA-JF646 core is sensitive to light. All reactions must be performed in the dark or under safe red light.
Structural Logic
-
HaloTag Ligand: Uses a chloroalkane linker.[2][3][4][5] The amine variant (typically O2 or O4 linker) provides spatial separation between the dye and the protein, preventing steric hindrance during the enzymatic covalent bond formation.
-
SNAP-tag Ligand: Uses a benzylguanine (BG) moiety.[6][7][8] The amine is attached via a linker to the guanine C-8 or N-9 position (typically).
Materials & Reagents
| Component | Specification | Recommended Source |
| PA-JF646-NHS | Dry powder, stored at -20°C | Tocris / Janelia / Custom Synth |
| HaloTag Amine (O2) Ligand | Amine-modified chloroalkane | Promega (P6711) |
| SNAP-tag Amine (BG-NH2) | Amine-modified benzylguanine | NEB (S9148) or equivalent |
| Solvent | Anhydrous DMF or DMSO | Sigma-Aldrich (SureSeal™) |
| Base | DIEA (N,N-Diisopropylethylamine) | Sigma-Aldrich (Biotech Grade) |
| Purification | HPLC (C18 Column) | Agilent / Waters |
| Mobile Phase | Water + 0.1% TFA / ACN + 0.1% TFA | HPLC Grade |
Detailed Protocol: Conjugation Workflow
Step 1: Preparation (Dark Room)
-
Pre-drying: Ensure all reagents are at room temperature before opening to prevent water condensation, which hydrolyzes the NHS ester.
-
Lighting: Work under dim light or use amber tubes/aluminum foil wrapping.
Step 2: Solubilization
-
Dissolve PA-JF646-NHS (1 mg, ~1.6 µmol) in 50 µL anhydrous DMF or DMSO.
-
Dissolve Amine Ligand (HaloTag or SNAP) in anhydrous DMF to a concentration of 10–20 mg/mL.
Step 3: Reaction Setup
-
Stoichiometry: Use a 1.5-fold molar excess of the Amine Ligand relative to the Dye-NHS. This ensures the expensive/limiting dye is fully consumed.
-
Calculation: If using 1.6 µmol Dye, use 2.4 µmol Ligand.
-
-
Base: Add DIEA to a final concentration of 1% (v/v) to ensure the amine is deprotonated and reactive.
Reaction Mix:
-
50 µL Dye-NHS solution.
-
Calculated volume of Ligand solution.
-
Add anhydrous DMF to reach a final volume of ~100–200 µL.
-
Add 1–2 µL DIEA.
Step 4: Incubation
-
Vortex gently.[9]
-
Incubate at Room Temperature for 2–4 hours (or overnight at 4°C) in the dark .
-
Checkpoint: The reaction is usually complete when LC-MS shows disappearance of the NHS ester peak (Mass ~617 Da).
Step 5: Purification (Essential)
Do not use the crude mixture for cellular imaging; unreacted dye causes high background.
-
Method: Semi-preparative HPLC.
-
Column: C18 Reverse Phase.
-
Gradient: 10% to 90% Acetonitrile in Water (+0.1% TFA) over 20 minutes.
-
Detection: Monitor Absorbance at 254 nm (universal) or 646 nm (if possible, though PA dye has low absorbance before activation, the "closed" form still has UV signature). Note: PA-JF646 is colorless/pale blue in the caged form.
Step 6: Lyophilization & Storage
-
Collect the product fraction.
-
Lyophilize to a dry powder.
-
Store at -20°C in the dark, under argon/nitrogen if possible.
Visualization of Workflow
The following diagram illustrates the critical path for synthesis and validation.
Caption: Figure 1. Step-by-step conjugation workflow ensuring anhydrous conditions and purification logic.
Quality Control & Characterization
A self-validating protocol requires confirmation of the product identity.
Expected Mass Spectrometry (LC-MS) Data:
-
PA-JF646-NHS: MW
617.74 Da.[10] -
HaloTag Amine (O2): MW
223.7 Da. -
Target Conjugate (PA-JF646-HaloTag):
-
Formula:
-
Expected MW:
726.4 Da ( ).
-
-
SNAP-tag Conjugate:
-
Depends on specific BG-linker used. Typically
770–800 Da .
-
Purity Check:
-
HPLC purity should be >90%.[10]
-
Absence of free amine ligand (competes for binding) and hydrolyzed dye (background fluorescence).
Application: Cellular Labeling
Live Cell Protocol
-
Reconstitution: Dissolve the lyophilized conjugate in DMSO to make a 1 mM stock .
-
Dilution: Dilute to 10–100 nM in warm culture medium.
-
Incubation: Incubate cells for 15–60 minutes at 37°C.
-
Wash: Wash 3x with PBS or fresh medium to remove unbound probe.
-
Note: HaloTag binding is covalent and irreversible; extensive washing is permitted.
-
-
Imaging:
-
Activation: 405 nm laser (low power, pulsed).
-
Excitation: 640 nm laser.
-
Emission: 664 nm (Far Red).[11]
-
Biological Pathway Diagram
Caption: Figure 2. Mechanism of cellular entry, specific binding, and photoactivation for super-resolution imaging.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of NHS ester | Ensure DMF/DMSO is anhydrous. Store NHS ester at -20°C with desiccant. |
| High Background | Free dye contamination | Improve HPLC purification. Ensure extensive cell washing (3x 15 min). |
| No Fluorescence | Failed Activation | Verify 405 nm laser power. Ensure UV filter is not blocking activation. |
| Precipitation | High Concentration | Do not exceed 10 mM in DMSO stock. Dilute into aqueous buffer slowly. |
References
-
Grimm, J. B., et al. (2016).[12][13][14] "Bright photoactivatable fluorophores for single-molecule imaging."[1][13] Nature Methods, 13(12), 985–988. [Link]
-
Grimm, J. B., et al. (2015).[13] "A general method to improve fluorophores for live-cell and single-molecule microscopy."[1][13] Nature Methods, 12, 244–250. [Link]
-
Legant, W. R., et al. (2016). "High-density three-dimensional localization microscopy across large volumes." Nature Methods, 13, 359–365. [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. promega.com [promega.com]
- 3. HaloTag - Wikipedia [en.wikipedia.org]
- 4. HaloTag® Ligand Building Blocks [promega.com]
- 5. Promega HaloTag™ Amine (O4) Ligand | Fisher Scientific [fishersci.ca]
- 6. SNAP-tag and CLIP-tag overview | Proteintech Group [ptglab.com]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. The SNAP-tag technology revised: an effective chemo-enzymatic approach by using a universal azide-based substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 10. PA Janelia Fluor 646, SE | Photoactivatable Janelia Fluor Dye | Tocris Bioscience [tocris.com]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. Bright photoactivatable fluorophores for single-molecule imaging | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Optimizing PA-Janelia Fluor 646 for Single Particle Tracking: A Comprehensive Guide
Topic: Optimal concentration of PA Janelia Fluor 646 for single particle tracking Content Type: Application Notes and Protocols
Abstract
Single Particle Tracking (SPT) in live cells requires a delicate balance: the density of fluorescent emitters must be high enough to generate sufficient statistical data but low enough to avoid trajectory overlap (tracking errors).[1][2] Photoactivatable Janelia Fluor 646 (PA-JF646) represents the gold standard for this application, offering superior brightness, cell permeability, and specificity when coupled with HaloTag or SNAP-tag systems. This guide details the protocol for optimizing PA-JF646 labeling concentrations, specifically focusing on the stroboscopic photo-activation SPT (spaSPT) method. It moves beyond static "recipe" concentrations to provide a dynamic titration framework that accounts for protein expression levels and imaging depth.
The "Goldilocks" Challenge in SPT
The success of an SPT experiment is mathematically defined by the particle density per frame (
-
If
is too high (>1 particle/µm²): Tracking algorithms (e.g., LAP, MHT) cannot distinguish crossing paths, leading to "identity swaps" and false diffusion coefficients. -
If
is too low: Data acquisition becomes prohibitively slow, failing to capture rare events or transient states.
PA-JF646 solves this by decoupling chemical labeling from optical density. Unlike spontaneously blinking dyes (e.g., HMSiR), PA-JF646 is non-fluorescent until activated by 405 nm light. This allows researchers to label targets to saturation (chemically) and control the visible density via laser power (optically).
Mechanism of Action
PA-JF646 is a diazoketone-caged silicon-rhodamine. In its dark state, the lactone ring is closed. Upon irradiation with weak UV light (405 nm), the cage is photolyzed, restoring the fluorescent zwitterionic form.
-
Excitation: 646 nm
-
Emission: 664 nm
-
Localization Precision: ~15–20 nm (photon dependent)
Experimental Workflow & Protocol
Phase 1: Preparation and Labeling
Objective: Saturate HaloTag sites to maximize the "reservoir" of trackable molecules without introducing high background from unbound dye.
Materials
-
Dye: PA-JF646-HaloTag Ligand (Promega #GA1120 or similar).
-
Solvent: DMSO (Anhydrous).
-
Media: Phenol-red free imaging media (e.g., FluoroBrite DMEM).
The Titration Strategy
While 100 nM is the standard starting point, optimal concentration depends on nuclear/cytoplasmic volume and expression level.
| Parameter | High Expression Target (e.g., Histones, Actin) | Low Expression Target (e.g., Transcription Factors) |
| Starting Conc. | 50 - 100 nM | 100 - 200 nM |
| Incubation Time | 30 - 60 min | 60 min |
| Rationale | Ensure saturation; high turnover requires large reservoir. | Maximize binding probability; background is less critical due to sparsity. |
| Wash Strategy | 3x 15 min washes (Critical) | 3x 5 min washes |
Step-by-Step Protocol
-
Reconstitution: Dissolve 100 nmol PA-JF646 in DMSO to create a 1 mM stock . Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Dilution: Dilute stock 1:1000 in PBS to make a 1 µM working solution .
-
Incubation: Add working solution to cell culture media to achieve final concentration (e.g., 100 nM). Incubate at 37°C / 5% CO₂ for 30–60 minutes .
-
Wash (The "Chase"):
-
Final Media: Replace with phenol-red free imaging media.
Phase 2: Image Acquisition (spaSPT)
Objective: Maintain a constant density of ~0.5 to 1 molecule per nucleus/region per frame.
-
Excitation (640 nm): High power (1–2 kW/cm²) to bleach molecules within 10–50 frames. This ensures you are tracking single steps and not averaging motion.
-
Activation (405 nm): This is the "throttle."
-
Start at 0% .
-
Slowly increase to 0.5% - 1% until particles appear.
-
Feedback Loop: As the reservoir bleaches over the acquisition (e.g., 20,000 frames), the 405 nm power must be gradually increased to maintain constant particle density.
-
Visualization of Workflows
Figure 1: The Optimization Logic
This diagram illustrates the decision-making process for optimizing concentration and laser power.
Caption: Decision tree for optimizing PA-JF646 density. Primary control is optical (UV); secondary control is chemical (concentration).
Figure 2: The spaSPT Experimental Setup
The stroboscopic photo-activation workflow minimizes motion blur and tracking errors.
Caption: Schematic of the spaSPT hardware synchronization. Short excitation pulses reduce motion blur for fast-diffusing particles.[1]
Data Analysis & Quality Control
To validate your concentration optimization, analyze the Diffusion Coefficient (D) histogram using tools like Spot-On [3].
| Observation | Diagnosis | Solution |
| Linear Trajectories | Good tracking. | N/A |
| "Jumpy" Trajectories | Misconnections due to high density.[1][2] | Reduce 405 nm power or re-label at 50 nM. |
| High Background | Unbound dye in nucleus/cytoplasm. | Increase wash times (up to 1 hour total) or use 10-20 nM labeling. |
| Fast Bleaching | Laser power too high or poor buffer. | Check 640 nm intensity; ensure media is fresh. |
References
-
Grimm, J. B., et al. (2016). "Bright photoactivatable fluorophores for single-molecule imaging."[1][4] Nature Methods, 13(12), 985–988.
-
Hansen, A. S., et al. (2018).[5] "Robust model-based analysis of single-particle tracking experiments with Spot-On." eLife, 7:e33125.[5]
-
Lavis, L. D. (2017).[6][7] "Teaching Old Dyes New Tricks: Innovative Tools for Bioimaging." Janelia Research Campus.[5][7]
-
Promega Corporation. "Janelia Fluor® 646 HaloTag® Ligand Protocol."
Sources
- 1. Tools - Hansen Lab [ashansenlab.com]
- 2. oni.bio [oni.bio]
- 3. promega.com [promega.com]
- 4. Bright photoactivatable fluorophores for single-molecule imaging | bioRxiv [biorxiv.org]
- 5. Robust model-based analysis of single-particle tracking experiments with Spot-On - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. A general method to fine-tune fluorophores for live-cell and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Two-Color Live-Cell PALM Imaging Using PA-JF549 and PA-JF646
Abstract & Introduction
Single-molecule localization microscopy (SMLM) has revolutionized our ability to resolve cellular structures below the diffraction limit.[1] However, traditional PALM (using fluorescent proteins like mEos) often suffers from low photon budgets, while dSTORM (using organic dyes) typically requires toxic buffers incompatible with live-cell physiology.
This guide details the protocol for two-color Photoactivated Localization Microscopy (PALM) using Photoactivatable Janelia Fluor (PA-JF) dyes: PA-JF549 and PA-JF646 .[2] Developed by the Lavis Lab, these dyes combine the specificity of self-labeling tags (HaloTag and SNAP-tag) with the superior brightness and photostability of rhodamine derivatives. Unlike standard fluorophores, PA-JF dyes are "caged" (non-fluorescent) until activated by low-dose UV light, enabling precise density control for single-particle tracking (sptPALM) or super-resolution imaging in living cells without exogenous blinking buffers.
Mechanism of Action & Dye Properties[3]
Chemical Logic: The Diazoketone Caging Strategy
Unlike standard "blinking" dyes that rely on reversible photoswitching (cis-trans isomerization or adduct formation), PA-JF dyes utilize an irreversible photo-uncaging mechanism.
-
Dark State: The dyes are synthesized with a diazoketone group. In this state, the molecule adopts a closed, non-fluorescent lactone form.
-
Activation (405 nm): Irradiation with near-UV light triggers a Wolff rearrangement. This expels nitrogen gas and converts the diazoketone into a phenylacetic acid derivative.
-
Bright State: The resulting product exists in a zwitterionic, highly fluorescent open form.
-
Bleaching: Once activated, the fluorophore emits photons until it photobleaches, permanently turning off. This "Activate-Read-Bleach" cycle is the foundation of PALM.
Photophysical Properties
| Property | PA-JF549 | PA-JF646 |
| Excitation Max | 549 nm | 646 nm |
| Emission Max | 571 nm | 664 nm |
| Extinction Coeff.[3][4] ( | 101,000 M⁻¹cm⁻¹ | ~152,000 M⁻¹cm⁻¹ |
| Quantum Yield ( | 0.88 | 0.54 |
| Activation Source | 405 nm (UV) | 405 nm (UV) |
| Recommended Laser | 561 nm | 640 nm |
| Compatible Tag | HaloTag / SNAP-tag | SNAP-tag / HaloTag |
Expert Insight: While both dyes work with either tag, the PA-JF549-HaloTag and PA-JF646-SNAP-tag combination is often preferred due to the slightly faster labeling kinetics of HaloTag ligands, which pairs well with the brighter 549 dye for lower-abundance targets.
Experimental Workflow & Optical Setup
Optical Path Logic
Successful two-color PALM requires separating the emission of the two dyes onto different parts of a camera sensor or two separate cameras.
Figure 1: Schematic of the optical path required for simultaneous two-color PALM imaging.
Protocol 1: Sample Preparation & Labeling
Objective: Label two distinct protein targets in live cells with optimal density for single-molecule localization.
Materials
-
Cells: HeLa, U2OS, or cell line of choice expressing Protein A-HaloTag and Protein B-SNAP-tag .
-
Dyes: PA-JF549-HaloTag Ligand and PA-JF646-SNAP-tag Ligand (reconstituted in DMSO to 1 mM stock).
-
Media: Phenol red-free DMEM/MEM (essential to reduce autofluorescence).
-
Fiducial Markers: 100 nm TetraSpeck™ microspheres (Invitrogen).
Step-by-Step Procedure
-
Seeding: Plate cells on high-precision #1.5H glass-bottom dishes (e.g., MatTek) 24 hours prior. Aim for 60-70% confluency.
-
Dye Dilution (Critical):
-
Thaw dye stocks.[5]
-
Dilute dyes in warm, phenol red-free media.
-
Concentration: Use 10–100 nM .
-
Note: Start with 50 nM for both. If the density is too high (overlapping PSFs), reduce to 10 nM. If too sparse, increase to 100 nM.
-
-
-
Incubation:
-
Replace cell media with the dye-containing media.[5]
-
Incubate at 37°C / 5% CO₂ for 15–60 minutes .
-
Causality: Shorter times (15 min) favor surface proteins; longer times (60 min) ensure nuclear penetration.
-
-
Wash Step (The "Chase"):
-
Remove dye media.
-
Wash 3x with warm PBS or fresh media.
-
Incubate in fresh, dye-free media for 15 minutes at 37°C.
-
Why? This allows unbound dye to diffuse out of the cell, significantly improving Signal-to-Noise Ratio (SNR).
-
-
Fiducial Marker Addition:
-
Dilute TetraSpeck beads 1:500 in PBS.
-
Add to the sample for 5 minutes, then wash once.
-
Purpose: These multi-color beads serve as stationary reference points to correct for drift and chromatic aberration.
-
Protocol 2: Image Acquisition[8]
Objective: Acquire single-molecule blinking data while balancing activation and photobleaching rates.
Microscope Settings
-
Mode: TIRF (Total Internal Reflection) or HILO (Highly Inclined and Laminated Optical sheet) to reduce background.
-
Camera: EMCCD or sCMOS (Frame rate: 20–100 ms exposure).
Acquisition Steps[7][9][10][11]
-
Find Focus: Use brightfield or a very low power 640 nm laser (non-activating) to find cells. Do not use UV yet.
-
Bleach Pre-existing Signal: Briefly blast with 561 nm and 640 nm (100% power) for 2-5 seconds.
-
Reason: Removes any uncaged "background" molecules that spontaneously activated or were not fully washed out.
-
-
Start Acquisition Loop:
-
Excitation: Turn on 561 nm and 640 nm lasers to high power (~1-2 kW/cm²).
-
Activation: Slowly ramp up the 405 nm laser .
-
Ramping Strategy: Start at 0% power. Increase by 0.1% every 100-500 frames.
-
Goal: Maintain a constant density of ~0.5–1 molecule per µm². If spots overlap, lower 405 nm. If the image goes dark, increase 405 nm.
-
-
Duration: Acquire 10,000 to 20,000 frames.
-
Fiducial Track: Ensure at least 1-2 TetraSpeck beads are visible in the field of view (FOV) but not saturating the detector.
Protocol 3: Data Analysis & Correction
Objective: Convert raw movies into super-resolved coordinate maps and correct for physical/optical errors.
Workflow Logic
Figure 2: Computational pipeline for processing two-color SMLM data.
Critical Correction Steps
A. Drift Correction
SMLM takes minutes; samples drift nanometers.
-
Select the TetraSpeck beads in the software (e.g., ThunderSTORM, Picasso).
-
Generate a drift trace
. -
Subtract this trace from all molecule coordinates.
B. Chromatic Aberration Correction (Mandatory)
Different wavelengths refract differently, causing a spatial mismatch (shift) between the 549 nm and 646 nm channels.
-
Calibration: Image a field of TetraSpeck beads alone (no cells) in both channels.
-
Mapping: Use software to calculate a transformation matrix (Affine or Polynomial) that maps the "Red" channel onto the "Far-Red" channel.
-
Application: Apply this matrix to the cellular localization data.
-
Self-Validation: The registration error (Target Registration Error, TRE) should be <10 nm.
-
Troubleshooting & Controls
| Issue | Probable Cause | Corrective Action |
| High Background | Unbound dye remaining. | Increase wash time (3x 15 min). Ensure phenol red-free media. |
| No Blinking (Static) | Density too high. | Use lower labeling concentration (10 nM) or reduce 405 nm power to zero initially. |
| Bleed-Through | Filter sets too wide. | Use narrow bandpass filters (e.g., 585/40 for JF549, 676/37 for JF646). |
| Rapid Bleaching | Laser power too high. | Decrease 561/640 excitation power or add antioxidants (though not strictly required for PA-JFs). |
Self-Validating Control: Perform single-color controls . Label cells with only PA-JF549 and image in the 646 channel. You should see zero signal. If you see signal, your filters are leaking, or the dye concentration is massive.
References
-
Grimm, J. B., et al. (2016).[2] "Bright photoactivatable fluorophores for single-molecule imaging."[2][3][6] Nature Methods, 13(12), 985–988. [Link]
-
Lavis, L. D. (2017). "Chemistry is dead. Long live chemistry!" Biochemistry, 56(39), 5165–5170. (Review on Janelia Fluor dye chemistry). [Link]
-
Betzig, E., et al. (2006). "Imaging Intracellular Fluorescent Proteins at Nanometer Resolution." Science, 313(5793), 1642-1645. (Foundational PALM reference). [Link]
-
Application Note Source: Protocols adapted from the Janelia Research Campus Open Science resources. [Link]
Sources
- 1. hammer.purdue.edu [hammer.purdue.edu]
- 2. biorxiv.org [biorxiv.org]
- 3. Bright photoactivatable fluorophores for single-molecule imaging | bioRxiv [biorxiv.org]
- 4. Janelia Fluor® 549, free acid | Free Acid Janelia Fluor Dyes: Tocris Bioscience [rndsystems.com]
- 5. Halo-tag Labeling — Galloway Lab Protocols documentation [gallowaylabmit.github.io]
- 6. researchgate.net [researchgate.net]
Application Note: Optimization of PA Janelia Fluor® 646 SE for Fixed Cell Super-Resolution Imaging
Topic: PA Janelia Fluor 646 SE incubation times for fixed cell imaging Content Type: Application Note & Protocol
Abstract & Core Principle
PA Janelia Fluor® 646, Succinimidyl Ester (PA-JF646-SE) is a photoactivatable, amine-reactive fluorophore designed for single-molecule localization microscopy (SMLM), specifically Photoactivated Localization Microscopy (PALM). Unlike standard immunofluorescence dyes, PA-JF646 remains non-fluorescent until activated by low-intensity UV light (typically 405 nm), allowing for the stochastic sampling of individual molecules required for super-resolution.
Crucial Distinction: The "SE" (Succinimidyl Ester) designation indicates this is a reactive chemical building block , not a ready-to-use stain. It is designed to be conjugated to a primary amine-containing biomolecule (such as an antibody, nanobody, or HaloTag® ligand) prior to cell incubation.
This guide details the two critical "incubation" phases required to utilize this tool:
-
Chemical Incubation: Conjugating the SE dye to a targeting protein.
-
Biological Incubation: Staining fixed cells with the resulting conjugate.
Technical Principles: The NHS-Ester Reaction
The Succinimidyl Ester (SE), also known as an NHS-ester, targets primary amines (
Mechanism of Action
The reaction forms a stable amide bond between the fluorophore and the protein. This reaction is a competition between:
-
Acylation (Desired): The NHS-ester attacks the unprotonated amine on the protein.
-
Hydrolysis (Undesired): Water attacks the NHS-ester, converting it into a non-reactive carboxylic acid.
Why Incubation Time Matters:
-
Too Short: Insufficient Degree of Labeling (DOL), leading to dim signals and poor localization precision.
-
Too Long: Hydrolysis dominates, or non-specific hydrophobic aggregation occurs.
-
pH Dependency: The reaction requires unprotonated amines. At physiological pH (7.4), Lysines (pKa ~10.5) are mostly protonated. A slightly basic pH (8.3–8.5) is required to deprotonate enough amines for efficient labeling without denaturing the protein.
Phase 1: Conjugation Protocol (The Chemistry)
Objective: Create a PA-JF646-labeled antibody or ligand.
Workflow Diagram: Conjugation Chemistry
Caption: Step-by-step workflow for conjugating PA-JF646 SE to a target protein (e.g., Secondary Antibody).
Detailed Methodology
-
Preparation:
-
Protein: Dilute antibody to 1–3 mg/mL in Sodium Bicarbonate buffer (0.1 M, pH 8.3) . Note: Avoid Tris or Glycine buffers as they contain amines that will scavenge the dye.
-
Dye: Dissolve PA-JF646 SE in anhydrous DMSO to 10 mM immediately before use.
-
-
Reaction Setup:
-
Recommended Molar Ratio: 10:1 to 15:1 (Dye:Protein) for antibodies.
-
Expert Insight: For PALM, a lower Degree of Labeling (DOL ~1-2) is often preferred over maximally labeled proteins (DOL >5) to prevent self-quenching and ensure accurate single-molecule counting.
-
Incubation (Critical Step):
-
Time: 60 minutes .
-
Temperature: Room Temperature (20–25°C).
-
Condition: Constant gentle agitation, strictly protected from light.
-
-
Quenching & Purification:
-
Add 100 mM Tris (pH 8.0) for 10 minutes to quench unreacted dye.
-
Purify using a desalting column (e.g., Sephadex G-25) or dialysis to remove free dye. Free dye sticking to the coverslip is the #1 cause of background in SMLM.
-
Phase 2: Fixed Cell Staining Protocol (The Biology)
Objective: Label cellular targets with the purified PA-JF646 conjugate.
Workflow Diagram: Fixed Cell Imaging
Caption: Optimized workflow for fixed cell preparation using PA-JF646 conjugates.
Detailed Methodology
-
Fixation:
-
Fix cells with 3-4% Paraformaldehyde (PFA) in PBS for 15 minutes at RT.
-
Note: Glutaraldehyde is generally avoided for SMLM due to high autofluorescence, unless strictly necessary for ultrastructure (if used, quench with NaBH4).
-
-
Permeabilization & Blocking:
-
Permeabilize with 0.1% Triton X-100 (10 min).
-
Block with 3% BSA or 5% Normal Serum (same species as secondary) for 30–60 minutes.
-
-
Incubation (The Staining Step):
-
Dilute the PA-JF646 conjugate (prepared in Phase 1) in blocking buffer.
-
Concentration: Typically 1–5 µg/mL (optimize by titration).
-
Standard Incubation: 1 hour at Room Temperature .
-
High-Specificity Incubation: Overnight at 4°C .
-
Why: Cold incubation slows kinetic binding, favoring high-affinity specific binding over low-affinity non-specific interactions, improving the Signal-to-Noise ratio (SNR) for localization.
-
-
-
Washing (Crucial for SMLM):
-
Wash 3 x 5 minutes with PBS.
-
Pro-Tip: For super-resolution, perform a final wash with the specific imaging buffer (e.g., GLOX or similar, though PA-JF646 is robust in PBS) to equilibrate the sample.
-
Optimization Data & Tables
Table 1: Troubleshooting Incubation Times
| Variable | Condition | Outcome | Recommendation |
| Conjugation Time | < 30 mins | Low labeling efficiency (low DOL). | Avoid. |
| Conjugation Time | 60 mins | Optimal amide bond formation. | Standard Protocol. |
| Conjugation Time | > 4 hours | Hydrolysis of SE; Protein aggregation. | Only if pH is < 8.0 (slow reaction). |
| Staining Time | 1 hour (RT) | Good signal, standard workflow. | Routine use. |
| Staining Time | O/N (4°C) | Higher specificity, lower background. | Recommended for SMLM. |
Table 2: Optical Properties for Imaging
| Property | Value | Notes |
| Excitation Max | 646 nm | Use 640/647 nm laser. |
| Emission Max | 664 nm | Far-red channel. |
| Activation | 365–405 nm | Requires UV laser. Start at very low power (<1 W/cm²). |
| State | Fluorogenic | Non-fluorescent until activated; high contrast. |
References
-
Grimm, J. B., et al. (2016).[6][7] "Bright photoactivatable fluorophores for single-molecule imaging."[8][9] Nature Methods, 13(12), 985–988.[7]
-
Legant, W. R., et al. (2016). "High-density three-dimensional localization microscopy across large volumes.
-
Tocris Bioscience.
-
Lavis, L. D. (2017). "Chemistry is dead. Long live chemistry!" Biochemistry, 56(39), 5165–5170. (Context on Janelia Fluor dye chemistry).
Disclaimer: PA Janelia Fluor® is a trademark of the Howard Hughes Medical Institute.[10] Ensure all protocols comply with your institution's chemical safety guidelines.
Sources
- 1. abpbio.com [abpbio.com]
- 2. resources.tocris.com [resources.tocris.com]
- 3. cdn.hellobio.com [cdn.hellobio.com]
- 4. resources.bio-techne.com [resources.bio-techne.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Bright photoactivatable fluorophores for single-molecule imaging | Springer Nature Experiments [experiments.springernature.com]
- 7. Bright photoactivatable fluorophores for single-molecule imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bright photoactivatable fluorophores for single-molecule imaging. | Janelia Research Campus [janelia.org]
- 9. Bright photoactivatable fluorophores for single-molecule imaging | bioRxiv [biorxiv.org]
- 10. PA Janelia Fluor 646, SE | Photoactivatable Janelia Fluor Dye | Tocris Bioscience [tocris.com]
Preparation of PA-JF646 stock solution in anhydrous DMSO
Application Note: Precision Preparation and Handling of PA-JF646 Stock Solutions
Introduction & Scientific Context
PA-JF646 (Photoactivatable Janelia Fluor® 646) is a high-performance, fluorogenic probe designed for single-molecule localization microscopy (SMLM), specifically PALM and sptPALM. Unlike standard fluorophores, PA-JF646 exists in a non-fluorescent, "caged" state until activated by low-intensity UV/violet light (365–405 nm). Upon activation, it converts to the bright, far-red JF646 fluorophore.
This application note details the critical protocol for solubilizing PA-JF646 in anhydrous Dimethyl Sulfoxide (DMSO) .
Why Anhydrous DMSO?
The "PA" moiety (often a diazoketone caging group) and the reactive handles (NHS esters, chloroalkanes) are chemically sensitive.
-
Hydrolysis Prevention: Water facilitates the hydrolysis of succinimidyl esters (NHS), rendering the dye incapable of conjugation. While HaloTag® ligands are more stable, moisture promotes the formation of aggregates.
-
Solubility & Stability: PA-JF646 is lipophilic in its caged state. Presence of water increases the freezing point of DMSO, leading to repeated freeze-thaw crystallization cycles even at -20°C, which can precipitate the dye ("crashing out") and alter stock concentration.
Technical Specifications
| Property | Data | Notes |
| Dye Core | Janelia Fluor® 646 (JF646) | Azetidine-substituted rhodamine |
| Appearance | Pale blue/off-white solid | Light Sensitive (Handle in dim light) |
| Solubility | DMSO, DMF | Insoluble in water until conjugated/activated |
| Excitation (Activated) | 646 nm | Far-Red |
| Emission (Activated) | 664 nm | Far-Red |
| Extinction Coeff.[1] ( | 152,000 M⁻¹cm⁻¹ | Value applies only after photoactivation |
| Activation Wavelength | 365 – 405 nm | UV / Violet |
Common Variant Molecular Weights (MW): Verify exact MW on your specific vial label as linker lengths vary by batch/vendor.
-
PA-JF646-NHS Ester: ~617.74 g/mol
-
PA-JF646-HaloTag Ligand: ~726.39 g/mol
-
PA-JF646-Maleimide: ~642.79 g/mol
Materials & Reagents
-
PA-JF646 Solid: (100 nmol to 1 mg vials).
-
Anhydrous DMSO:
-
Recommendation: Use commercially available sealed ampoules (e.g., Thermo Fisher, Sigma) to guarantee <50 ppm water content.
-
Avoid: DMSO stored in large bottles that have been previously opened; DMSO is highly hygroscopic and absorbs atmospheric moisture rapidly.
-
-
Vortex Mixer
-
Microcentrifuge
-
Desiccator (Vacuum or silica gel based)
Protocol: Stock Solution Preparation
Phase A: Equilibration (The "No-Condensation" Rule)
-
Step 1: Remove the PA-JF646 vial from -20°C/-80°C storage.
-
Step 2: Place the vial in a desiccator or on the benchtop (protected from light) and allow it to warm to room temperature (~20–30 mins).
-
Scientific Logic: Opening a cold vial introduces atmospheric moisture, which immediately condenses on the hygroscopic solid, initiating hydrolysis.
-
Phase B: Dissolution
-
Step 3: Determine the target concentration. A 10 mM stock is standard for long-term storage, though 1 mM is acceptable for frequent use.
-
Step 4: Calculate the required DMSO volume (
) using the formula:-
Example: To make a 10 mM stock from 0.1 mg of PA-JF646-Halo (MW 726.39):
-
-
Step 5: Crack open a fresh ampoule of anhydrous DMSO. Using a clean pipette tip, add the calculated volume to the dye vial.
-
Step 6: Vortex vigorously for 30–60 seconds. Ensure no solid remains on the walls.
-
Step 7: Pulse centrifuge (5 seconds) to bring liquid to the bottom.
Phase C: Aliquoting & Storage
-
Step 8: Do not store the bulk stock in the original vial if you plan to use it multiple times.
-
Step 9: Aliquot into small volumes (e.g., 2–5 µL) in light-safe (amber) or foil-wrapped PCR tubes.
-
Scientific Logic: This creates a "Single-Use" system, eliminating freeze-thaw cycles that degrade the caging group.
-
-
Step 10: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Quality Control: Concentration Verification
Since weighing sub-milligram quantities is error-prone, spectrophotometric verification is recommended. However, PA-JF646 is non-fluorescent and has low absorbance at 646 nm in its caged state.
Protocol for QC:
-
Dilute a small aliquot (e.g., 1 µL) of stock 1:1000 in Ethanol + 0.1% TFA (Trifluoroacetic acid).
-
Photoactivate: Irradiate the cuvette with a 365 nm or 405 nm LED (max power) for 1–2 minutes until absorbance at 646 nm plateaus.
-
Measure Absorbance (
) at 646 nm.[2] -
Calculate actual concentration using Beer-Lambert Law:
(Where M⁻¹cm⁻¹ and pathlength cm).
Visual Workflows
Figure 1: Preparation Workflow
A logical flow to prevent hydrolysis and photodegradation.
Caption: Step-by-step workflow emphasizing temperature equilibration to prevent moisture ingress.
Figure 2: Mechanism of Action
Understanding the photoactivation process is key to handling.
Caption: Transition from the stable, caged state to the fluorescent zwitterion upon UV irradiation.
References
-
Grimm, J. B., et al. (2016).[3][4][5] "Bright photoactivatable fluorophores for single-molecule imaging."[3][6] Nature Methods, 13(12), 985–988.
-
Lavis, L. D. (2017). "Chemistry is dead. Long live chemistry!" Biochemistry, 56(39), 5165–5170.
-
Tocris Bioscience. "PA Janelia Fluor® 646, HaloTag Ligand Product Information."
-
Legant, W. R., et al. (2016). "High-density three-dimensional localization microscopy across large volumes." Nature Methods, 13(4), 359–365.
Sources
- 1. Janelia Fluor® 646, SE | Amine-Reactive Janelia Fluor® Dyes | Tocris Bioscience [tocris.com]
- 2. Janelia Fluor® 646, Azide | Click-Reactive Janelia Fluor Dyes: Tocris Bioscience [rndsystems.com]
- 3. Bright photoactivatable fluorophores for single-molecule imaging | Springer Nature Experiments [experiments.springernature.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Bright photoactivatable fluorophores for single-molecule imaging | bioRxiv [biorxiv.org]
- 6. researchgate.net [researchgate.net]
Super-resolution microscopy settings for PA Janelia Fluor 646
Application Note: Super-Resolution Microscopy with Photoactivatable Janelia Fluor 646 (PA-JF646) [1][2][3]
Core Directive & Scientific Rationale
Photoactivatable Janelia Fluor 646 (PA-JF646) represents a paradigm shift in single-molecule localization microscopy (SMLM), specifically for PALM (Photoactivated Localization Microscopy) and sptPALM (single-particle tracking PALM) . Unlike standard stochastic blinking dyes (e.g., Alexa Fluor 647) that rely on redox buffers to induce blinking, PA-JF646 utilizes a caging mechanism. It remains non-fluorescent (dark) until irreversibly activated by UV/violet light (405 nm), at which point it becomes a bright, far-red fluorophore.
Why this matters: This mechanism decouples the "blinking" density from the imaging buffer chemistry. You do not need toxic oxygen scavengers (GLOX) or reducing agents (MEA/BME) that are often incompatible with live-cell physiology. You control the molecule density purely through the 405 nm laser power.
Technical Specifications & Photophysics
Before configuring the microscope, verify the dye properties. PA-JF646 is a silicon-rhodamine derivative.[3]
| Property | Value | Notes |
| Excitation Max | 646 nm | Matches standard 640/647 nm laser lines. |
| Emission Max | 664 nm | Detectable with standard Cy5/Deep Red filters. |
| Activation | ~405 nm | Irreversible uncaging. Requires very low power. |
| Quantum Yield | 0.54 | High brightness for localization precision. |
| Extinction Coeff. | 152,000 M⁻¹cm⁻¹ | High absorption cross-section. |
| Cell Permeability | Yes | Excellent for live-cell intracellular targets. |
| Labeling Tags | HaloTag, SNAP-tag | Covalent binding ensures 1:1 stoichiometry. |
Optical Configuration
To image PA-JF646 successfully, your system must support TIRF (Total Internal Reflection Fluorescence) or HiLo (Highly Inclined and Laminated Optical sheet) illumination to reject out-of-focus background.
Hardware Setup
-
Readout Laser (Excitation): 633 nm, 640 nm, or 647 nm.
-
Requirement: High power density capability (1–2 kW/cm² at the sample).
-
-
Activation Laser: 405 nm.[4]
-
Requirement: Precise modulation (AOTF). You will operate this at <1% of its total power range for most experiments.
-
-
Filters:
-
Emission: Bandpass 676/50 nm or Longpass 655 nm.
-
Dichroic: Quad-band (405/488/561/640) or dedicated 640 nm dichroic.
-
-
Detector: EMCCD (e.g., Andor iXon) or Back-illuminated sCMOS (e.g., Hamamatsu Fusion/Kinetix).
Experimental Protocols
Workflow 1: Sample Preparation (Live & Fixed)
The success of PA-JF646 relies on specific labeling. Unlike immunofluorescence, which can create clustering artifacts, self-labeling tags (Halo/SNAP) provide stoichiometric precision.
Step-by-Step Labeling Protocol:
-
Transfection: Express your protein of interest fused to HaloTag or SNAP-tag in target cells.
-
Incubation (Labeling):
-
Dilute PA-JF646-HaloTag ligand to 50–100 nM in culture media.
-
Incubate for 15–60 minutes at 37°C.
-
Expert Tip: For single-particle tracking (sptPALM), lower concentrations (10–50 nM) can reduce background if the protein is highly expressed.
-
-
Washing:
-
Live Cells: Wash 3x with warm phenol-red-free media or imaging buffer (e.g., HBSS + HEPES).
-
Fixed Cells: Wash 3x with PBS, then fix with 4% Paraformaldehyde (PFA) for 10-15 mins.
-
Note: PA-JF646 is compatible with fixation after labeling.
-
-
Imaging Buffer:
-
Live: Phenol-red-free DMEM or Opti-MEM.
-
Fixed: PBS is sufficient. Do not use GLOX/MEA buffers ; they are unnecessary and may quench the fluorophore or alter photophysics unpredictably.
-
Workflow 2: Acquisition Strategy (The "Balance of Power")
The core challenge in PALM is managing the active fluorophore density .
-
Too Low: Sparse data, long acquisition times.
-
Too High: Overlapping emitters (PSF merging), failed localization.
Protocol:
-
Focus: Use brightfield or a co-expressed marker (e.g., GFP) to find focus. Do not use the 640 nm laser to focus, or you will bleach the pre-activated population (if any).
-
Bleach Step (Pre-acquisition):
-
Blast the sample with 640 nm (100% power) for 1–2 seconds.
-
Reason: Removes any spontaneously activated dye molecules to ensure a dark background at frame 1.
-
-
Acquisition Loop:
-
Readout (640 nm): Set to continuous high power (~1–2 kW/cm²). Exposure time: 10–30 ms .
-
Activation (405 nm): Start at 0% .
-
-
Ramping Activation:
-
As the buffer of "activated" molecules bleaches, you must replenish them.
-
Gradually increase 405 nm power.
-
Manual Mode: Manually tick up 405 nm power when you see the number of blinking spots drop below ~0.5–1 per µm².
-
Automated Mode: Set a linear or exponential ramp of 405 nm intensity over the acquisition duration (e.g., 10,000 frames).
-
Data Analysis & Processing
PA-JF646 data is compatible with standard SMLM software (ThunderSTORM, Picasso, RapidSTORM).
-
Peak Detection: Standard Gaussian fitting.
-
Drift Correction: Essential for long acquisitions (>5 mins). Use fiducial markers (gold nanoparticles) or cross-correlation redundancy.
-
Filtering: Filter out localizations with:
-
Uncertainty > 30 nm.
-
Sigma (PSF width) > 180 nm (likely out of focus or overlapping).
-
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| High Background | Unbound dye remaining. | Increase wash steps. For fixed cells, wash for 15 mins with PBS + 0.1% Triton X-100. |
| No Blinking | 405 nm laser off or too low. | PA-JF646 requires UV to turn on. Verify 405 nm path. |
| Overlapping Spots | 405 nm power too high. | Reduce 405 nm power immediately. The goal is sparse, distinct spots. |
| Fast Bleaching | 640 nm power too high. | While high power is needed for precision, if tracks are too short (sptPALM), lower 640 nm power to 50%. |
References
-
Grimm, J. B., et al. (2016).[5] "Bright photoactivatable fluorophores for single-molecule imaging."[1][2][5][6] Nature Methods, 13(12), 985–988.[5] [Link]
-
Lavis, L. D. (2017). "Chemistry is King: Designing and Refining Fluorophores for Live-Cell Imaging." Janelia Research Campus. [Link]
Sources
- 1. Bright photoactivatable fluorophores for single-molecule imaging | bioRxiv [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. PA Janelia Fluor 646, SE | Photoactivatable Janelia Fluor Dye | Tocris Bioscience [tocris.com]
- 5. Bright photoactivatable fluorophores for single-molecule imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bright photoactivatable fluorophores for single-molecule imaging | Springer Nature Experiments [experiments.springernature.com]
Application Note: High-Fidelity Labeling of Proteins with Photoactivatable Janelia Fluor® 646 SE
Abstract & Scientific Context
Single-Molecule Localization Microscopy (SMLM) techniques, such as PALM and sptPALM, require fluorophores that can be toggled between "dark" and "bright" states to temporally separate spatially overlapping molecules. PA Janelia Fluor® 646 SE (PA-JF646-NHS) is a premier tool for this application. Unlike spontaneously blinking dyes, PA-JF646 is a "caged" rhodamine derivative that remains non-fluorescent until irreversibly activated by low-intensity UV/violet light (365–405 nm).
This guide provides a rigorous protocol for conjugating PA-JF646 SE to antibodies or globular proteins via lysine residues. It addresses the unique challenge of quantifying the Degree of Labeling (DOL) for a dye that is invisible in its ground state.
Chemical Mechanism & Workflow
The labeling utilizes N-hydroxysuccinimide (NHS) ester chemistry. The NHS ester on the dye undergoes nucleophilic attack by primary amines (
The "Invisible" Challenge
Standard fluorophores allow instant DOL quantification via absorbance. PA-JF646, however, is optically "silent" in the far-red region until the caging group is cleaved. This protocol introduces an "Activation Check" step to accurately calculate labeling efficiency.
Workflow Visualization
Figure 1: The labeling workflow emphasizes the post-purification Quality Control (QC) step, which is unique to photoactivatable dyes.
Pre-Labeling Checklist & Reagents
Key Reagent Properties
| Property | Value | Notes |
| Dye Name | PA Janelia Fluor® 646, SE | "SE" = Succinimidyl Ester (NHS) |
| Excitation (Activated) | 646 nm | Dark before activation |
| Emission (Activated) | 664 nm | Far-Red channel |
| Activation Wavelength | 365–405 nm | Low intensity required |
| Extinction Coeff.[1][2][3][4] ( | Value for the activated species | |
| Correction Factor (CF280) | 0.19 | Used to correct protein absorbance |
| Reactive Group | NHS Ester | Moisture sensitive (hydrolyzes rapidly) |
Buffer Requirements (Critical)
-
Labeling Buffer: 100 mM Sodium Bicarbonate (
), pH 8.3.-
Why? NHS esters react with unprotonated amines. At pH 7.4, most lysines are protonated (
). pH 8.3 shifts the equilibrium to favor the nucleophilic form without denaturing the protein.
-
-
Forbidden Buffers: Tris, Glycine, BSA, Gelatin, Ammonium ions.
-
Why? These contain primary amines that will outcompete your protein for the dye.
-
Detailed Protocol
Step 1: Protein Preparation
-
Concentrate protein to 1–5 mg/mL . Lower concentrations lead to poor labeling efficiency due to hydrolysis competition.
-
Buffer Exchange: If the protein is in Tris or contains BSA, exchange into 100 mM Sodium Bicarbonate (pH 8.3) using a Zeba™ Spin Desalting Column or dialysis cassette.
-
Scientist's Note: If the protein is sensitive to high pH, use PBS (pH 7.4) but double the dye molar excess and reaction time.
-
Step 2: Dye Preparation
-
Bring the vial of PA-JF646 SE to room temperature before opening to prevent moisture condensation.
-
Dissolve the dye in anhydrous DMSO to a concentration of 10 mM .
-
Storage: Aliquot immediately. Store at -20°C with desiccant. NHS esters hydrolyze within minutes in wet solvents.
-
Step 3: Conjugation Reaction
-
Calculate the volume of dye needed for a 10:1 to 20:1 molar excess (Dye:Protein).
-
Rationale: PA dyes often require higher stoichiometry than standard dyes because we aim for sparse labeling in SMLM, but the reaction efficiency can be lower. However, for antibodies, start with 15:1.
-
-
Add the dye slowly to the protein solution while gently vortexing.
-
Incubate: 1 hour at Room Temperature (RT) in the dark .
-
Crucial: Even though it is "caged," protect from ambient light to prevent premature uncaging or photobleaching.
-
Step 4: Quenching & Purification
-
Quench: Add 10% (v/v) of 1 M Tris (pH 8.0) or 1 M Glycine. Incubate for 10 minutes.
-
Purify: Remove excess free dye using a gravity flow gel filtration column (e.g., PD-10) or spin column equilibrated with PBS.
-
Note: Dialysis is often insufficient for hydrophobic rhodamine dyes; gel filtration is preferred.
-
Quality Control: Calculating Degree of Labeling (DOL)
This is the most critical step for PA dyes. You cannot measure
The "Activation Check" Method
-
Take a small aliquot (e.g., 5
L) of your purified conjugate. -
Dilute it into 95
L of PBS (1:20 dilution). -
Exhaustive Activation: Irradiate this diluted sample with a 405 nm LED or laser pointer (~50 mW) for 1–2 minutes until fluorescence saturates.
-
Verification: The solution should turn slightly blue/cyan visually if concentration is high, but rely on the spectrophotometer.
-
-
Measure Absorbance on a Nanodrop or Spectrophotometer:
Calculation Logic
Use the Beer-Lambert Law with correction for dye absorbance at 280 nm.[3]
[4]Constants:
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low DOL (< 1.0) | Buffer contained amines (Tris/Glycine). | Dialyze extensively into Bicarbonate/PBS before labeling. |
| Low DOL (< 1.0) | Hydrolyzed NHS ester. | Use fresh anhydrous DMSO; ensure dye stock is dry. |
| Precipitation | Over-labeling (Dye is hydrophobic). | Reduce Dye:Protein ratio to 5:1 or 8:1. |
| High Background in SMLM | Free dye remaining.[4] | Perform a second purification step (e.g., dye removal resin). |
| No Fluorescence | Incomplete activation. | Increase 405 nm intensity; ensure sample was activated before measuring DOL. |
Diagram: Photoactivation Physics
Figure 2: PA-JF646 requires UV-induced photocleavage of the caging group to restore the conjugated pi-system required for fluorescence.
References
-
Grimm, J. B., et al. (2016). "Bright photoactivatable fluorophores for single-molecule imaging."[9][10][11][12] Nature Methods, 13(12), 985–988.[9][10]
-
Legant, W. R., et al. (2016). "High-density three-dimensional localization microscopy across large volumes." Nature Methods, 13(4), 359–365.
-
Bio-Techne / Tocris. "Janelia Fluor® 646, Maleimide and NHS Ester Product Information." Tocris Bioscience.[6]
-
Thermo Fisher Scientific. "Calculate dye:protein (F/P) molar ratios." Technical Resources.
Sources
- 1. PA Janelia Fluor® 646, SE | TargetMol [targetmol.com]
- 2. rndsystems.com [rndsystems.com]
- 3. spectra.arizona.edu [spectra.arizona.edu]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 6. bio-techne.com [bio-techne.com]
- 7. bio-techne.com [bio-techne.com]
- 8. Janelia Fluor 646, Maleimide | Sulfhydryl-Reactive Janelia Fluor Dye | Tocris Bioscience [tocris.com]
- 9. Bright photoactivatable fluorophores for single-molecule imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. Bright photoactivatable fluorophores for single-molecule imaging. | Janelia Research Campus [janelia.org]
- 12. biorxiv.org [biorxiv.org]
High-Fidelity 3D-PALM Imaging Workflow Using PA Janelia Fluor 646
Application Note & Protocol: SAS-AP-2025-JF646
Executive Summary: The Resolution Revolution in Drug Discovery
In drug development, understanding the precise spatial organization of target proteins—receptor clustering, stoichiometry, and nanodomain confinement—is critical for validating mechanism of action (MoA). Diffraction-limited microscopy (~250 nm resolution) fails to resolve these sub-cellular architectures.
3D Photoactivated Localization Microscopy (3D-PALM) breaks this limit, achieving lateral resolutions of ~20 nm and axial (Z) resolutions of ~50 nm. This protocol utilizes Photoactivatable Janelia Fluor 646 (PA-JF646) , a superior fluorophore that outperforms traditional fluorescent proteins (e.g., mEos3.2) by providing a significantly higher photon budget. This directly translates to higher localization precision, enabling researchers to map drug targets with single-molecule accuracy in three dimensions.
Strategic Foundation: Why PA-JF646?
The Physics of Precision
In single-molecule localization microscopy (SMLM), the localization precision (
Where
-
Standard FPs (e.g., mEos3.2): ~100–150 photons/event
Lower precision. -
PA-JF646: ~800+ photons/event
2-3x higher precision .
Mechanism of Action
PA-JF646 utilizes a diazoketone caging group .
-
Dark State: The molecule is non-fluorescent due to the caging group.
-
Activation (405 nm): UV light triggers a Wolff rearrangement, cleaving the caging group and restoring the conjugated system.
-
Fluorescence (646 nm): The activated molecule fluoresces brightly until photobleaching.
Comparative Performance Data
| Feature | PA-JF646 (HaloTag) | mEos3.2 (Fusion Protein) | Impact on Drug Dev |
| Photon Yield | ~800–1200 photons | ~100–150 photons | Higher spatial resolution for receptor clustering analysis. |
| Duty Cycle | Low (Good for PALM) | Variable | Reduced overlap errors in dense samples. |
| Labeling | Exogenous (HaloTag) | Genetic Fusion | HaloTag allows pulse-chase experiments to study turnover. |
| Background | Extremely Low | Cellular Autofluorescence | Higher Signal-to-Noise Ratio (SNR). |
Workflow Visualization
Caption: End-to-end workflow from HaloTag expression to 3D point cloud generation.
Protocol Phase 1: Sample Preparation & Labeling
Objective: Densely label the target protein (POI) while minimizing background and preserving structure.
Materials
-
Cells: Expressing POI-HaloTag fusion (transient or stable).
-
Dye: PA-JF646 HaloTag Ligand (Promega/Tocris).
-
Fixative: 4% Paraformaldehyde (PFA) + 0.2% Glutaraldehyde (GA) in PEM buffer (to preserve cytoskeleton/membrane structure).
-
Fiducials: 100 nm Gold Nanoparticles (for drift correction).
Step-by-Step Procedure
-
Cell Culture: Seed cells on high-precision #1.5H coverslips (cleaned with KOH).
-
Labeling (The "Pulse"):
-
Dilute PA-JF646 to 50–100 nM in culture medium.
-
Incubate for 15–60 minutes at 37°C.
-
Note: Higher concentrations increase density but may increase background. 50 nM is often sufficient for PALM.
-
-
Washing:
-
Wash 3x with warm PBS (5 min each) to remove unbound dye.
-
Critical: PA-JF646 is cell-permeable and washes out slower than surface dyes; thorough washing is key.
-
-
Fixation:
-
Fix with 4% PFA/0.2% GA for 10-15 minutes at RT.
-
Why GA? Glutaraldehyde crosslinks proteins more robustly, preventing molecular motion during the long acquisition.
-
-
Fiducial Application:
-
Incubate with Gold Nanoparticles (diluted 1:10 in PBS) for 5 minutes.
-
Wash 2x with PBS.
-
Protocol Phase 2: Optical Configuration (3D Setup)
Objective: Induce astigmatism to encode Z-position into the PSF shape.
Hardware Requirements
-
Microscope: TIRF or HILO configuration.
-
Lasers:
-
Excitation: 640 nm (High Power: >1-2 kW/cm² at sample).
-
Activation: 405 nm (Low Power: 0-50 W/cm²).
-
-
3D Optic: Cylindrical Lens (f=1000mm or similar) placed in the emission path before the camera.
3D Calibration (The "Astigmatism Curve")
Before imaging cells, you must generate a calibration curve.
-
Prepare a slide with 100 nm TetraSpeck beads (broad spectrum).
-
Engage the cylindrical lens.
-
Focus on a bead.
-
Perform a Z-stack (-1 µm to +1 µm in 10 nm steps).
-
Observation: The bead PSF will stretch vertically below focus and horizontally above focus.
-
Software: Use software (e.g., ThunderSTORM, SMAP) to fit the PSF widths (
) vs. Z-position. This generates the look-up table for 3D localization.
Protocol Phase 3: Image Acquisition[1]
Objective: Balance activation and bleaching to separate single molecules.
The "Blink" Strategy
-
Buffer: PBS is sufficient for PA-JF646 (it does not require oxygen scavenging like Cy5/Alexa647 dSTORM), but a standard GLOX/BME buffer can reduce photobleaching of the background.
-
Pre-Bleach: Turn on 640 nm laser to 100% power. Bleach any pre-activated or non-specific fluorescence for 10-20 frames.
-
Acquisition Loop:
-
Camera: 10–30 ms exposure (fast enough to freeze motion, slow enough to gather photons).
-
640 nm Laser: Constant high intensity (~2 kW/cm²).
-
405 nm Laser: Start at 0% .
-
-
Ramping Activation:
-
Slowly increase 405 nm power (e.g., 0.1% steps) whenever the number of active emitters drops below ~0.5 per µm².
-
Goal: Maintain a sparse density where PSFs do not overlap.[1]
-
-
Duration: Acquire 10,000 – 50,000 frames.
Protocol Phase 4: Data Processing & Analysis
Localization Pipeline
-
Peak Detection: Identify bright spots >5σ above background.
-
Fitting: Fit each spot with an Elliptical Gaussian function.
-
Extract
.
-
-
Z-Determination: Map
to the calibration curve to determine . -
Filtering: Reject localizations with:
-
Low photon count (<200).
-
Large uncertainty (>30 nm).
-
Asymmetry not fitting the calibration curve.
-
Drift Correction (Crucial)
-
Fiducial-based: Track the gold beads in the field of view. Subtract their trajectory from all molecule coordinates.
-
Cross-Correlation (RCC): If no beads are present, use Redundant Cross-Correlation on the dataset itself to estimate drift.
Troubleshooting & Self-Validation
| Issue | Diagnosis | Corrective Action |
| High Background | Unbound dye remaining. | Increase wash steps (3x 15 min). Ensure cells are healthy before fixation. |
| No Blinking | 405 nm too low or dye bleached. | Verify 405 nm laser path. Ensure sample was not exposed to ambient UV/blue light. |
| Overlapping PSFs | Activation too high. | Reduce 405 nm power. The sample should look "sparse" (mostly dark). |
| "Double" Layers in Z | Calibration error. | Re-acquire bead calibration. Ensure refractive index match between sample and calibration. |
References
-
Grimm, J. B., et al. (2016).[2][3] "Bright photoactivatable fluorophores for single-molecule imaging."[3][4][5][6] Nature Methods, 13(12), 985–988.[3] [Link]
-
Betzig, E., et al. (2006). "Imaging Intracellular Fluorescent Proteins at Nanometer Resolution." Science, 313(5793), 1642-1645. [Link]
-
Huang, B., et al. (2008). "Three-dimensional super-resolution imaging by stochastic optical reconstruction microscopy." Science, 319(5864), 810-813. [Link]
Sources
- 1. micron.ox.ac.uk [micron.ox.ac.uk]
- 2. Bright photoactivatable fluorophores for single-molecule imaging | Springer Nature Experiments [experiments.springernature.com]
- 3. Bright photoactivatable fluorophores for single-molecule imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bright photoactivatable fluorophores for single-molecule imaging. | Janelia Research Campus [janelia.org]
- 5. researchgate.net [researchgate.net]
- 6. Bright photoactivatable fluorophores for single-molecule imaging | bioRxiv [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: PA Janelia Fluor® 646 Troubleshooting
Executive Summary
You are experiencing a lack of signal from Photoactivatable Janelia Fluor® 646 (PA-JF646) despite applying 405 nm activation light. This is a common bottleneck in single-particle tracking (sptPALM) and super-resolution (PALM) workflows.
The issue rarely stems from a "bad batch" of dye. Instead, it usually arises from a mismatch between activation irradiance (power density) and acquisition timing , or a fundamental failure in labeling chemistry . PA-JF646 is a "caged" fluorophore; it requires a specific photochemical reaction (photolysis of a diazoketone moiety) to become fluorescent. If this reaction fails—or if the resulting fluorophore is photobleached before detection—you will see nothing.
This guide isolates the variable: Is it Physics (Optics), Chemistry (Labeling), or Biology (Expression)?
Part 1: Diagnostic Logic & Workflow
Before adjusting mirrors, visualize the troubleshooting logic. We must verify the system in reverse order: from the detector back to the sample.
Figure 1: Logical fault tree for diagnosing photoactivation failures. Note that we verify the "readout" channel (640 nm) using a standard dye before troubleshooting the "activation" channel (405 nm).
Part 2: Critical Photophysics & Mechanism
To troubleshoot, you must understand what is happening at the molecular level. PA-JF646 is a diazoketone-caged silicon-rhodamine.[1]
-
State A (Dark): The dye is in a non-fluorescent, lactone-closed state.
-
Activation (405 nm): UV/Violet light induces photolysis, releasing nitrogen (N2) and causing a Wolff rearrangement. This restores the conjugated pi-system.
-
State B (Bright): The dye is now a zwitterion. It absorbs at ~646 nm and emits at ~664 nm.[2]
The Trap: If your 405 nm laser is too strong, you will activate the molecule and immediately photobleach it within the same exposure frame. You will record zero photons.
Data Table: PA-JF646 vs. Standard JF646
| Property | PA-JF646 (The Problem) | Standard JF646 (The Control) |
| Initial State | Dark (Non-fluorescent) | Bright (Fluorescent) |
| Activation Laser | 405 nm (Required) | None (Constitutively active) |
| Readout Laser | 640 nm / 647 nm | 640 nm / 647 nm |
| Emission Filter | Bandpass ~660–700 nm | Bandpass ~660–700 nm |
| Risk Factor | Premature Bleaching | Saturation |
Part 3: Step-by-Step Troubleshooting Guide
Phase 1: The "Twin-Sample" Validation (Mandatory)
Do not waste time optimizing laser power on a sample that might not have any dye. You must prove your protein is expressing and the HaloTag/SNAP-tag is functional.
Protocol:
-
Prepare two identical dishes of cells expressing your HaloTag-fusion protein.
-
Dish A (Control): Label with Standard JF646 (or TMR-HaloTag) at 200 nM for 15 mins. Wash 3x.
-
Dish B (Test): Label with PA-JF646 at 200 nM for 15 mins. Wash 3x.
Analysis:
-
Check Dish A first: Use your 640 nm laser.
-
No Signal? Stop. The issue is biology (transfection failed) or chemistry (bad HaloTag). It is not the PA dye.
-
Bright Signal? Good. Your optics (640 laser, emission filter, camera) and biology are working. Proceed to Dish B.
-
Phase 2: Optical Configuration Check
Now that we know the biology works (from Phase 1), focus on Dish B (PA-JF646).
Q: Is your emission filter blocking the signal?
-
Common Error: Using a "quad-band" filter optimized for DAPI/FITC/TRITC/Cy5 where the "Cy5" window is too narrow or shifted. Ensure your filter passes 660–700 nm.
Q: Are you imaging while activating?
-
The Workflow: You must run the 640 nm readout laser continuously (or stroboscopically) while pulsing the 405 nm activation laser .
-
If you only fire 405 nm, you will create the fluorophore, but you won't excite it to see the fluorescence.
Phase 3: The "Ramping" Strategy (Solving the Bleaching Paradox)
If you blast the sample with 405 nm, you might be bleaching the activated molecules instantly.
Protocol:
-
Set 640 nm laser to standard imaging power (~1 kW/cm² for single molecule, lower for bulk). Keep this ON.
-
Set 405 nm laser to 0% . Start acquisition.
-
Slowly increase 405 nm power (e.g., 0.1% -> 0.5% -> 1%).
-
Look for: A sudden appearance of blinking spots (single molecules) or a gradual increase in bulk fluorescence.
Visualizing the Mechanism:
Figure 2: The life cycle of PA-JF646. The goal is to maximize the transition to "Active State" while minimizing the transition to "Bleached State."
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use DAPI settings to activate PA-JF646? A: Yes, but be careful. Widefield DAPI excitation (lamp/LED) is often broadband (350–400 nm). This works for activation, but it is often too intense and lacks control. A 405 nm laser line is preferred for precise control over the activation rate.
Q: I see high background even before activation. Why? A: This is "spontaneous activation" or non-specific binding.
-
Wash steps: PA-JF646 is hydrophobic. Ensure you wash 3x with media, and consider a 15-minute "chase" incubation in dye-free media to allow unbound dye to diffuse out of the cell.
-
Solubility: Ensure the dye was fully dissolved in DMSO before adding to the media. Aggregates can stick to coverslips and fluoresce.
Q: What concentration should I use? A:
-
sptPALM (Single Molecule): 10–100 nM. You want sparse labeling to track individual trajectories.
-
PALM (Super-resolution structure): 100–500 nM. You want high density, but you will activate only a fraction at a time.
Q: My 405 laser is weak. Is that the problem? A: Unlikely. PA-JF646 is very sensitive to UV. Even <1 W/cm² of 405 nm is usually sufficient for activation. If you have no signal, it is likely a labeling issue (see Phase 1) or an emission filter mismatch.
References
-
Grimm, J. B., et al. (2015). "A general method to fine-tune fluorophores for live-cell and in vivo imaging."[5] Nature Methods, 12(3), 244–250.
- Foundational paper establishing the Janelia Fluor (JF) dye chemistry and azetidine substitution.
-
Grimm, J. B., et al. (2016).[5] "Bright photoactivatable fluorophores for single-molecule imaging."[1][5][6] Nature Methods, 13(12), 985–988.
- The authoritative source specifically for PA-JF646, detailing the diazoketone caging mechanism and photoactiv
-
Lavis, L. D. (2017). "Chemistry is dead. Long live chemistry!" Biochemistry, 56(39), 5165–5170.
- Review discussing the design principles of modern fluorophores, including the PA-JF series.
Sources
Troubleshooting low labeling efficiency with PA-JF646-NHS ester
Executive Summary: The "Invisible" Variable
Is your labeling actually inefficient, or is it just invisible? PA-JF646 (Photoactivatable Janelia Fluor® 646) is a caged fluorophore. Unlike standard Alexa Fluor or Cy dyes, PA-JF646 is chemically locked in a non-fluorescent (dark) state until activated by UV/Violet light (365–405 nm).
Top 3 Reasons for "Failed" Experiments:
-
False Negative: User measures absorbance/fluorescence without photoactivation.
-
Hydrolysis: NHS ester degraded due to moisture or high pH storage.
-
Kinetic Failure: Protein concentration was too low (<2 mg/mL) for the specific kinetics of Janelia Fluor NHS esters.
The Chemistry of Failure (and Success)
To troubleshoot, you must visualize the competition occurring in your test tube. The NHS ester has two fates:
-
The Goal: React with a primary amine (Lysine) on your protein.[1]
-
The Enemy: React with water (Hydrolysis), becoming inert.
Workflow Visualization: The Kinetic Race
The following diagram illustrates the critical decision points where labeling efficiency is won or lost.
Figure 1: The Kinetic Race. Labeling is a competition between the protein and water. Low protein concentration or excessively high pH favors the hydrolysis pathway (Red), resulting in poor efficiency.
Troubleshooting Guides & FAQs
Phase 1: Pre-Reaction (The Reagent)
Q: I dissolved the dye in DMSO last week. Can I use it today? A: No. NHS esters are extremely moisture-sensitive. Even "anhydrous" DMSO absorbs atmospheric water rapidly once opened.
-
Rule: Always reconstitute NHS esters immediately before use.
-
Salvage: If you must store it, use single-use aliquots, store under argon/nitrogen at -20°C, and never thaw/refreeze more than once.
Q: How do I know if my dye is already hydrolyzed (dead)? A: The "Bubble Test" (Qualitative) or HPLC (Quantitative). Since PA-JF646 is non-fluorescent, you cannot easily check it on a scope.
-
Quick Check: Add a drop of the NHS-dye stock to a high pH buffer (pH > 10). Fresh NHS ester often precipitates or turns cloudy initially due to hydrophobicity before hydrolyzing; fully hydrolyzed carboxylates are more soluble. (Note: This is crude).
-
Definitive: HPLC is required to separate the NHS ester from the free acid form.
Phase 2: Reaction Conditions (The Protocol)
Q: I used standard PBS (pH 7.4). Why is my labeling low? A: The pH is too low for optimal Lysine reactivity. While NHS reacts at pH 7.4, the reaction is slow. Janelia Fluor dyes often require higher efficiency to overcome their hydrophobicity.
-
Optimization: Shift to pH 8.2 – 8.5 using Sodium Bicarbonate (0.1M).
-
Warning: Do not exceed pH 9.0; hydrolysis becomes the dominant reaction (t1/2 < 10 mins).
Q: My protein concentration is 0.5 mg/mL. Is that enough? A: No. This is a critical failure point. NHS labeling follows second-order kinetics. If the protein is dilute, water molecules vastly outnumber lysine residues, and the dye will hydrolyze before it finds a protein.
-
Requirement: Concentrate protein to 2–5 mg/mL before labeling.
-
Workaround: If you cannot concentrate, you must vastly increase the dye molar excess (e.g., from 15x to 50x), but this increases precipitation risk.
Q: Can I use Tris-HCl or Glycine in my labeling buffer? A: Absolutely NOT. Tris and Glycine contain primary amines. The NHS ester will react with the buffer instead of your protein.
-
Solution: Dialyze into PBS, HEPES, or Carbonate buffer first.
Table 1: Buffer Compatibility Matrix
| Buffer Component | Status | Reason |
| PBS | Compatible | No primary amines. (pH 7.4 is slow but safe). |
| Sodium Bicarbonate | Recommended | Optimal pH (8.3) for NHS-Lysine reaction. |
| HEPES | Compatible | Good alternative to PBS. |
| Tris-HCl | FORBIDDEN | Primary amine competes with protein. |
| Glycine | FORBIDDEN | Primary amine competes with protein. |
| BSA / Gelatin | FORBIDDEN | Carrier proteins will be labeled instead of target. |
| Sodium Azide | Caution | Can interfere with some chemistries; generally okay for NHS but best avoided. |
Phase 3: Post-Reaction (Quantification & Imaging)
Q: I measured A646 on the Nanodrop, but the DOL is ~0. Why? A: You are measuring the "Caged" form. PA-JF646 has very low absorbance in the visible range (646 nm) when caged. You cannot calculate Degree of Labeling (DOL) using standard extinction coefficients until you uncage it.
Q: How do I correctly calculate DOL for PA-JF646? A: The "Activate-Then-Measure" Protocol. You must force the dye into its fluorescent state to measure concentration.
-
Purify: Remove free dye (Zeba spin column or dialysis) before measuring.[2][3]
-
Aliquot: Take a small volume of your conjugate (e.g., 2 µL).
-
Activate: Expose this aliquot to UV light (365 nm or 405 nm LED) for 1–2 minutes until fully activated (saturation).
-
Measure: Measure Absorbance at 646 nm (
) and 280 nm ( ). -
Calculate: Use the extinction coefficient for the activated dye (
).
Q: I see no signal on my microscope. A: Check your activation laser.
-
Scenario: You are exciting with 640 nm but seeing nothing.
-
Fix: You must pulse with 405 nm (activation) to "turn on" the molecules. For single-molecule tracking (sptPALM), use low power 405 nm to activate sparse subsets of molecules, then image with 640 nm.
Validated Protocol: High-Efficiency Labeling
Reagents:
-
PA-JF646-NHS Ester (Store at -20°C, desiccated).[4]
-
Anhydrous DMSO.[3]
-
1M Sodium Bicarbonate (pH 8.5).
-
Protein of interest (>2 mg/mL in PBS).
Workflow:
-
Buffer Adjustment: Add 1/10th volume of 1M Sodium Bicarbonate to your protein sample to raise pH to ~8.3.
-
Dye Prep: Dissolve PA-JF646-NHS in anhydrous DMSO to 10 mM. Do this immediately before use.
-
Reaction: Add dye to protein at 15:1 molar excess .
-
Calculation: If protein is 50 µM, add dye to 750 µM final.
-
-
Incubation: Incubate for 1 hour at Room Temp in the dark.
-
Quench: Add 1/10th volume of 1M Tris (pH 8.0) to stop the reaction.
-
Purification: Use a Dye Removal Column (e.g., Zeba Spin or PD-10) to remove unreacted dye. Crucial for background reduction.
Troubleshooting Decision Tree
Use this flow to diagnose your specific issue.
Figure 2: Troubleshooting Logic Flow. Follow the path to identify if the error is optical (activation), analytical (DOL measurement), or chemical (reaction conditions).
References
-
Grimm, J. B., et al. (2016). "Bright photoactivatable fluorophores for single-molecule imaging." Nature Methods, 13(12), 985–988. [Link]
-
Lavis Lab (Janelia Research Campus). "Fluorophore Labeling Protocols." [Link]
Sources
Technical Support Center: Optimizing PA Janelia Fluor 646 Staining
Welcome to the technical support center for Photoactivatable (PA) Janelia Fluor® 646. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize non-specific background binding during high-resolution imaging experiments. As Senior Application Scientists, we provide in-depth, field-proven insights to help you achieve the highest signal-to-noise ratio in your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific background binding with PA Janelia Fluor 646?
A1: Non-specific binding of PA Janelia Fluor 646, a member of the cyanine dye family, primarily stems from two key properties: hydrophobicity and electrostatic interactions. Cyanine dyes like Cy5, which is structurally similar to Janelia Fluor 646, are known to be strongly hydrophobic[1]. This hydrophobicity can lead to the dye non-specifically adsorbing to various cellular components and substrates, particularly lipids and hydrophobic pockets in proteins[2][3][4].
Additionally, residual charges on the dye molecule can lead to electrostatic attraction to oppositely charged molecules within the cell or on the coverslip surface. This is particularly problematic in fixed and permeabilized samples where the cellular architecture is exposed. Finally, dye aggregation at high concentrations can form fluorescent puncta that adhere non-specifically to the sample[2].
Here is a diagram illustrating the primary drivers of non-specific binding:
graph TD { bgcolor="#F1F3F4" node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"] A["PA Janelia Fluor 646"]
}
Primary causes of non-specific binding.
Q2: How does my choice of fixative impact background fluorescence?
A2: Your choice of fixative is a critical first step in minimizing background. Aldehyde fixatives like paraformaldehyde (PFA) and glutaraldehyde are common but can induce autofluorescence by cross-linking proteins and creating Schiff bases[5]. This endogenous autofluorescence can be a significant source of background noise, especially in the red and far-red channels where Janelia Fluor 646 emits[5].
To mitigate this, consider the following:
-
Use high-purity paraformaldehyde: Lower quality PFA can contain impurities that increase autofluorescence.
-
Minimize fixation time: Use the shortest fixation time that adequately preserves your sample's morphology[5][6].
-
Consider alternative fixatives: For some targets, organic solvents like ice-cold methanol or acetone can be effective alternatives that may induce less autofluorescence[6][7][8]. However, be aware that these can alter protein conformation and are not suitable for all antigens[6].
-
Quench residual aldehydes: After PFA fixation, a quenching step with a glycine or sodium borohydride solution can help reduce aldehyde-induced autofluorescence[5][6][9].
Here is a decision-making workflow for selecting a fixative:
graph TD { bgcolor="#F1F3F4" node [shape=diamond, style=rounded, fillcolor="#FBBC05", fontcolor="#202124", penwidth=2, color="#202124"] A["Start: Choose Fixative"]
}
Fixative selection workflow.
Q3: What is the best blocking strategy to reduce non-specific binding of PA Janelia Fluor 646?
A3: A robust blocking step is crucial. The goal of blocking is to saturate non-specific binding sites on your sample before introducing the primary antibody and fluorescently labeled secondary antibody[6][10]. For a hydrophobic dye like Janelia Fluor 646, a multi-pronged approach to blocking is often most effective.
Recommended Blocking Buffers:
| Blocking Agent | Concentration | Rationale |
| Bovine Serum Albumin (BSA) | 3-5% (w/v) in PBS | A common protein-based blocker that saturates non-specific protein-binding sites.[6] |
| Normal Serum | 5-10% (v/v) in PBS | Use serum from the same species as the secondary antibody to block Fc receptors and other non-specific sites.[6] |
| Protein-Free Blockers | As per manufacturer | Synthetic polymers that can reduce background where protein-based blockers cross-react with antibodies.[11][12][13][14] |
Protocol for Effective Blocking:
-
Preparation: Prepare your blocking buffer fresh. Consider filtering the buffer to remove any precipitates that could cause artifacts[6].
-
Incubation: After fixation and permeabilization, incubate your sample in blocking buffer for at least 1 hour at room temperature[15][16][17]. For particularly "sticky" samples, you can extend this to overnight at 4°C.
-
Inclusion of Detergents: Adding a mild, non-ionic detergent like Tween-20 to your blocking buffer can help to disrupt weak, non-specific hydrophobic interactions[18][19].
Q4: Should I use Tween-20 or Triton X-100 in my buffers, and at what concentration?
A4: Both Tween-20 and Triton X-100 are non-ionic detergents used for permeabilization and as components in wash and antibody dilution buffers to reduce non-specific binding. However, they have different properties.
-
Triton X-100 is a more stringent detergent and is very effective at permeabilizing cell membranes[18][20]. However, its harshness can sometimes disrupt cellular structures or antigenicity[21].
-
Tween-20 is a milder detergent that is less likely to disrupt protein-protein interactions and cellular morphology[21][22]. It is often sufficient for reducing non-specific binding in wash buffers.
Recommended Usage:
| Step | Detergent | Concentration | Rationale |
| Permeabilization | Triton X-100 | 0.1-0.5% in PBS | For effective permeabilization of intracellular targets.[9][16] |
| Antibody Dilution & Washes | Tween-20 | 0.05-0.2% in PBS | To reduce non-specific binding without disrupting specific antibody-antigen interactions.[21][23] |
Experimental Protocol for Optimizing Detergent Concentration:
-
Prepare a dilution series: Prepare wash buffers with varying concentrations of Tween-20 (e.g., 0.05%, 0.1%, 0.2%).
-
Test on your sample: After secondary antibody incubation, wash separate samples with each of the different detergent concentrations.
-
Image and compare: Acquire images and compare the signal-to-noise ratio to determine the optimal concentration for your specific experiment.
Q5: How can I optimize my washing steps to improve the signal-to-noise ratio?
A5: Thorough washing is one of the most critical yet often overlooked steps in an immunofluorescence protocol[6][9][18]. Insufficient washing will leave unbound antibodies and dye molecules, leading to high background.
Best Practices for Washing:
-
Increase the number and duration of washes: Instead of three short washes, try five to six longer washes of 5-10 minutes each[15][23]. This allows for more effective diffusion of unbound reagents out of the sample.
-
Use an appropriate wash buffer: Your wash buffer should typically be PBS with a mild detergent like 0.1% Tween-20[23].
-
Agitate gently: Place your samples on a rocker or orbital shaker during washing to increase the efficiency of buffer exchange.
-
Final washes without detergent: For the final one or two washes before mounting, use PBS without detergent to remove any residual detergent that might interfere with mounting media.
Here is a workflow for an optimized washing protocol:
graph TD { bgcolor="#F1F3F4" node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#34A853"] A["Start: After Secondary Antibody Incubation"] B["Wash 5x for 10 min each with 0.1% Tween-20 in PBS on a rocker"] C["Wash 2x for 5 min each with PBS only"] D["Proceed to Mounting"]
}
Optimized washing protocol.
Q6: I'm still seeing high background. What advanced troubleshooting steps can I take?
A6: If you've optimized the steps above and are still experiencing high background, consider these advanced strategies:
-
Antibody Titration: High antibody concentrations are a common cause of background signal. Perform a dilution series for both your primary and secondary antibodies to find the lowest concentration that still gives a robust specific signal[6][9].
-
Secondary Antibody Control: Always include a control where you omit the primary antibody to check for non-specific binding of the secondary antibody[24].
-
Photobleaching: In some cases, endogenous autofluorescence can be reduced by photobleaching the sample with a strong light source before staining[24].
-
Use a Different Fluorophore: If the background is specific to the far-red channel, consider trying a fluorophore in a different spectral range to see if the issue persists[5][8].
-
Check for Dye Aggregates: Centrifuge your diluted secondary antibody solution before use to pellet any aggregates that may have formed.
By systematically addressing these potential sources of non-specific binding, you can significantly improve the quality of your imaging data with PA Janelia Fluor 646.
References
-
Vector Laboratories. (2022, March 2). How To Improve Your Immunofluorescence By Overcoming Autofluorescence. [Link]
-
JoVE. (2017, September 3). Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. [Link]
-
ONI. (2019, May 15). 9 tips to optimize your immunofluorescence staining. [Link]
-
Rockland Immunochemicals. Blocking Buffer for Immunohistochemistry (Serum and Azide Free). [Link]
-
Biocompare. (2025, August 6). Behind the Blot: Everything You Need to Know About Tween 20. [Link]
-
ResearchGate. (2019, May 29). Tween 20 or Triton X in Confocal?. [Link]
-
Atlantis Bioscience. (2024, February 29). 7 Tips for Optimising Immunofluorescence Staining. [Link]
-
ServiceBio. Protein Free Rapid Blocking Buffer. [Link]
-
ibidi. (2022, January 5). 5 Crucial Steps for Obtaining a Great Immunofluorescent Cell Image. [Link]
-
Azure Biosystems. Protein-free Blocking Buffer. [Link]
-
National Center for Biotechnology Information. (2020, May 15). Constructing a Local Hydrophobic Cage in Dye-Doped Fluorescent Silica Nanoparticles to Enhance the Photophysical Properties. [Link]
-
National Center for Biotechnology Information. Hydrophobic cyanine dye-doped micelles for optical in vivo imaging of plasma leakage and vascular disruption. [Link]
-
ResearchGate. (2018, March 1). What is the difference between using Triton X-100 and Tween-20? What is the recipe for 0.01% Tween-20 in PBS?. [Link]
-
Visual Protein. BlockPRO Protein-Free Blocking Buffer. [Link]
-
CiteAb. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x. [Link]
-
Indiana University Bloomington. (2007, June 14). Tween-20 versus Triton-X 100. [Link]
-
National Center for Biotechnology Information. (2022, January 26). Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence. [Link]
-
Nikon's MicroscopyU. Single-Molecule Super-Resolution Imaging. [Link]
-
National Center for Biotechnology Information. (2021, January 20). Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5. [Link]
-
National Center for Biotechnology Information. (2018, July 5). Stochastic optical reconstruction microscopy (STORM). [Link]
-
YouTube. (2019, January 30). Fluorescent microscopy troubleshooting: high background. [Link]
-
Oni.bio. (2023, June 21). Dos and Don'ts for mastering dSTORM imaging. [Link]
-
Nikon's MicroscopyU. Stochastic Optical Reconstruction Microscopy (STORM) Imaging. [Link]
-
Central Laser Facility. Artefacts Caused by Non-Specific Binding of Fluorescent Dyes in Single Molecule Experiments. [Link]
-
Bio-Techne. Protocol for Taxol Janelia Fluor® 646 (Catalog # 6266). [Link]
-
National Center for Biotechnology Information. (2015, June 22). A general method to fine-tune fluorophores for live-cell and in vivo imaging. [Link]
-
Reddit. (2023, June 29). what might be causing non-specific binding? more detailed protocol used in comments : r/labrats. [Link]
-
Electron Microscopy Sciences. Blocking Solutions. [Link]
-
National Center for Biotechnology Information. (2018, March 12). Seeing beyond the limit: A guide to choosing the right super-resolution microscopy technique. [Link]
-
National Center for Biotechnology Information. (2014, October 13). A general method to improve fluorophores for live-cell and single-molecule microscopy. [Link]
-
Surmodics IVD. Non-Specific Binding: What You Need to Know. [Link]
Sources
- 1. Is Cy5 hydrophobic? | AAT Bioquest [aatbio.com]
- 2. Constructing a Local Hydrophobic Cage in Dye-Doped Fluorescent Silica Nanoparticles to Enhance the Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrophobic cyanine dye-doped micelles for optical in vivo imaging of plasma leakage and vascular disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. oni.bio [oni.bio]
- 7. vectorlabs.com [vectorlabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. atlantisbioscience.com [atlantisbioscience.com]
- 10. emsdiasum.com [emsdiasum.com]
- 11. One-stop Supplier of Life Science Products [servicebio.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. biofargo.com [biofargo.com]
- 14. Visual Protein | Product [visualprotein.com]
- 15. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. oni.bio [oni.bio]
- 17. reddit.com [reddit.com]
- 18. ibidi.com [ibidi.com]
- 19. Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 21. bosterbio.com [bosterbio.com]
- 22. researchgate.net [researchgate.net]
- 23. m.youtube.com [m.youtube.com]
- 24. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Removing unreacted PA-JF646 dye from live cell preparations
The following technical guide is structured as a specialized support center for researchers using PA-JF646 (Photoactivatable Janelia Fluor 646) in live-cell Single Molecule Localization Microscopy (SMLM) and Single Particle Tracking (SPT).
Subject: Removal of Unreacted PA-JF646 Dye from Live Cell Preparations Ticket Type: Advanced Troubleshooting & Protocol Optimization Assigned Specialist: Senior Application Scientist, Microscopy Division
Technical Brief: The "Invisible" Background
Why this is difficult: Unlike standard fluorogenic dyes (e.g., JF646) that are "always on," PA-JF646 is a diazoketone-caged fluorophore. It remains non-fluorescent (dark) until activated by UV/violet light (~405 nm).
The Trap: You cannot "see" the unreacted dye during standard focus setup. If unreacted dye remains in the cytosol or media, it will photoactivate simultaneously with your target when you engage the 405 nm laser. This creates a sudden "flare" of background fluorescence that destroys the Signal-to-Noise Ratio (SNR) required for nanometer-precision localization.
The Goal: To achieve a "zero-background" state where the only photon sources are the specific HaloTag/SNAP-tag bound molecules.
The "Clean-Start" Protocol
Standard Operating Procedure (SOP) for Labeling and Washing
This protocol balances labeling density with background reduction.
| Parameter | Recommended Value | Rationale |
| Dye Concentration | 10 – 100 nM | Lower is better for SPT to avoid tracking errors. High concentrations increase non-specific membrane sorption. |
| Incubation Time | 15 – 60 min | Sufficient for covalent HaloTag binding; longer times increase lysosomal accumulation. |
| Incubation Temp | 37°C / 5% CO₂ | Physiological conditions ensure active diffusion and binding kinetics. |
| Wash Volume | 3x Volume | Large volume displacement is required to dilute the lipophilic dye. |
| Wash Media | Phenol Red-Free | Phenol red can exhibit autofluorescence and absorb light in the visible spectrum. |
Step-by-Step Workflow:
-
Dilution: Dilute PA-JF646 stock (in DMSO) into warm, phenol red-free complete media. Vortex vigorously.
-
Labeling: Replace cell media with staining solution. Incubate at 37°C for 30–60 mins.
-
Wash 1 (The Rinse): Aspirate staining media. Add 2 mL fresh warm media. Gently swirl. Aspirate immediately.
-
Wash 2 (The Diffusion): Add 2 mL fresh warm media. Incubate at 37°C for 15 minutes.
-
Critical Step: This allows unbound dye to diffuse out of the cell and off the plastic/glass.
-
-
Wash 3 (The Final): Aspirate. Add fresh imaging media (e.g., FluoroBrite DMEM or similar).
-
Imaging: Proceed to microscopy.
Troubleshooting & FAQs
Direct solutions to specific user tickets.
Q1: "I see a haze of background signal immediately upon turning on the 405 nm laser. Is my wash insufficient?"
Diagnosis: Yes, this is the classic "Unreacted Flare." Mechanism: The dye is lipophilic. Even if washed from the media, it may partition into the lipid bilayer of the plasma membrane or stick to the coverslip. Solution:
-
Increase "Wash 2" Duration: Extend the washout incubation to 30–60 minutes.
-
Media Exchange: Perform one final media swap immediately before placing the dish on the microscope.
-
Check the Glass: If the background is planar (at the glass surface), the dye is sticking to your coating. See Advanced Optimization below.
Q2: "I see bright, rapidly moving punctae that are NOT my target protein. What are these?"
Diagnosis: Lysosomal Trapping.[1][2] Mechanism: Rhodamine-based dyes (including Janelia Fluors) can accumulate in acidic vesicles (lysosomes) due to protonation, becoming trapped. Solution:
-
Lower Concentration: Reduce dye concentration to 1–10 nM.
-
Reduce Time: Shorten labeling time to 15 minutes.
-
Efflux Inhibition (Caution): While efflux pump inhibitors (e.g., Verapamil) help retain dye for staining, they are generally not used to remove it. However, ensuring cell health is vital; stressed cells have more autophagic vesicles.
Q3: "I see background even WITHOUT the 405 nm activation laser. I thought this dye was dark?"
Diagnosis: Spontaneous Activation or Spectral Bleed-through. Mechanism: PA-JF646 has a small non-zero spontaneous activation rate, or the stock solution has degraded (uncaged) due to improper storage (exposure to light/moisture). Solution:
-
Stock Check: Verify the absorbance of your stock. If the vial looks bright blue/cyan under ambient light, it may be partially pre-activated.
-
Filter Check: Ensure you are using a far-red filter set (Ex 640/Em 660+). Using a standard red filter (Ex 560) might excite the closed form inefficiently but cause bleed-through.
Advanced Optimization: The Decision Tree
Visualizing the troubleshooting logic for background reduction.
Figure 1: Decision matrix for diagnosing PA-JF646 background sources.[3] Follow the path based on when the background appears (pre- or post-activation).
Expert Tips for Super-Resolution (SMLM)
-
The "Scavenger" Wash: Add 1-2% BSA (Bovine Serum Albumin) to your washing media (Step 4). Albumin acts as a "sponge" for lipophilic dyes, pulling them off the cell membranes more effectively than media alone. Note: Remove BSA for the final imaging step to avoid introducing index mismatch or autofluorescence.
-
Glass Passivation: PA-JF646 is sticky. If you are imaging single molecules, standard acid-washed glass is insufficient. Use Piranha cleaning (H₂SO₄ + H₂O₂) followed by PEG-silane passivation to prevent dye adsorption to the coverslip.
-
The "Dark Chase": (Optional) After labeling with PA-JF646, incubate for 15 mins with a high concentration (1 µM) of a non-fluorescent HaloTag ligand (e.g., HaloTag-7-Bromoheptane). This blocks any remaining HaloTag sites, ensuring that any "late" binding events during imaging don't confuse your tracking.
References
-
Grimm, J. B., et al. (2015). "A general method to improve fluorophores for live-cell and single-molecule microscopy." Nature Methods, 12(3), 244–250. Link[3]
-
Grimm, J. B., et al. (2016). "Bright photoactivatable fluorophores for single-molecule imaging." Nature Methods, 13(12), 985–988. Link
-
Lavis, L. D. (2017). "Chemistry is dead. Long live chemistry!" Biochemistry, 56(39), 5165–5170. Link[3]
-
Tocris Bioscience. "PA Janelia Fluor® 646, NHS ester Product Information." Link[3]
Sources
Technical Support Center: PA-JF646 Optimization Guide
Subject: Signal-to-Noise Ratio (SNR) Improvement for PA-JF646 in Single-Molecule Localization Microscopy (SMLM) Product Series: Photoactivatable Janelia Fluor® 646 (HaloTag® / SNAP-tag® Ligands) Assigned Specialist: Senior Application Scientist, Bio-Imaging Division
Core Concept & The SNR Challenge
PA-JF646 is a caged, photoactivatable derivative of the bright, far-red Janelia Fluor 646 dye.[1] Unlike standard fluorogenic dyes, PA-JF646 remains non-fluorescent (in the "dark" lactone state) until physically uncaged by low-dose UV/violet light (405 nm).
The Challenge: In Single-Particle Tracking (sptPALM), SNR is the limiting factor for localization precision. Users often face a paradox: increasing dye concentration boosts the number of tracks but elevates background noise (nonspecific binding), while increasing laser power improves photon count but accelerates photobleaching.
This guide addresses these trade-offs with field-proven optimization strategies.
Troubleshooting & Optimization (Q&A)
Module A: Labeling & Sample Preparation[2]
Q: I see high background fluorescence even before I turn on the activation (405 nm) laser. Is my dye degraded?
A: Not necessarily, but "leakage" is a common culprit. While PA-JF646 is designed to be dark, two factors cause pre-activation background:
-
Spontaneous Uncaging: Ambient light exposure during labeling can prematurely activate the dye.
-
Nonspecific Binding: Even in the dark state, the dye molecule is lipophilic. If it sticks to membranes or coverslips, it creates a "haze" when you eventually apply 640 nm excitation.
Corrective Action:
-
Dark Workflow: Perform all labeling steps in varying degrees of darkness. Use amber tubes and minimize microscope room lighting.
-
The "Wash" Debate: Unlike standard JF646 (which is fluorogenic and often requires no wash), PA-JF646 requires washing for optimal SNR in single-molecule applications. Unbound dye, even if dark, adds to the local concentration and can be inadvertently activated.
-
Protocol: Wash 3x with warm media (phenol red-free) for 15 minutes total.
-
Q: How do I determine the optimal dye concentration? I’m getting overlapping tracks.
A: You are likely overdosing the system. In sptPALM, you want to activate sparse subsets of molecules. If your labeling density is too high, even minimal 405 nm power will activate too many fluorophores simultaneously, making individual localization impossible (the "diffraction limit" problem).
Corrective Action:
-
Titration Matrix: Do not rely on a fixed "100 nM" standard. Optimal concentration depends on your protein's expression level.
-
Target: Aim for a labeling density where you see <1 molecule per µm² per frame at the lowest 405 nm power. (See Protocol 1 below).
Module B: Imaging Acquisition Parameters
Q: My tracks are too short (1–3 frames). Is the dye photobleaching too fast?
A: It is more likely a mismatch between your Activation (405 nm) and Excitation (640 nm) rates. If you activate molecules faster than you can image and bleach them, you create a backlog of active fluorophores that overlap. Conversely, if you blast them with 640 nm light without oxygen scavengers, they bleach instantly.
Corrective Action:
-
Stroboscopic vs. Continuous: For fast-diffusing proteins, use stroboscopic illumination (pulsed 640 nm) to freeze motion and reduce motion blur, which often looks like "lost signal."
-
Power Balance:
-
Excitation (640 nm): High power (~1–2 kW/cm²) is needed to get enough photons for precise localization.
-
Activation (405 nm): Keep this extremely low (0.1–1% of max) and ramp it up slowly over the acquisition to maintain a constant density of tracks.
-
Q: Do I need an oxygen scavenging buffer (GloX) for live-cell imaging?
A: Generally, no for live cells, but yes for fixed cells.
-
Live Cells: Cells have natural oxidative coping mechanisms. Adding GloX can induce hypoxia and alter cellular physiology. PA-JF646 is sufficiently photostable in physiological media (e.g., Opti-MEM).
-
Fixed Cells: Oxygen scavengers (Glucose Oxidase/Catalase) significantly extend track lengths, improving localization precision by increasing the total photon budget per molecule.
Experimental Protocol: The "Titration Matrix"
Use this protocol to find the "Sweet Spot" for SNR.
Objective: Determine the concentration that yields distinct single molecules without overlapping signals.
| Step | Action | Critical Note |
| 1 | Prepare Dilutions | Create 4 samples labeled with PA-JF646 at: 1 nM, 10 nM, 50 nM, 100 nM . |
| 2 | Incubation | Incubate for 15–60 mins at 37°C / 5% CO₂. |
| 3 | Wash | Wash 3x with phenol red-free media. Incubate 15 mins in fresh media to allow dye efflux. |
| 4 | Baseline Check | Illuminate with 640 nm only (High Power). You should see almost no signal. If you see bright spots, the dye is pre-activated or nonspecific binding is high. |
| 5 | Activation Test | Turn on 405 nm (Lowest setting). |
| 6 | Evaluation | 1 nM: Too sparse? 10-50 nM: Ideal? Distinct blinking spots. 100 nM: Continuous worm-like structures? (Too high). |
Workflow Visualization (SMLM Logic)
The following diagram illustrates the critical decision points in the PA-JF646 imaging workflow to maximize SNR.
Caption: Optimized SMLM workflow for PA-JF646. The cycle of Activation, Readout, and Bleaching must be balanced to maintain sparse single-molecule detections.
References
-
Grimm, J. B., et al. (2016).[1][2][3] "Bright photoactivatable fluorophores for single-molecule imaging."[1][4][2] Nature Methods, 13(12), 985–988. [Link]
-
Lavis, L. D. (2017). "Chemistry is dead. Long live chemistry!" Biochemistry, 56(39), 5165–5170. (Discusses the design logic of Janelia Fluors). [Link]
-
Hansen, A. S., et al. (2017). "Robust model-based analysis of single-particle tracking experiments with Spot-On." eLife, 7, e33125. (Protocol validation for JF dyes in sptPALM). [Link]
Sources
Adjusting frame rate for fast particle tracking with PA-JF646
Topic: Adjusting Frame Rate for Fast Particle Tracking
Technical Overview: PA-JF646
Before adjusting acquisition parameters, it is critical to understand the photophysics of Photoactivatable Janelia Fluor 646 (PA-JF646) . Unlike standard fluorophores, PA-JF646 is a "caged" molecule that is non-fluorescent until activated by UV light. This property is the cornerstone of sptPALM (single-particle tracking Photoactivated Localization Microscopy), allowing us to track dense populations by activating only a stochastic subset at a time.
PA-JF646 Specifications
| Property | Value | Implication for Fast Tracking |
| Excitation Max | 646 nm | Requires Far-Red Laser (640/647 nm). |
| Emission Max | 664 nm | Deep red emission reduces cellular autofluorescence background. |
| Quantum Yield | 0.54 | High brightness allows shorter exposure times (critical for Hz). |
| Extinction Coeff. | 152,000 M⁻¹cm⁻¹ | Efficient excitation means lower laser power can yield sufficient photons. |
| Activation | 405 nm | Control Knob: Adjusts the density of tracks per frame. |
The Physics of Frame Rate (The "Why")
In Single Particle Tracking (SPT), "Frame Rate" is a misnomer. We are actually managing three competing variables: Temporal Resolution , Localization Error , and Motion Blur .
The Motion Blur Paradox
If you are tracking a fast-diffusing protein (e.g., a transcription factor searching for DNA), a standard "continuous" exposure will cause the particle to move during the camera integration.
-
Result: The spot becomes an elongated "streak" rather than a Gaussian point.
-
Consequence: The localization software fails or fits with high error.
Key Formula (Localization Error):
The Takeaway: To track fast particles, you must reduce
Figure 1: The logic flow for moving from continuous to stroboscopic illumination to resolve fast motion blur.
Protocol: Implementing Stroboscopic SPT
Based on the methods established by Hansen et al. (2018) and the Tjian/Darzacq labs.
Objective: Track fast-diffusing nuclear factors (
Step 1: Hardware Synchronization
You cannot rely on software triggers. You must use a hardware trigger (TTL) via a DAQ board (e.g., NI USB-6000 series) to synchronize the camera and laser.
-
Camera: Set to "External Trigger" or "Slave" mode.
-
Laser (647 nm): Set to "Digital Modulation" or "Analog Modulation" mode.
-
Timing: The laser pulse must occur inside the camera exposure window.
Step 2: Calculating Pulse Width
For a fast transcription factor, we recommend a 1 ms or 2 ms pulse .
| Parameter | Continuous Mode (Standard) | Stroboscopic Mode (Optimized) |
| Frame Rate | 100 Hz (10 ms/frame ) | 100 Hz (10 ms/frame ) |
| Camera Exposure | 10 ms | 10 ms (Wait for pulse) |
| Laser Pulse Width | 10 ms (Always on) | 1 ms - 2 ms (Pulsed) |
| Laser Power | Low (~100 W/cm²) | High (~1-2 kW/cm²) |
| Result | Blurred spots, underestimated | "Frozen" spots, accurate |
Critical Note: In Stroboscopic mode, you must increase the laser power by the ratio of the duty cycle to maintain photon counts.
-
Example: If you reduce exposure from 10 ms to 1 ms (10x reduction), you must increase laser power by 10x to get the same number of photons (
).
Troubleshooting Guide & FAQs
Issue 1: "I increased my frame rate to 200 Hz, but my tracks are very short."
Diagnosis: You are likely running out of photons or bleaching the dye too fast. The Causality:
-
Photon Budget: PA-JF646 has a finite photon budget before bleaching. At 200 Hz, you burn through this budget in half the wall-clock time compared to 100 Hz.
-
SNR Threshold: At 200 Hz, your exposure time is max 5ms. If you didn't increase laser power,
(photons) dropped, pushing spots below the detection threshold.
Solution:
-
Check Laser Power: Did you scale power linearly with frame rate?
-
Check 405 nm (Activation): As you image faster, you bleach the "On" state fluorophores faster. You must increase the 405 nm activation power to replenish the population of active fluorophores and maintain track density.
Issue 2: "My diffusion coefficient ( ) looks slower than expected."
Diagnosis: This is the classic signature of Motion Blur . The Mechanism: When a fast particle blurs into a streak, the localization software fits the center of the streak. This averages the position, effectively dampening the measured displacement between frames. This bias creates an artificial "ceiling" on the diffusion coefficient you can measure.
Solution:
-
Switch to Stroboscopic Illumination (see Section 3).
-
Use a pulse width of
ms.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Issue 3: "I see 'blinking' tracks that break and reconnect."
Diagnosis: Low Signal-to-Noise Ratio (SNR) or high density.
-
Low SNR: The particle is there, but photon fluctuations cause it to drop below the background threshold for one frame.
-
High Density: Two particles crossed paths, and the software couldn't resolve them.
Solution:
-
For SNR: Increase 647 nm excitation power (carefully monitoring cell health).
-
For Density: Decrease 405 nm activation power. For SPT, you want ~0.5 to 1 particle per
. If tracks overlap, your data is invalid.[1]
Decision Tree: Optimizing Acquisition
Figure 2: Troubleshooting logic for optimizing PA-JF646 tracking parameters.
References
-
Grimm, J. B., et al. (2016).[2][3] Bright photoactivatable fluorophores for single-molecule imaging.[2][3][4][5][6] Nature Methods, 13(12), 985–988.[3]
-
Hansen, A. S., et al. (2018). Robust model-based analysis of single-particle tracking experiments with Spot-On. eLife, 7, e33125.
-
Michalet, X. (2010). Mean square displacement analysis of single-particle trajectories with localization error: Brownian motion in an isotropic medium. Physical Review E, 82(4), 041914.
-
Lavis Lab Protocols. (Janelia Research Campus). Synthesis and usage of Janelia Fluor Dyes.
Sources
- 1. oni.bio [oni.bio]
- 2. Bright photoactivatable fluorophores for single-molecule imaging | Springer Nature Experiments [experiments.springernature.com]
- 3. Bright photoactivatable fluorophores for single-molecule imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Technical Support Center: Troubleshooting Aggregation in PA Janelia Fluor® 646 Conjugates
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for PA Janelia Fluor® 646 conjugates. This guide, designed by our senior application scientists, provides in-depth troubleshooting for aggregation issues that can arise during your experiments. We move beyond simple checklists to explain the underlying scientific principles, empowering you to make informed decisions and ensure the quality and reproducibility of your results.
Understanding the Challenge: The Nature of PA Janelia Fluor® 646 and Aggregation
PA Janelia Fluor® 646 is a superb fluorophore, offering exceptional brightness and photostability, making it a prime choice for advanced imaging techniques.[1] However, like many far-red dyes, it has inherent hydrophobic properties that can contribute to aggregation when conjugated to biomolecules. Furthermore, the conjugation process itself can alter the physicochemical properties of your protein of interest, potentially leading to the formation of soluble or insoluble aggregates.
Aggregation is a critical concern as it can lead to:
-
Reduced biological activity of the conjugated protein.
-
Increased non-specific binding and background signal in imaging applications.
-
Inaccurate quantification and compromised experimental results.
-
Potential for immunogenicity in preclinical and clinical applications.[2]
This guide will walk you through a systematic approach to identifying, characterizing, and resolving aggregation issues with your PA Janelia Fluor® 646 conjugates.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered when working with PA Janelia Fluor® 646 conjugates.
My PA Janelia Fluor® 646 conjugate solution appears cloudy or has visible precipitates. What should I do?
Visible precipitation is a clear sign of significant aggregation. This can occur during the conjugation reaction, purification, or storage.
Immediate Action:
-
Do not use the conjugate for your experiment. The presence of large, insoluble aggregates will lead to unreliable results.
-
Attempt to pellet the aggregates: Centrifuge the solution at a high speed (e.g., >10,000 x g) for 15-30 minutes at 4°C. Carefully collect the supernatant, which may still contain soluble aggregates. The supernatant should be further analyzed before use.
Root Cause Analysis and Solutions:
-
High Protein Concentration: Elevated protein concentrations increase the likelihood of intermolecular interactions that can lead to aggregation.
-
Solution: Perform the conjugation reaction at a lower protein concentration. If you need a highly concentrated final product, consider concentrating the conjugate after purification and buffer exchange into an optimized storage buffer.
-
-
Suboptimal Buffer Conditions: The pH and ionic strength of your buffer are critical for protein stability.
-
Solution: Ensure your conjugation buffer has a pH that is optimal for both the NHS ester reaction (typically pH 8.0-8.5) and the stability of your specific protein. Avoid buffers containing primary amines, such as Tris, as they will compete with your protein for conjugation to the NHS ester.[3]
-
-
Over-labeling: A high dye-to-protein ratio can significantly increase the hydrophobicity of the conjugate, driving aggregation.
-
Solution: Optimize the molar ratio of PA Janelia Fluor® 646 NHS ester to your protein. We recommend performing a titration to find the optimal ratio that provides sufficient labeling without inducing aggregation. A good starting point is often a 15:1 molar ratio of dye to protein.[3]
-
My conjugate solution is clear, but I'm seeing high background or non-specific staining in my imaging experiment. Could this be due to aggregation?
Yes, soluble aggregates are a common cause of high background and non-specific binding. These smaller aggregates may not be visible to the naked eye but can bind non-specifically to cells or surfaces.
How to Investigate:
-
Size Exclusion Chromatography (SEC): This is the gold standard for detecting and quantifying soluble aggregates. An SEC analysis will show a peak for the monomeric conjugate and additional, earlier-eluting peaks for dimers, trimers, and larger aggregates.
-
Dynamic Light Scattering (DLS): DLS can provide information on the size distribution of particles in your solution, helping to identify the presence of larger species indicative of aggregation.
Solutions:
-
Purification is Key: Ensure your purification method effectively removes not only free dye but also aggregates. Size exclusion chromatography is highly effective for this.[4]
-
Optimize Washing Steps: In your staining protocol, increase the number and duration of wash steps to help remove non-specifically bound aggregates. Including a mild detergent, such as 0.05% Tween-20, in your wash buffer can also be beneficial.
-
Add Solubility Enhancers: Consider adding excipients to your storage buffer to improve the long-term stability of your conjugate. Common and effective solubility enhancers include:
My PA Janelia Fluor® 646 dye powder seems to have degraded. How can I prevent this?
PA Janelia Fluor® 646 and other far-red dyes can be susceptible to oxidation and degradation, particularly when exposed to moisture and repeated freeze-thaw cycles.[6]
Best Practices for Storage and Handling:
-
Store Properly: Upon receipt, store the lyophilized dye at -20°C, protected from light.
-
Use Anhydrous Solvents: When preparing a stock solution, use high-quality, anhydrous DMSO or DMF.
-
Aliquot for Single Use: To avoid repeated freeze-thaw cycles of the stock solution, it is highly recommended to create single-use aliquots.[6] After dissolving the dye in anhydrous solvent, immediately aliquot it into smaller volumes in low-protein-binding tubes, and store these at -20°C.
-
Minimize Light Exposure: Throughout the handling and conjugation process, protect the dye and the conjugate from light to prevent photobleaching.
Experimental Protocols
Here we provide detailed protocols for key troubleshooting and optimization experiments.
Protocol 1: Optimizing the Dye-to-Protein Molar Ratio
This protocol will help you determine the optimal labeling ratio to achieve sufficient fluorescence while minimizing aggregation.
Materials:
-
PA Janelia Fluor® 646, NHS ester
-
Anhydrous DMSO
-
Your protein of interest in an amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.25)
-
Purification columns (e.g., Zeba™ Spin Desalting Columns)
Methodology:
-
Prepare a 10 mM stock solution of PA Janelia Fluor® 646, NHS ester in anhydrous DMSO.
-
Set up at least three parallel conjugation reactions with varying molar ratios of dye to protein (e.g., 5:1, 10:1, and 20:1).
-
Add the appropriate volume of the dye stock solution to each protein solution while gently vortexing.
-
Incubate the reactions for 1 hour at room temperature, protected from light.
-
Purify each conjugate using a desalting column to remove unreacted dye.
-
Analyze each purified conjugate for:
-
Degree of Labeling (DOL): Measure the absorbance at 280 nm and ~646 nm to calculate the DOL.
-
Aggregation: Analyze by SEC to quantify the percentage of monomer versus aggregates.
-
-
Select the highest molar ratio that results in an acceptable DOL without significant aggregate formation.
Protocol 2: Characterizing Aggregation using Size Exclusion Chromatography (SEC)
SEC is a powerful tool for separating molecules based on their size, making it ideal for detecting and quantifying aggregates.
Materials:
-
Your PA Janelia Fluor® 646 conjugate
-
SEC column suitable for your protein's size
-
HPLC or FPLC system with a UV-Vis detector
-
SEC mobile phase (e.g., phosphate-buffered saline, pH 7.4)
Methodology:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject an appropriate amount of your conjugate onto the column.
-
Monitor the elution profile at 280 nm (for protein) and ~646 nm (for the dye).
-
Analyze the resulting chromatogram:
-
The largest peak, eluting last, corresponds to the monomeric conjugate.
-
Any earlier eluting peaks represent soluble aggregates (dimers, trimers, etc.).
-
-
Integrate the peak areas to calculate the percentage of monomer and aggregates in your sample.
Data Presentation
Table 1: Recommended Buffer Components for Conjugation and Storage
| Buffer Component | Concentration | Purpose |
| Conjugation Buffer | ||
| Sodium Bicarbonate | 100 mM, pH 8.0-8.5 | Provides the optimal pH for the NHS ester reaction. |
| Storage Buffer | ||
| Phosphate-Buffered Saline (PBS) | 1X, pH 7.4 | A common and generally suitable storage buffer. |
| Sucrose | 5-10% (w/v) | A cryoprotectant and protein stabilizer. |
| L-Arginine | 50-100 mM | Helps to reduce protein-protein interactions. |
| Polysorbate 20 | 0.01-0.05% (v/v) | A non-ionic surfactant that prevents surface-induced aggregation. |
Visualizing the Problem and Solution
To better understand the concepts discussed, the following diagrams illustrate the mechanism of aggregation and the troubleshooting workflow.
Caption: Mechanism of PA Janelia Fluor® 646 conjugate aggregation.
Caption: Troubleshooting workflow for aggregation issues.
References
-
Abcam. (2019, January 30). Fluorescent microscopy troubleshooting: high background. YouTube. [Link]
-
Agilent Technologies. (n.d.). Size Exclusion Chromatography Analysis of Antibody Drug Conjugates. Agilent. [Link]
-
Grimm, J. B., et al. (2015). A general method to improve fluorophores for live-cell and single-molecule microscopy. Nature Methods, 12(3), 244–250. [Link]
-
Grimm, J. (2019, August 7). Janelia Fluor Shelf Life. Microforum. [Link]
-
Hayashi-Takanaka, Y., et al. (2014). Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging. PLOS ONE, 9(9), e106271. [Link]
-
Sino Biological. (2024, January 8). Understanding Monoclonal Antibody Stability and Strategies to Combat Aggregation. [Link]
-
Grimm, J. B., et al. (2017). A general method to fine-tune fluorophores for live-cell and in vivo imaging. Nature Methods, 14(10), 987–994. [Link]
-
Berg, E. A., & Fishman, J. B. (2020). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Cold Spring Harbor Protocols, 2020(7). [Link]
-
Janelia. (n.d.). The Janelia Fluor® Dyes: Bright and Cell-Permeable Small-Molecule Fluorophores. [Link]
-
Grimm, J. B., et al. (2015). A general method to improve fluorophores for live-cell and single-molecule microscopy. Nature Methods, 12(3), 244-250. [Link]
-
FluoroFinder. (n.d.). Janelia Fluor 646 Dye Profile. [Link]
-
AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting. [Link]
-
Imamura, H., et al. (2018). Suppression of Aggregation of Therapeutic Monoclonal Antibodies during Storage by Removal of Aggregation Precursors Using a Specific Adsorbent of Non-Native IgG Conformers. Bioconjugate Chemistry, 29(10), 3467–3475. [Link]
-
BenchSci. (2023, October 24). Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background. [Link]
-
Grimm, J. B., et al. (2015). A general method to improve fluorophores for live-cell and single-molecule microscopy. Nature Methods, 12(3), 244–250. [Link]
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. [Link]
-
Zhang, R., et al. (2014). Fluorogen-peptide conjugates with tunable aggregation-induced emission characteristics for bioprobe design. ACS Applied Materials & Interfaces, 6(16), 14302–14310. [Link]
-
Grimm, J. B., et al. (2015). A general method to improve fluorophores for live-cell and single-molecule microscopy. Nature Methods, 12(3), 244–250. [Link]
-
Ma, Y., et al. (2020). Conjugated Aggregation-Induced Fluorescent Materials for Biofluorescent Probes: A Review. Molecules, 25(11), 2537. [Link]
-
Wang, Y., et al. (2018). Counting quantum dot aggregates for the detection of biotinylated proteins. Analyst, 143(18), 4353–4358. [Link]
-
Agilent Technologies. (n.d.). Size Exclusion Chromatography Analysis of Antibody Drug Conjugates. [Link]
-
Wang, W., et al. (2023). Evaluation of the impact of antibody fragments on aggregation of intact molecules via size exclusion chromatography coupled with native mass spectrometry. mAbs, 15(1), 2188015. [Link]
-
Kim, J. H., et al. (2022). Enhancement of the solubility of recombinant proteins by fusion with a short-disordered peptide. Biotechnology and Bioprocess Engineering, 27(4), 606–615. [Link]
-
Agilent Technologies. (n.d.). Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-Inert LC. [Link]
-
Colibri Cytometry. (2024, April 29). How to conjugate your own antibodies. [Link]
-
Li, Y., et al. (2023). Improving solubility and stability of pea protein isolate by conjugation with high methoxyl pectin via ultrasound-assisted maillard reaction for the efficient delivery of nobiletin. Food Hydrocolloids, 142, 108801. [Link]
-
Kim, J. H., et al. (2022). Enhancement of the solubility of recombinant proteins by fusion with a short-disordered peptide. Biotechnology and Bioprocess Engineering, 27(4), 606–615. [Link]
-
ResearchGate. (2015, June 23). How to reduce unspecific binding in an intracellular click-reaction?. [Link]
-
Grimm, J. B., et al. (2016). Synthesis of Janelia Fluor HaloTag and SNAP-Tag Ligands and Their Use in Cellular Imaging Experiments. Methods in Molecular Biology, 1433, 141–154. [Link]
-
Grimm, J. B., et al. (2017). A general method to fine-tune fluorophores for live-cell and in vivo imaging. Nature Methods, 14(10), 987–994. [Link]
-
Caron, J. B., et al. (2013). Conjugation-Induced Fluorescent Labeling of Proteins and Polymers Using Dithiomaleimides. Journal of the American Chemical Society, 135(8), 3144–3147. [Link]
-
Grimm, J. B., et al. (2016). Synthesis of Janelia Fluor HaloTag and SNAP-Tag Ligands and Their Use in Cellular Imaging Experiments. Methods in Molecular Biology, 1433, 141–154. [Link]
-
Kim, S. J., et al. (2015). A novel Escherichia coli solubility enhancer protein for fusion expression of aggregation-prone heterologous proteins. Journal of Microbiology and Biotechnology, 25(10), 1646–1653. [Link]
-
Grimm, J. B., et al. (2022). Multifunctional fluorophores for live-cell imaging and affinity capture of proteins. bioRxiv. [Link]
Sources
- 1. Synthesis of Janelia Fluor HaloTag and SNAP-Tag Ligands and Their Use in Cellular Imaging Experiments. | Janelia Research Campus [janelia.org]
- 2. pharmtech.com [pharmtech.com]
- 3. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - CH [thermofisher.com]
- 4. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding Monoclonal Antibody Stability and Strategies to Combat Aggregation [biointron.com]
- 6. forum.microlist.org [forum.microlist.org]
Validation & Comparative
Publish Comparison Guide: PA Janelia Fluor 646 SE vs. Caged Rhodamine Dyes
Executive Summary: The Shift to Diazoketones
In the domain of Single-Molecule Localization Microscopy (SMLM)—specifically PALM and sptPALM—the choice of photoactivatable fluorophore dictates the resolution limit.
PA Janelia Fluor 646 SE (PA-JF646) represents a paradigm shift from traditional Caged Rhodamine dyes . While traditional caged rhodamines rely on bulky nitrobenzyl protecting groups that often compromise solubility and cell permeability, PA-JF646 utilizes a compact diazoketone caging motif.
The Verdict:
-
Choose PA-JF646 SE for live-cell single-particle tracking (sptPALM) and multicolor super-resolution. Its superior cell permeability, higher photon budget (~800+ photons/event), and "dark" pre-activation state make it the current gold standard for far-red photoactivation.
-
Choose Caged Rhodamines (e.g., NVOC-Rhodamine 110/123) only for specialized in vitro applications or when strictly green emission is required and permeability is not a constraint.
Mechanism of Action: Chemical Causality
The performance gap between these two classes stems directly from their chemical activation mechanisms.
PA Janelia Fluor 646: The Diazoketone Rearrangement
PA-JF646 does not use a "cage" in the traditional sense (i.e., a group that pops off). Instead, it incorporates a diazoketone moiety directly into the core structure.
-
Dark State: The molecule exists as a colorless, non-fluorescent spirocyclic lactone.
-
Activation: Irradiation with low-dose 405 nm light triggers a photo-induced Wolff rearrangement.
-
Fluorescence: This irreversible reaction generates the fluorescent zwitterionic form of the dye.
-
Advantage: No bulky leaving group is released; the molecule simply rearranges. This preserves the small size and lipophilicity required for live-cell entry.
Caged Rhodamines: Photolabile Protecting Groups
Traditional Caged Rhodamines (e.g., those blocked with o-nitroveratryloxycarbonyl or NVOC) rely on steric blocking of the fluorophore's amine groups.
-
Dark State: The fluorescence is quenched by electron-withdrawing "cages" attached to the nitrogens.
-
Activation: UV light (365–405 nm) cleaves the bond between the dye and the cage.
-
Fluorescence: The cage is released (creating a byproduct), restoring the conjugated system.
-
Disadvantage: The cages are large and hydrophobic, often causing the dye to aggregate or get stuck in cellular membranes (high background).
Visualization: Activation Pathways
Caption: Comparative activation mechanisms. Note the clean rearrangement of PA-JF646 vs. the cleavage/byproduct generation of Caged Rhodamines.
Performance Metrics & Data Comparison
The following data aggregates findings from seminal characterizations (Grimm et al., Nature Methods 2016) and standard biophysical measurements.
| Feature | PA Janelia Fluor 646 SE | Traditional Caged Rhodamine (e.g., Q-Rhodamine) | Comparison Verdict |
| Excitation/Emission | 646 nm / 664 nm (Far-Red) | Varies (often 530–580 nm) | PA-JF646 allows better deep-tissue imaging and multiplexing with GFP/mNeon. |
| Photon Budget | ~800–1200 photons (median) | ~200–500 photons | PA-JF646 yields significantly higher localization precision (Precision |
| Contrast Ratio | >100:1 (Excellent on/off) | ~20:1 to 50:1 | PA-JF646 has lower pre-activation background ("leakage"). |
| Cell Permeability | High (Passes membranes easily) | Low to Moderate (Cage dependent) | PA-JF646 is superior for live-cell labeling. |
| Labeling Chemistry | NHS Ester (Lysine reactive) | NHS Ester or Hydrazide | Both use SE chemistry, but PA-JF646 conjugates are less prone to precipitation. |
| Photostability | High (Azetidine ring stabilization) | Moderate | PA-JF646 tracks last longer before bleaching. |
Why the Photon Budget Matters
In SMLM, localization precision (
Experimental Protocol: Labeling & Imaging
Context: This protocol describes labeling a secondary antibody or a purified protein with PA Janelia Fluor 646 SE .
Phase 1: Conjugation (The "Self-Validating" Workflow)
Self-Validation Check: Calculate the Degree of Labeling (DOL) to ensure you are not over-labeling (which causes quenching) or under-labeling.
-
Preparation:
-
Protein: 1 mg/mL in PBS (pH 7.4), free of carrier proteins (BSA) and ammonium ions (Tris).
-
Dye Stock: Dissolve PA-JF646 SE in anhydrous DMSO to 10 mM. Store at -20°C, avoid moisture.
-
-
Reaction:
-
Add dye to protein at a molar ratio of 3:1 to 5:1 (Dye:Protein).
-
Expert Insight: PA-JF dyes are hydrophobic. Do not exceed 5% DMSO in the final reaction volume to prevent protein denaturation.
-
Incubate for 1 hour at Room Temperature in the dark with gentle agitation.
-
-
Purification:
-
Use a Desalting Column (e.g., PD-10 or Zeba Spin) equilibrated with PBS.
-
Critical: Remove all unreacted dye. Free dye will contribute to background haze even in the "dark" state due to minor spontaneous activation.
-
-
Validation:
-
Measure absorbance at 280 nm (
) and 646 nm ( ) after fully activating a small aliquot with UV light (or use the extinction coefficient of the dark form if provided, but activation is more accurate for concentration). -
Calculate DOL:
(Correction factor 0.19 is typical for JF646; ).
-
Phase 2: Imaging Workflow (sptPALM / STORM)
Caption: Standard sptPALM acquisition cycle. The 405 nm pulse must be tuned to activate only sparse subsets of fluorophores per frame.
Imaging Parameters:
-
Activation (405 nm): Start with zero power. Slowly increase power until you see ~0.5–1 molecule per
.-
Caution: Over-activation leads to overlapping PSFs (Point Spread Functions), ruining localization accuracy.
-
-
Excitation (646 nm): High power density (~1–2 kW/cm²) is needed to bleach molecules fast enough for the next cycle (stroboscopic effect).
References
-
Grimm, J. B., et al. (2016).[1][2][3] "Bright photoactivatable fluorophores for single-molecule imaging."[2][3][4][5][6] Nature Methods, 13(12), 985-988.[1][3][4] [Link]
-
Lavis, L. D. (2017). "Chemistry is dead. Long live chemistry!" Biochemistry, 56(39), 5165-5170. (Discusses the shift to azetidine/diazoketone chemistry). [Link]
-
Legant, W. R., et al. (2016). "High-density three-dimensional localization microscopy across large volumes." Nature Methods, 13(4), 359-365. (Application of JF dyes in high-end SMLM). [Link]
Sources
- 1. Bright photoactivatable fluorophores for single-molecule imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bright photoactivatable fluorophores for single-molecule imaging | Springer Nature Experiments [experiments.springernature.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Bright photoactivatable fluorophores for single-molecule imaging. | Janelia Research Campus [janelia.org]
- 5. researchgate.net [researchgate.net]
- 6. Bright photoactivatable fluorophores for single-molecule imaging | bioRxiv [biorxiv.org]
Photon Budget & Switching Metrics: PA Janelia Fluor 646 Comparison Guide
Content Type: Publish Comparison Guide Audience: Researchers, Senior Microscopists, and Drug Discovery Scientists Focus: Quantitative performance analysis of PA-JF646 in Single-Molecule Localization Microscopy (SMLM).
Executive Summary: The "Photon Gap" in SMLM
In single-molecule localization microscopy (SMLM), resolution is fundamentally limited by the number of photons collected per switching event (
Historically, researchers faced a binary choice:
-
Fluorescent Proteins (e.g., mEos3.2, PA-mCherry): Genetically specific but dim (~100–200 photons/event), limiting resolution to >30 nm.
-
dSTORM Dyes (e.g., Alexa Fluor 647): Extremely bright (~3,000–6,000 photons/event) but require toxic buffers (thiols/oxygen scavengers) and lack absolute genetic specificity (relying on antibodies).
PA Janelia Fluor 646 (PA-JF646) bridges this gap.[1][2][3] It combines the genetic specificity of self-labeling tags (HaloTag/SNAP-tag) with the photon budget of organic rhodamines. This guide objectively compares PA-JF646 against its primary competitors to validate its utility in high-fidelity single-particle tracking (sptPALM) and super-resolution imaging.
Head-to-Head Performance Comparison
The following data aggregates performance metrics from seminal characterizations (Grimm et al., Nature Methods 2016) and subsequent field validations.
Table 1: Photon Yield and Localization Precision Metrics
| Metric | PA-JF646 (HaloTag) | mEos3.2 (Fusion Protein) | PA-JF549 (HaloTag) | Alexa Fluor 647 (Antibody/dSTORM) |
| Class | Photoactivatable Organic Dye | Photoactivatable Fluorescent Protein | Photoactivatable Organic Dye | Photoswitchable Cyanine Dye |
| Excitation / Emission | 646 nm / 664 nm | 561 nm / 580 nm (Red state) | 549 nm / 571 nm | 650 nm / 665 nm |
| Median Photons / Event | ~805 | ~115 | ~636 | ~3,000 - 6,000* |
| Localization Precision ( | ~20.6 nm | ~35.8 nm | ~13.5 nm | ~8–12 nm |
| Activation Wavelength | 405 nm (UV) | 405 nm (UV) | 405 nm (UV) | 640 nm (High Power) |
| Live-Cell Compatible? | Yes (No toxic buffer needed) | Yes | Yes | Difficult (Requires redox buffer) |
| Labeling Specificity | 1:1 (Genetic via HaloTag) | 1:1 (Genetic Fusion) | 1:1 (Genetic via HaloTag) | Variable (Antibody valency) |
*Note: AF647 photon counts are highly dependent on the redox buffer (MEA/BME) and laser power. While brighter, it lacks the live-cell genetic specificity of PA-JF646.
Critical Analysis of the Data
-
The 7x Advantage: PA-JF646 delivers approximately 7-fold more photons per switching event than mEos3.2. This translates to a theoretical resolution improvement of roughly
x, reducing localization error from ~35 nm to ~20 nm in live cells. -
Spectral Separation: Unlike PA-JF549, PA-JF646 operates in the far-red window.[4] This reduces phototoxicity and autofluorescence, and crucially, allows for two-color sptPALM when multiplexed with PA-JF549 or mEos3.2.
-
Caging Efficiency: Unconjugated PA-JF646 is non-fluorescent. Upon binding to the HaloTag, the quantum yield and activation efficiency improve, reducing background signal ("fluorogenic" effect).
Mechanism of Action: The Diazoketone Switch
Understanding the chemistry is vital for troubleshooting activation protocols. Unlike standard rhodamines which are "always on," PA-JF646 utilizes a diazoketone caging group .
Chemical Pathway[2][3][5]
-
Dark State: The diazoketone group forces the molecule into a non-fluorescent lactone form.
-
Activation: Irradiation with 405 nm light triggers a Wolff rearrangement .
-
Bright State: The rearrangement expels nitrogen gas (
) and generates a fluorescent rhodamine species.
Figure 1: The irreversible photoactivation mechanism of PA-JF646. Note that unlike blinking dyes (AF647), this is a one-way "uncaging" process.
Validated Experimental Protocol
To achieve the photon counts listed above, the following protocol is recommended. This workflow ensures high labeling density and minimal background.
Phase 1: Labeling (Live Cell)
-
Pre-requisite: Cells expressing a HaloTag-fusion protein of interest.[1][2][4][5][6]
-
Reagent: PA-JF646-HaloTag Ligand (commercial or synthesized).
-
Concentration: 10–100 nM (Titrate based on expression level; lower is better for single-molecule tracking to avoid overlap).
-
Incubation: 15–60 minutes at 37°C.
-
Wash: 3x washes with phenol-red-free media (15 mins total) to remove unbound ligand. Note: PA-JF646 is fluorogenic, so background is naturally low, but washing improves SNR.
Phase 2: Imaging Parameters (sptPALM)
To maximize photon budget, you must balance activation rate with camera integration time.
-
Readout Laser (640/646 nm):
-
Power: High intensity (~1–5 kW/cm²).
-
Role: Continuously excite activated molecules to extract all photons before bleaching.
-
-
Activation Laser (405 nm):
-
Power: Extremely low (start at 0.1% or ~1–5 W/cm²).
-
Pulsing: Pulse 405 nm light (e.g., 5 ms every 10 frames) or use continuous low power.
-
Goal: Maintain sparse activation ( < 1 molecule per diffraction-limited spot).
-
-
Camera (EMCCD or sCMOS):
-
Exposure: 10–50 ms per frame.
-
Gain: Calibrated for single-photon sensitivity.
-
Figure 2: Logic flow for Single-Particle Tracking PALM (sptPALM) using PA-JF646.
Troubleshooting & Optimization
Issue: Low Photon Counts (< 400 photons/event)
-
Cause 1: Premature Bleaching. Your 646 nm readout intensity might be too high relative to the camera exposure, or the buffer is depleted of oxygen (though PA-JF646 is robust, oxygen scavengers can sometimes help, but are not strictly necessary for PALM).
-
Cause 2: Motion Blur. If the exposure time is too long (>50 ms) for a fast-moving protein, the photons are spread over too many pixels, falling below the background noise threshold. Solution: Decrease exposure time and increase laser power.
Issue: High Background
-
Cause: Unbound dye internalization.
-
Solution: Ensure the PA-JF646 ligand is the HaloTag version (which is highly specific). Extend washing times. Use "No Wash" protocols only if using extremely low concentrations (< 10 nM).
References
-
Grimm, J. B., et al. (2016). "Bright photoactivatable fluorophores for single-molecule imaging." Nature Methods, 13(12), 985-988. [Link]
-
Lavis, L. D. (2017). "Chemistry is dead. Long live chemistry!" Biochemistry, 56(39), 5165-5170. (Review of Janelia Fluor chemistry). [Link]
-
English, B. P., et al. (2019). "Single-molecule tracking in live cells using Janelia Fluor dyes." Cold Spring Harbor Protocols. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Bright photoactivatable fluorophores for single-molecule imaging | bioRxiv [biorxiv.org]
- 3. Bright photoactivatable fluorophores for single-molecule imaging | bioRxiv [biorxiv.org]
- 4. Switchable Fluorophores for Single-Molecule Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. einsteinmed.edu [einsteinmed.edu]
- 6. researchgate.net [researchgate.net]
Benchmarking PA Janelia Fluor 646: A Technical Guide to High-Fidelity Chromatin Imaging
Executive Summary: The Resolution Revolution in Chromatin Dynamics
For decades, the study of chromatin dynamics—how transcription factors (TFs) search for binding sites and how nucleosomes reorganize—was limited by the photophysics of available probes. Fluorescent proteins (FPs) like mEos3.2 have been the workhorses of Photoactivated Localization Microscopy (PALM), but they suffer from low photon budgets and rapid photobleaching.
PA Janelia Fluor 646 (PA-JF646) represents a paradigm shift.[1] Developed by the Lavis Lab at Janelia Research Campus, this photoactivatable, cell-permeable dye coupled with the HaloTag system offers a 5-7x increase in photon yield compared to traditional FPs.
This guide objectively benchmarks PA-JF646 against its primary alternatives, providing the experimental protocols and data analysis frameworks necessary to implement it in high-throughput drug discovery and basic chromatin research.
Technical Profile: The Diazoketone Advantage
To understand the performance of PA-JF646, one must understand its chemistry. Unlike standard rhodamines which are often caged via N-acylation (a strategy that failed for far-red variants), PA-JF646 utilizes a spirocyclic diazoketone caging strategy.[1]
-
State A (Dark): The molecule exists in a colorless, non-fluorescent lactone form.
-
Activation: Irradiation with low-dose UV/violet light (405 nm) triggers a Wolff rearrangement, expelling nitrogen and generating a fluorescent zwitterion.
-
State B (Bright): The activated fluorophore exhibits peak excitation at ~646 nm and emission at ~664 nm.
This mechanism ensures a high "on-off" contrast ratio, which is critical for Single-Particle Tracking (SPT) where background suppression is paramount.
Diagram 1: Mechanism & Labeling Workflow
Figure 1: The diazoketone-based photoactivation mechanism of PA-JF646 and its integration into the HaloTag live-cell imaging workflow.
Comparative Analysis: PA-JF646 vs. Alternatives
The choice of fluorophore dictates the spatiotemporal resolution of your experiment. Below is a direct comparison based on single-molecule tracking data in live mammalian nuclei.
Table 1: Photophysical Benchmarking for Chromatin SPT
| Feature | PA-JF646 (HaloTag) | mEos3.2 (FP) | PA-JF549 (HaloTag) | Standard JF646 |
| Type | Synthetic Small Molecule | Genetically Encoded Protein | Synthetic Small Molecule | Synthetic Small Molecule |
| Photon Count (median) | ~800 - 1,200 | ~115 | ~1,200 - 1,500 | N/A (Always On) |
| Localization Precision | ~15 - 20 nm | ~35 nm | ~13 nm | ~15 nm |
| Photoactivation? | Yes (405 nm) | Yes (405 nm) | Yes (405 nm) | No |
| Spectral Range | Far-Red (Ex 646 / Em 664) | Green/Red (Ex 573 / Em 584) | Red (Ex 549 / Em 571) | Far-Red |
| Photostability | High | Low | High | High |
| Cell Permeability | Excellent | N/A (Expressed) | Excellent | Excellent |
| Primary Use Case | Multicolor SPT, Deep Tissue | Simple Cloning, No Chemistry | Single-color Max Brightness | Bulk Chromatin Imaging |
Expert Insight: Why Choose PA-JF646 over PA-JF549?
While PA-JF549 is marginally brighter, PA-JF646 is the superior choice for chromatin imaging for two reasons:
-
Spectral Separation: It allows the 561 nm channel to be used for other markers (e.g., mCherry-labeled histone markers or PA-JF549-labeled co-factors) for simultaneous two-color tracking.
-
Reduced Phototoxicity: Excitation at 640 nm is less energetic and less toxic to cells than 561 nm or 488 nm, preserving physiological chromatin dynamics during long acquisitions.
Experimental Validation: The "Zero-Background" Protocol
One common pitfall with PA-JF dyes is non-specific membrane binding if not washed properly. The following protocol ensures specific nuclear labeling of HaloTag-fused chromatin factors (e.g., Sox2, CTCF, H2B).
Materials
-
Ligand: PA-JF646-HaloTag Ligand (Promega/Tocris).
-
Cells: HaloTag-fusion expressing line (e.g., U2OS or ES cells).
-
Media: Phenol-red free imaging medium (essential to reduce autofluorescence).
Step-by-Step Methodology
-
Preparation: Dissolve lyophilized PA-JF646 in DMSO to create a 1 mM stock. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Labeling (Pulse):
-
Dilute stock to 100 nM in warm culture medium.
-
Incubate cells for 15–60 minutes at 37°C. Note: For highly expressed histones (H2B), reduce concentration to 10-50 nM to prevent saturation.
-
-
Washing (Chase):
-
Wash 1: Remove media, rinse with PBS.
-
Wash 2: Add fresh media (no dye), incubate for 15 mins at 37°C. Crucial Step: This allows unbound dye to diffuse out of the cell.
-
Wash 3: Replace with fresh Phenol-red free imaging medium.
-
-
Imaging Setup (sptPALM):
-
Excitation: 640 nm laser (High power: ~1-2 kW/cm² for stroboscopic SPT).
-
Activation: 405 nm laser (Very low power: 0-1 W/cm²). Pulse intermittently to maintain a constant density of ~1-5 emitters per nucleus per frame.
-
Camera: EMCCD or sCMOS operating at >100 Hz (10ms exposure).
-
Data Interpretation: Decoding Chromatin Motion
Raw data consists of diffraction-limited spots appearing and disappearing. The goal is to classify these tracks into biological states: Chromatin-Bound (immobile) vs. Diffusing (searching).
Diagram 2: Single-Particle Tracking Analysis Pipeline
Figure 2: Logical flow for processing PA-JF646 data. High localization precision allows for a clearer separation between 'Bound' and 'Diffusing' populations compared to FPs.
Key Metric: Diffusion Coefficient (D)
By plotting the Mean Squared Displacement (MSD) against time lag (
-
(Localization Error): With PA-JF646,
is reduced to ~20nm. This reduction is critical because high error adds a "noise floor" to the MSD plot, making slow-moving chromatin indistinguishable from static noise. PA-JF646 lowers this floor, revealing subtle chromatin motions previously hidden by mEos3.2 noise.
References
-
Grimm, J. B., et al. (2016). "Bright photoactivatable fluorophores for single-molecule imaging."[2] Nature Methods, 13(12), 985–988.[2] [Link]
-
Hansen, A. S., et al. (2017). "CTCF and Cohesin Regulate Chromatin Loop Stability with Distinct Dynamics." eLife, 6, e25776. [Link]
-
Lavis, L. D. (2017). "Chemistry is dead. Long live chemistry!" Biochemistry, 56(39), 5165–5170. (Review of Janelia Fluor chemistry). [Link]
Sources
Comparing PA-JF646 performance in fixed vs live cells
Topic: Comparing PA-JF646 performance in fixed vs live cells Content Type: Publish Comparison Guide
Executive Summary
PA-JF646 (Photoactivatable Janelia Fluor 646) represents a paradigm shift in Single-Molecule Localization Microscopy (SMLM). Unlike traditional Photoactivatable Fluorescent Proteins (PA-FPs) like mEos3.2, which are often photon-starved, PA-JF646 utilizes a diazoketone caging strategy to deliver a ~7-fold increase in photon budget (median ~800 photons/event vs. ~115 for mEos3.2).
This guide objectively compares its performance in Live Cell sptPALM (single-particle tracking) versus Fixed Cell PALM , providing validated protocols and mechanistic insights for researchers transitioning from fluorescent proteins to high-performance chemogenetic labels.
Technical Foundation: The Diazoketone Mechanism
PA-JF646 is a silicon-rhodamine derivative. Its non-fluorescent state is maintained by a diazoketone caging group. Upon irradiation with near-UV light (405 nm), a Wolff rearrangement occurs, expelling nitrogen and generating a fluorescent zwitterion.
Key Advantage: Unlike nitrobenzyl-caged dyes, the diazoketone moiety is small and lipophilic, ensuring high membrane permeability for live-cell labeling without requiring electroporation or bead loading.
Figure 1: Photoactivation mechanism of PA-JF646. The irreversible loss of nitrogen gas prevents spontaneous reversion to the dark state, ensuring high contrast.
Comparative Analysis: Fixed vs. Live Cells
The performance of PA-JF646 differs fundamentally based on the biological state of the sample. In live cells, the resolution is often limited by motion blur ; in fixed cells, it is limited by the photon budget .
Quantitative Performance Matrix
| Metric | Live Cells (sptPALM) | Fixed Cells (PALM) |
| Primary Application | Diffusion mapping, Trajectory analysis | Ultrastructure resolving, Cluster analysis |
| Localization Precision | ~30–40 nm (limited by diffusion) | ~15–20 nm (limited by photons) |
| Photon Budget | ~750–800 photons/event | ~800+ photons/event |
| Exposure Time | Short (10–20 ms) to freeze motion | Long (30–100 ms) to maximize collection |
| Labeling Strategy | Pulse-chase or Equilibrium | Label-then-Fix (Recommended) |
| Buffer Requirement | Physiological media (Opti-MEM) | Oxygen scavenging buffer (GLOX/BME) |
Critical Insight: The "Label-then-Fix" Advantage
For fixed cell imaging, labeling live before fixation is superior to post-fixation labeling.
-
Reasoning: The HaloTag/SNAP-tag enzyme kinetics are fastest and most specific in physiological conditions. Fixation (especially PFA) can partially denature the enzyme, reducing labeling efficiency.
-
Outcome: Labeling live ensures 100% occupancy of the tag. The PA-JF646 fluorophore itself is robust against 4% PFA fixation.
Experimental Protocols
Workflow Visualization
Figure 2: Parallel workflows for Live and Fixed cell preparation. Note the higher concentration for fixed samples to ensure saturation.
Protocol A: Live Cell Labeling (sptPALM)
Objective: Track single molecules with minimal background.
-
Preparation: Plate cells on Piranha-cleaned #1.5H glass coverslips.
-
Labeling: Dilute PA-JF646-HaloTag ligand to 10–50 nM in warm culture media.
-
Expert Note: Lower concentrations are preferred for sptPALM to prevent overlapping tracks upon activation.
-
-
Incubation: 15 minutes at 37°C / 5% CO₂.
-
Wash: Remove media, wash 3x with warm phenol-red-free Opti-MEM or imaging saline.
-
Imaging: Proceed immediately. Use low 405 nm power (0.1–1%) to activate sparse subsets of molecules.
Protocol B: Fixed Cell Labeling (PALM)
Objective: Maximize structural resolution.
-
Labeling: Dilute PA-JF646 to 100–500 nM in culture media.
-
Expert Note: Higher concentration ensures saturation of all available HaloTag sites, critical for resolving continuous structures (e.g., microtubules, mitochondria).
-
-
Incubation: 30–60 minutes at 37°C.
-
Wash: Wash 3x with PBS (5 min each) to remove unbound dye.
-
Fixation: Fix with 4% Paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.
-
Caution: Avoid Glutaraldehyde if possible, as it can induce autofluorescence that interferes with single-molecule detection.
-
-
Imaging Buffer: Mount in a blinking buffer (PBS, 10% Glucose, Glucose Oxidase, Catalase, 10-100 mM BME/MEA) to scavenge oxygen and stabilize the dark state.
Expert Insights & Troubleshooting
| Issue | Cause | Solution |
| High Background (Live) | Unbound dye trapped in membranes | Extend wash times; use lower concentration (10 nM); ensure phenol-free media. |
| Low Photon Count | Incomplete activation or bleaching | Increase exposure time (Fixed only); check 640 nm laser power density (~1-2 kW/cm² required). |
| No Activation | 405 nm laser too weak | PA-JF646 requires very little UV, but if zero signal appears, verify 405 nm line integrity. |
| Rapid Bleaching | Lack of oxygen scavengers (Fixed) | Freshly prepare GLOX buffer. Oxygen is the primary enemy of fluorophore longevity in fixed samples. |
References
-
Grimm, J. B., et al. (2016). "Bright photoactivatable fluorophores for single-molecule imaging." Nature Methods, 13(12), 985-988. [Link]
-
Grimm, J. B., et al. (2015). "A general method to improve fluorophores for live-cell and single-molecule microscopy." Nature Methods, 12, 244–250. [Link]
-
Lavis, L. D. (2017). "Teaching Old Dyes New Tricks: Biological Probes Based on Fluorogenic Dyes." Accounts of Chemical Research, 50(8), 2028–2037. [Link]
Evaluation of PA Janelia Fluor 646 for High-Density SMLM
Executive Summary: The Far-Red Standard
For years, high-density Single-Molecule Localization Microscopy (SMLM)—specifically sptPALM and dense STORM—suffered from a "photon budget crisis." Genetically encoded photoactivatable proteins (like mEos3.[1]2) offered specificity but lacked the photon yield required for high-precision localization at fast frame rates.
PA Janelia Fluor 646 (PA-JF646) represents a paradigm shift. By combining the specificity of the HaloTag system with the superior photophysics of azetidine-substituted silicon-rhodamines, PA-JF646 delivers ~7-8x more photons per localization than mEos3.2. This guide evaluates PA-JF646 specifically for high-density tracking , where its low background and high contrast ratio allow researchers to resolve overlapping trajectories that previously appeared as diffractive blur.
Mechanism of Action: The "Caged" Advantage
PA-JF646 is a photoactivatable derivative of the Janelia Fluor 646 dye.[2][3][4] Unlike spontaneously blinking dyes (e.g., HMSiR) which rely on buffer conditions or duty cycles for stochasticity, PA-JF646 utilizes a photocaged diazoketone moiety .
-
Dark State (Caged): The dye is non-fluorescent in its initial state due to the caging group, which forces the molecule into a non-absorbing lactone form.
-
Activation (Uncaging): Irradiation with low-intensity UV light (405 nm) triggers a Wolff rearrangement, cleaving the cage and restoring the fluorescent zwitterionic form.
-
Fluorescence: The activated dye can now be excited by 646 nm light, emitting at ~664 nm until it photobleaches.
This mechanism provides user-controlled density . You determine exactly how many emitters are active at any given frame by modulating the 405 nm laser power, a critical requirement for high-density algorithms.
Figure 1: The photoactivation pathway of PA-JF646. Control over the 405 nm activation step allows precise modulation of emitter density.
Comparative Analysis: PA-JF646 vs. Alternatives
The following data compares PA-JF646 against the industry-standard photoactivatable protein (mEos3.2) and a generic caged rhodamine (Caged-635 type).
Table 1: Photophysical Performance Benchmarking
| Feature | PA-JF646 (HaloTag) | mEos3.2 (Protein) | Caged-635 (Generic) |
| Labeling Strategy | Live-cell (HaloTag) | Genetically Encoded | Antibody/Chem (Fixed) |
| Excitation Max | 646 nm | 561 nm (Red form) | ~635 nm |
| Photons / Event | ~800 - 1,200 | ~115 - 150 | ~300 - 500 |
| Localization Precision | ~15 - 20 nm | ~35 nm | ~25 nm |
| Background | Extremely Low (Fluorogenic) | Medium (Autofluor) | High (Non-specific) |
| Cell Permeability | Excellent | N/A (Expressed) | Poor (Usually fixed only) |
| High-Density Suitability | Excellent (High SNR) | Poor (Dim, overlaps) | Moderate |
Key Takeaway:
In high-density environments, Localization Precision (
-
PA-JF646 delivers an ~8-fold increase in photon count compared to mEos3.2.
-
This translates to a 2-3x improvement in localization precision , allowing researchers to distinguish molecules that are separated by only ~20 nm, which would be indistinguishable blobs with mEos3.2.
Experimental Protocol: Live-Cell High-Density SMLM
To achieve the metrics listed above, strict adherence to the labeling protocol is required. Over-labeling can lead to background; under-labeling reduces track density.
Phase 1: Labeling (HaloTag System)
-
Culture: Plate cells expressing the HaloTag-fusion protein of interest on high-precision #1.5H coverglass.
-
Dilution: Dilute PA-JF646-HaloTag ligand stock (typically in DMSO) to a final concentration of 50–100 nM in warm culture media.
-
Note: For extremely high-density targets (e.g., Histones), reduce concentration to 10–20 nM to prevent initial overlap.
-
-
Incubation: Incubate for 15–60 minutes at 37°C / 5% CO₂.
-
Wash:
-
Wash 3x with warm PBS or phenol-red-free media.
-
Incubate in fresh dye-free media for 15 minutes (efflux step) to remove unbound ligand.
-
Replace with final imaging buffer (e.g., Opti-MEM or Live Cell Imaging Solution).
-
Phase 2: Acquisition (sptPALM)
-
Microscope: TIRF or HILO illumination setup.
-
Camera: EMCCD or sCMOS (Back-illuminated).
-
Excitation: 640/647 nm laser (High power: ~1–2 kW/cm² for single-molecule blinking).
-
Activation: 405 nm laser (Low power: Start at 0%, slowly ramp to 0.1–1% to maintain constant emitter density).
Figure 2: Optimized workflow for live-cell labeling and imaging using PA-JF646.[3][4]
Critical Analysis & Field Insights
Why it wins in High Density
In high-density tracking, the primary failure mode is trajectory confusion —when two molecules cross paths, the algorithm cannot distinguish them. PA-JF646 solves this via Spectral Purity and Brightness :
-
Far-Red Shift: By operating at 646 nm, cellular autofluorescence is minimized compared to 488/561 nm channels. This increases the Signal-to-Noise Ratio (SNR).
-
Photon Budget: The high photon count allows for shorter exposure times (e.g., 10–20 ms). Faster sampling reduces the "motion blur" of diffusing molecules, making it easier to link tracks accurately.
Limitations
-
HaloTag Requirement: Unlike immunolabeling, this requires transfection/gene editing to introduce the HaloTag.
-
Strictly UV Activated: You must have a 405 nm laser line.
-
Bleaching: While more stable than proteins, it will eventually bleach. For extremely long-term tracking (minutes), lower laser power is necessary, which sacrifices precision.
References
-
Grimm, J. B., et al. (2016). "Bright photoactivatable fluorophores for single-molecule imaging."[5][6] Nature Methods, 13(12), 985–988.[5] [Link]
-
Grimm, J. B., et al. (2015). "A general method to improve fluorophores for live-cell and single-molecule microscopy."[7] Nature Methods, 12(3), 244–250.[7] [Link]
-
Lavis, L. D. (Janelia Research Campus).[5][7] "Janelia Fluor® Dyes: Properties and Protocols." [Link]
Sources
- 1. Bright photoactivatable fluorophores for single-molecule imaging | bioRxiv [biorxiv.org]
- 2. WO2017201531A1 - Photoactive fluorophores and methods of in vivo labeling - Google Patents [patents.google.com]
- 3. Bright photoactivatable fluorophores for single-molecule imaging | Springer Nature Experiments [experiments.springernature.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Bright photoactivatable fluorophores for single-molecule imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A general method to improve fluorophores for live-cell and single-molecule microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: Cross-Talk Analysis of PA-JF646 and GFP in Multicolor Imaging
Executive Summary
This guide provides a technical analysis of the compatibility between PA-JF646 (Photoactivatable Janelia Fluor 646) and GFP (Green Fluorescent Protein) for multicolor microscopy.
The Bottom Line: PA-JF646 and GFP represent a "Gold Standard" pair for combining diffraction-limited context (GFP) with super-resolution single-molecule localization microscopy (SMLM) (PA-JF646). While their spectral cross-talk (emission bleed-through) is negligible (<1%), the primary technical challenge is activation cross-talk . The UV/Violet light (405 nm) required to activate PA-JF646 can prematurely photobleach or weakly excite GFP. Therefore, a strict Sequential Acquisition Workflow (Green → Red) is required to maintain quantitative integrity.
Technical Specifications & Spectral Physics
To understand the cross-talk mechanisms, we must first isolate the photophysical properties of both fluorophores.
Table 1: Photophysical Comparison
| Feature | GFP (EGFP) | PA-JF646 (HaloTag Ligand) |
| Type | Fluorescent Protein | Photoactivatable Small Molecule Dye |
| Excitation Max | 488 nm | 646 nm (post-activation) |
| Emission Max | 507 nm | 664 nm |
| Activation Wavelength | N/A (Always On) | 365–405 nm (Caged → Fluorescent) |
| Quantum Yield | 0.60 | 0.54 |
| Extinction Coefficient | 56,000 M⁻¹cm⁻¹ | 152,000 M⁻¹cm⁻¹ |
| Stokes Shift | ~19 nm | ~18 nm |
| Primary Application | Structural Reference / Confocal | PALM / STORM / Single Particle Tracking |
Mechanism of Cross-Talk
Unlike standard dye pairs (e.g., FITC/TRITC) where emission spectra overlap, the conflict here is operational:
-
Spectral Isolation (Excellent): The emission peak of GFP (507 nm) is >150 nm away from PA-JF646 (664 nm). Standard bandpass filters (e.g., 525/50 for GFP and 700/75 for JF646) provide near-perfect separation.
-
Activation Interference (Critical): PA-JF646 requires 405 nm light to convert from its non-fluorescent (caged) state to its fluorescent state.
-
Risk: GFP has a minor excitation peak near 405 nm. High-intensity 405 nm pulses used for SMLM can rapidly photobleach GFP.
-
Result: If PA-JF646 is imaged first, the GFP signal may be destroyed before it is recorded.
-
Visualization: Spectral & Activation Pathways[1]
The following diagram illustrates the optical pathways and the specific "Danger Zone" where the 405 nm activation laser intersects with GFP stability.
Figure 1: Optical interaction map. Note the red arrow indicating the 405 nm laser's potential to degrade the GFP signal.
Experimental Protocol: The "Green-First" Strategy
To eliminate cross-talk artifacts, you must utilize a sequential imaging protocol. Simultaneous imaging is not recommended due to the background noise generated by the 405 nm laser in the green channel.
Protocol: Sequential Multicolor Acquisition
Reagents:
-
PA-JF646-HaloTag Ligand: (e.g., Promega or Tocris).
-
Fixative: 4% Paraformaldehyde (PFA).[1][2] Avoid Methanol as it quenches GFP.
Step-by-Step Workflow:
-
Labeling (Live or Fixed):
-
Phase 1: The Green Channel (Reference)
-
Laser: 488 nm.
-
Power: Low/Standard (Diffraction-limited imaging).
-
Action: Acquire the GFP Z-stack or time-series first.
-
Why: PA-JF646 is thermally stable and remains in the "dark" (caged) state during 488 nm illumination. It will not photobleach or fluoresce.
-
-
Phase 2: The Red Channel (Super-Resolution/SMLM)
-
Laser: 640 nm (High Power for readout) + 405 nm (Low Power for activation).
-
Action: Begin SMLM acquisition.
-
Cycle: Pulse 405 nm to stochastically activate a subset of PA-JF646 molecules → Readout with 640 nm until bleached → Repeat.
-
Note: At this stage, GFP photobleaching by the 405 nm laser is irrelevant because the green data has already been secured.
-
Workflow Logic Diagram
This diagram visualizes the mandatory temporal separation of the imaging steps to ensure data integrity.
Figure 2: Sequential acquisition workflow ensuring GFP data preservation before UV exposure.
Data Analysis: Quantitative Cross-Talk Matrix
The following table summarizes the expected cross-talk percentages when using optimized filters (e.g., Semrock Bandpass).
| Interaction Path | Source Excitation | Detector Channel | Cross-Talk Signal | Impact |
| Bleed-Through | 488 nm (GFP) | Far-Red (664 nm) | < 0.1% | Negligible. GFP emission ends <600 nm. |
| Cross-Excitation | 640 nm (JF646) | Green (507 nm) | 0% | None. 640 nm cannot excite GFP. |
| Pre-Activation Leak | 488 nm | Far-Red (664 nm) | < 1% | Low. PA-JF646 has high contrast ratio (low dark-state fluorescence). |
| Activation Bleed | 405 nm | Green (507 nm) | High Risk | Critical. 405 nm excites GFP background and causes bleaching. |
Troubleshooting & Optimization
Issue: High Background in Red Channel (PA-JF646)
-
Cause: Incomplete washing of the HaloTag ligand or spontaneous uncaging.
-
Solution: Increase wash steps (3x 15 mins). Ensure PA-JF646 is kept in total darkness during incubation.
Issue: GFP Signal is Dim
-
Cause: You likely imaged PA-JF646 first. The 405 nm activation light bleached the GFP.
-
Solution: Strictly follow the Green → Red imaging sequence.
Issue: "Hot Pixels" in Green Channel during Red Imaging
-
Cause: 405 nm laser reflection or autofluorescence.
-
Solution: Use a notch filter for 405 nm in the emission path, or ensure the Green detector is shuttered OFF during the Red acquisition phase.
References
-
Grimm, J. B., et al. (2015).[3] "A general method to improve fluorophores for live-cell and single-molecule microscopy."[1][3][4] Nature Methods, 12(3), 244–250.
-
Grimm, J. B., et al. (2016).[3] "Bright photoactivatable fluorophores for single-molecule imaging."[1][3][4][5] Nature Methods, 13(12), 985–988.
- Note: This is the primary reference for the synthesis and characteriz
-
Patterson, G. H., & Lippincott-Schwartz, J. (2002). "A Photoactivatable GFP for Selective Photolabeling of Proteins and Cells."[6] Science, 297(5588), 1873-1877.
-
Cited for GFP photophysical properties and 405 nm sensitivity.[7]
-
-
Janelia Research Campus. "Janelia Fluor® Dyes: Properties and Protocols."
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Bright photoactivatable fluorophores for single-molecule imaging | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
PA Janelia Fluor? 646, SE proper disposal procedures
Topic: PA Janelia Fluor™ 646, SE – Proper Disposal & Handling Procedures Content Type: Operational Safety Guide / Standard Operating Procedure (SOP) Audience: Senior Researchers, Lab Managers, and EHS Officers
Executive Summary: The "Why" Behind the Protocol
As a Senior Application Scientist, I often see researchers treat fluorescent dyes as generic "chemical waste." However, PA Janelia Fluor™ 646, SE requires a nuanced approach.[1][2] This is not just a fluorophore; it is a Succinimidyl Ester (SE) —a highly reactive electrophile designed to covalently modify proteins.
If disposed of improperly (e.g., unquenched in a general solvent carboy), active NHS esters can react with other waste constituents, potentially forming unknown byproducts or modifying proteins in biological waste streams. Furthermore, as a Photoactivatable (PA) probe, this compound remains chemically silent (non-fluorescent) until activated by UV light, meaning contamination is not visually obvious.
This guide provides a self-validating disposal workflow that prioritizes the deactivation of the reactive SE group before the waste leaves your bench.
Part 1: Risk Assessment & Chemical Identity
Before handling, you must classify the material based on its current state.
| Feature | Technical Specification | Safety Implication |
| Chemical Name | PA Janelia Fluor™ 646, Succinimidyl Ester | Amine-reactive probe. |
| Reactive Moiety | N-Hydroxysuccinimide (NHS) Ester | High Reactivity. Will covalently bind to primary amines (-NH2) on skin or proteins.[3] Moisture sensitive.[4] |
| Solvent Carrier | Typically DMSO or DMF | Penetrating Hazard. DMSO carries dissolved compounds through the skin barrier. |
| Optical Property | Photoactivatable (Caged) | Invisible Contamination. The dye is dark until activated (~365-405 nm). You cannot rely on color to detect spills. |
| RCRA Classification | Non-listed (Characteristic) | Usually Class D (Ignitable if in solvent) or Toxic depending on local regulations. |
Part 2: The "Self-Validating" Deactivation Protocol
Do not dispose of active SE esters directly. The most robust safety practice is to chemically "quench" the reactive group, converting the hazardous electrophile into a stable, non-reactive amide.
Mechanism of Action
Hydrolysis of NHS esters occurs naturally in water but is slow (hours) at neutral pH. To ensure immediate safety, we force the reaction using a "scavenger" amine buffer.
The Quenching Reagent:
-
Preferred: 1M Tris-HCl (pH 8.0 – 8.5)
-
Alternative: 1M Glycine (pH 8.0 – 8.5)
Why this works: The primary amines in Tris or Glycine rapidly attack the NHS ester, displacing the N-hydroxysuccinimide leaving group. This renders the dye chemically inert regarding protein modification.
Workflow Visualization: Chemical Quenching
Figure 1: The chemical deactivation pathway. By adding an excess of primary amine (Tris/Glycine) at slightly alkaline pH, the reactive ester is permanently neutralized.
Part 3: Operational Disposal Procedures
Select the scenario that matches your waste stream.
Scenario A: Liquid Waste (Stock Solutions & Aliquots)
Context: You have a tube of expired dye in DMSO or excess labeling reaction mix.
-
Quench: Add an equal volume of 1M Tris (pH 8.0) to the dye solution.
-
Incubate: Vortex and let stand for 15 minutes at room temperature.
-
Validation: The NHS ester half-life at pH 8.6 is <10 minutes. 15 minutes ensures >99% hydrolysis [1].
-
-
Disposal:
-
If Solvent > 10% (DMSO/DMF): Dispose of in the Organic Solvent Waste container (Red Can).
-
If Aqueous (mostly buffer): Dispose of in Aqueous Chemical Waste .
-
Note: Never pour down the sink.
-
Scenario B: Solid Waste (Consumables)
Context: Pipette tips, empty vials, or weigh boats used with the dye.
-
Segregation: Do not mix with regular trash.
-
Containment: Place all contaminated solids into a dedicated Solid Hazardous Waste bag or container (often yellow or clear with a hazmat label).
-
Sharps: If using needles/syringes for injection, these go immediately into a Puncture-Proof Sharps Container , regardless of chemical content.
Scenario C: Conjugated Biological Waste
Context: Bacteria or cells labeled with PA Janelia Fluor 646.
-
Hierarchy of Hazard: Biological hazard takes precedence over chemical hazard.
-
Inactivation: Treat the biological material (e.g., add 10% bleach or paraformaldehyde if compatible with downstream analysis, otherwise proceed to autoclave).
-
Disposal: Dispose of in Biohazard Waste (Red Bag) . The trace amount of fluorophore attached to cells is chemically stable and does not require separate chemical waste processing.
Part 4: Decision Matrix & Regulatory Compliance
Use this logic flow to determine the final resting place of the material.
Figure 2: Decision tree for segregating Janelia Fluor waste streams based on physical state and biological conjugation.
Regulatory Framework (RCRA)
In the United States, unreacted fluorescent dyes in organic solvents are generally classified under RCRA (Resource Conservation and Recovery Act) as:
-
Ignitable Waste (D001): If the solvent formulation (e.g., DMF/DMSO) has a flashpoint <60°C.
-
Toxic Waste (Characteristic): While PA Janelia Fluor 646 is not explicitly P- or U-listed [2], the "Generator Knowledge" clause requires you to characterize the waste.
-
Compliance Tip: Always label the waste tag with the full chemical name ("PA Janelia Fluor 646 in DMSO"), not just "Dye Waste." This assists EHS in downstream incineration profiling.
References
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
